molecular formula C7H12FN B13686229 6-Fluoro-2-azaspiro[3.4]octane

6-Fluoro-2-azaspiro[3.4]octane

Cat. No.: B13686229
M. Wt: 129.18 g/mol
InChI Key: JLJQTTVQYSMYCP-UHFFFAOYSA-N
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Description

6-Fluoro-2-azaspiro[3.4]octane is a useful research compound. Its molecular formula is C7H12FN and its molecular weight is 129.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Fluoro-2-azaspiro[3.4]octane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Fluoro-2-azaspiro[3.4]octane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H12FN

Molecular Weight

129.18 g/mol

IUPAC Name

6-fluoro-2-azaspiro[3.4]octane

InChI

InChI=1S/C7H12FN/c8-6-1-2-7(3-6)4-9-5-7/h6,9H,1-5H2

InChI Key

JLJQTTVQYSMYCP-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC1F)CNC2

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 6-Fluoro-2-azaspiro[3.4]octane: A Novel Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of 6-Fluoro-2-azaspiro[3.4]octane, a fluorinated heterocyclic scaffold with significant potential in medicinal chemistry. We will delve into its structural attributes, predicted physicochemical properties, and potential applications, drawing upon established principles of drug design and the known chemistry of related azaspirocyclic systems. This document is intended for researchers, scientists, and professionals in the field of drug development who are seeking to leverage novel chemical space to address complex biological targets.

Introduction: The Rise of Spirocyclic Scaffolds in Modern Drug Discovery

Medicinal chemistry has witnessed a paradigm shift from flat, aromatic structures towards more three-dimensional (3D) molecular architectures. Spirocyclic systems, characterized by two rings sharing a single carbon atom, have emerged as privileged scaffolds in this pursuit.[1] Their inherent rigidity and well-defined 3D geometry allow for precise spatial orientation of functional groups, which can lead to enhanced binding affinity, improved selectivity, and more favorable ADME (absorption, distribution, metabolism, and excretion) properties.[2]

The 2-azaspiro[3.4]octane core, in particular, offers a unique combination of a strained four-membered azetidine ring fused to a five-membered cyclopentane ring. This arrangement provides novel exit vectors for chemical substitution, enabling the exploration of previously inaccessible regions of chemical space. The introduction of a fluorine atom, a common strategy in modern drug design, is anticipated to further enhance the utility of this scaffold by modulating its electronic and metabolic properties.[3]

Structural Formula and Physicochemical Properties

The structural formula of 6-Fluoro-2-azaspiro[3.4]octane is presented below. The fluorine atom at the 6-position of the cyclopentane ring introduces a key modification to the parent scaffold.

Structural Formula:

Table 1: Predicted Physicochemical Properties of 6-Fluoro-2-azaspiro[3.4]octane

PropertyPredicted ValueRationale
Molecular Formula C7H12FNBased on the chemical structure.
Molecular Weight ~129.18 g/mol Calculated from the molecular formula.
logP 1.0 - 1.5The introduction of fluorine generally increases lipophilicity compared to the parent amine. The logP of the related 2-Fluoro-6-azaspiro[3.4]octane is reported as 1.5198.[4]
pKa 8.5 - 9.5The basicity of the secondary amine in the azetidine ring is expected to be slightly reduced due to the electron-withdrawing effect of the distal fluorine atom, but it should remain a basic compound.
Polar Surface Area (PSA) ~12.03 ŲSimilar to the calculated TPSA of 2-Fluoro-6-azaspiro[3.4]octane hydrochloride.[4]
Hydrogen Bond Donors 1The secondary amine in the azetidine ring.[4]
Hydrogen Bond Acceptors 1The nitrogen atom of the azetidine ring.[4]
Rotatable Bonds 0The spirocyclic core is rigid.[4]

The strategic placement of the fluorine atom can also introduce a chiral center, leading to (R) and (S) enantiomers. The stereochemistry at this position could be critical for differential biological activity and will be a key consideration in its synthesis and application.

Synthesis and Chemical Reactivity

A definitive synthetic route for 6-Fluoro-2-azaspiro[3.4]octane has not been published. However, a plausible multi-step synthesis can be proposed based on established methods for constructing the 2-azaspiro[3.4]octane core and standard fluorination techniques.

Proposed Synthetic Workflow

The following diagram illustrates a potential synthetic strategy, starting from commercially available materials.

G cluster_0 Core Scaffold Construction cluster_1 Fluorination and Deprotection A Cyclopentanone B 1-(Cyanomethyl)cyclopentanecarbonitrile A->B Knoevenagel Condensation (e.g., malononitrile, piperidine) C Cyclopentane-1,1-dicarboxylic acid B->C Hydrolysis & Decarboxylation D 1-(Aminomethyl)cyclopentanemethanamine C->D Curtius or Hofmann Rearrangement E N-Protected 2-azaspiro[3.4]octan-6-one D->E Intramolecular Cyclization & Protection F N-Protected 6-hydroxy-2-azaspiro[3.4]octane E->F Reduction (e.g., NaBH4) E->F G N-Protected 6-Fluoro-2-azaspiro[3.4]octane F->G Fluorination (e.g., DAST, Deoxofluor) F->G H 6-Fluoro-2-azaspiro[3.4]octane G->H Deprotection (e.g., TFA, HCl) G->H

Caption: Proposed synthetic workflow for 6-Fluoro-2-azaspiro[3.4]octane.

Detailed Experimental Considerations

Step 1: Synthesis of the 2-Azaspiro[3.4]octanone Precursor

The initial steps would focus on the construction of a suitable cyclopentane derivative that can be cyclized to form the azetidine ring. One approach involves the synthesis of 1-(aminomethyl)cyclopentanemethanamine from cyclopentanone. This diamine can then be selectively protected and cyclized to form an N-protected 2-azaspiro[3.4]octan-6-one. The choice of protecting group (e.g., Boc, Cbz) is critical for compatibility with subsequent reaction conditions.

Step 2: Introduction of the Fluorine Atom

The introduction of the fluorine atom would likely proceed via the corresponding alcohol. The N-protected 2-azaspiro[3.4]octan-6-one can be reduced to the alcohol using a standard reducing agent like sodium borohydride.[2] This alcohol can then be converted to the fluoride using a deoxofluorinating agent such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). Careful optimization of this step would be necessary to minimize side reactions, such as elimination.

Step 3: Deprotection

The final step involves the removal of the nitrogen protecting group to yield the target compound, 6-Fluoro-2-azaspiro[3.4]octane. The choice of deprotection conditions will depend on the protecting group used (e.g., trifluoroacetic acid or hydrochloric acid for a Boc group).

Applications in Drug Discovery

The 6-Fluoro-2-azaspiro[3.4]octane scaffold is a promising building block for the synthesis of novel drug candidates across various therapeutic areas. Its utility stems from the combination of the 3D nature of the spirocycle and the unique properties imparted by the fluorine atom.

Modulator of Physicochemical and Pharmacokinetic Properties

The incorporation of fluorine can have a profound impact on a molecule's properties:[3]

  • Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the fluorinated position resistant to metabolic oxidation. This can block a "soft spot" in a molecule, leading to an improved pharmacokinetic profile.

  • Lipophilicity and Permeability: Fluorine substitution generally increases lipophilicity, which can enhance membrane permeability and improve oral bioavailability.[3]

  • Binding Affinity: The electronegativity of fluorine can lead to favorable interactions with biological targets through hydrogen bonding or dipole-dipole interactions, potentially increasing binding affinity and potency.

A Versatile Scaffold for Library Synthesis

The secondary amine of 6-Fluoro-2-azaspiro[3.4]octane provides a convenient handle for further functionalization. This allows for the rapid generation of a library of diverse compounds for screening against a wide range of biological targets.

G cluster_0 Derivatization Strategies A 6-Fluoro-2-azaspiro[3.4]octane B Amidation A->B C Reductive Amination A->C D Sulfonylation A->D E Arylation A->E

Caption: Derivatization strategies for 6-Fluoro-2-azaspiro[3.4]octane.

Potential Therapeutic Targets

While specific biological activities for 6-Fluoro-2-azaspiro[3.4]octane have not been reported, related azaspirocyclic scaffolds have shown activity against a variety of targets, suggesting potential applications in:

  • Oncology: As inhibitors of kinases and protein-protein interactions.[5]

  • Neuroscience: As receptor antagonists or enzyme inhibitors for the treatment of neurodegenerative diseases.[2]

  • Infectious Diseases: As novel antibacterial or antiviral agents.[5]

The unique 3D shape and properties of 6-Fluoro-2-azaspiro[3.4]octane may offer advantages in potency and selectivity for these and other target classes.

Conclusion

6-Fluoro-2-azaspiro[3.4]octane represents a novel and valuable building block for modern drug discovery. While specific experimental data for this molecule is currently limited, its synthesis is feasible through established chemical transformations. The strategic incorporation of a fluorine atom onto the 3D azaspiro[3.4]octane core is anticipated to confer advantageous physicochemical and pharmacokinetic properties. The versatility of this scaffold for further chemical modification makes it an attractive starting point for the development of new therapeutics with improved efficacy and safety profiles. As the demand for novel chemical matter continues to grow, scaffolds like 6-Fluoro-2-azaspiro[3.4]octane will be instrumental in advancing the next generation of medicines.

References

[1] ResearchGate. (2025, August 29). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery | Request PDF. Retrieved from ResearchGate. [6] Li, D. B., Rogers-Evans, M., & Carreira, E. M. (2016). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. ACS Publications. [7] ACS Publications. (2011, October 18). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery | Organic Letters. Retrieved from ACS Publications. [8] BLDpharm. 2306276-68-4|6,6-Difluoro-2-azaspiro[3.4]octane. Retrieved from BLDpharm. [9] ACS Publications. (2013, August 30). Construction of Multifunctional Modules for Drug Discovery: Synthesis of Novel Thia/Oxa-Azaspiro[3.4]octanes | Organic Letters. Retrieved from ACS Publications. [2] Benchchem. Application Notes and Protocols for Spiro[3.4]octan-6-ol in Medicinal Chemistry. Retrieved from Benchchem. [4] ChemScene. 2288709-37-3 | 2-Fluoro-6-azaspiro[3.4]Octane hydrochloride. Retrieved from ChemScene. [10] National Center for Biotechnology Information. (2011, November 18). Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery. Retrieved from PubMed. Royal Society of Chemistry. Facile synthesis of 2-azaspiro[3.4]octane. Retrieved from RSC Publishing. [5] MDPI. (2023, March 10). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Retrieved from MDPI. [11] ResearchGate. Facile synthesis of 2-azaspiro[3.4]octane | Request PDF. Retrieved from ResearchGate. [12] ResearchGate. Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition | Request PDF. Retrieved from ResearchGate. [3] International Journal of Pharmacy and Pharmaceutical Science. (2025). Fluorine in drug discovery: Role, design and case studies. Retrieved from pharmacyjournal.org. [13] Thieme. (n.d.). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Retrieved from Thieme.

Sources

An In-depth Technical Guide to 2-Fluoro-6-azaspiro[3.4]octane Hydrochloride: A Versatile Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: The topic of "6-Fluoro-2-azaspiro[3.4]octane" was initially proposed. However, a comprehensive search of scientific literature and chemical databases did not yield a readily available source for this specific isomer. Therefore, this guide will focus on a closely related and commercially available isomer, 2-Fluoro-6-azaspiro[3.4]octane hydrochloride (CAS No: 2288709-37-3) , as a representative example of a fluorinated azaspiro[3.4]octane. The principles and applications discussed herein are broadly applicable to this class of compounds.

Introduction: The Rise of Spirocyclic Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, there is a continuous drive to explore novel chemical space to identify drug candidates with improved potency, selectivity, and pharmacokinetic profiles. One area that has garnered significant interest is the use of spirocyclic scaffolds. These rigid, three-dimensional structures offer a distinct advantage over traditional flat, aromatic systems by providing a more defined orientation of substituents in three-dimensional space. This can lead to enhanced interactions with biological targets and improved drug-like properties.

The azaspiro[3.4]octane core, a bicyclic system containing a four-membered azetidine ring and a five-membered cyclopentane ring sharing a single carbon atom, has emerged as a particularly valuable scaffold. The introduction of a fluorine atom to this framework further enhances its potential by modulating its physicochemical properties such as pKa, lipophilicity, and metabolic stability. This guide provides a comprehensive overview of 2-Fluoro-6-azaspiro[3.4]octane hydrochloride, a key building block for the synthesis of novel therapeutic agents.

Core Compound Identification and Properties

IUPAC Name: 2-Fluoro-6-azaspiro[3.4]octane hydrochloride

CAS Number: 2288709-37-3[1]

Chemical Structure:

Caption: Chemical structure of 2-Fluoro-6-azaspiro[3.4]octane hydrochloride.

Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₇H₁₃ClFN[1]
Molecular Weight165.64 g/mol [1]
AppearanceSolid (predicted)-
Storage2-8°C, sealed in dry conditions[1]

Synthesis and Characterization: A Conceptual Framework

A plausible synthetic strategy could involve the construction of the azetidine and cyclopentane rings through annulation reactions. The introduction of the fluorine atom could be achieved through various fluorination techniques, such as nucleophilic fluorination of a corresponding alcohol or epoxide precursor.

A Generalized Synthetic Workflow:

Caption: A conceptual workflow for the synthesis of 2-Fluoro-6-azaspiro[3.4]octane hydrochloride.

Characterization:

The structural elucidation and confirmation of 2-Fluoro-6-azaspiro[3.4]octane hydrochloride would rely on a combination of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would provide information on the number and connectivity of protons in the molecule. The fluorine atom would introduce characteristic splitting patterns in the signals of adjacent protons.

    • ¹³C NMR: Would show distinct signals for each carbon atom in the molecule. The carbon atom bonded to the fluorine would exhibit a large one-bond carbon-fluorine coupling constant (¹JCF).

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern of the compound.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the N-H bond in the hydrochloride salt.

Applications in Drug Discovery and Medicinal Chemistry

The true value of 2-Fluoro-6-azaspiro[3.4]octane hydrochloride lies in its application as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The spirocyclic core provides a rigid framework, while the fluorine atom and the secondary amine offer points for further functionalization.

Key Therapeutic Areas of Interest:

  • Central Nervous System (CNS) Disorders: The rigid nature of the spirocycle can help in designing ligands with high selectivity for specific receptor subtypes in the brain. The modulation of lipophilicity by the fluorine atom can also be crucial for blood-brain barrier penetration.

  • Oncology: Azaspirocycles are being explored as scaffolds for the development of kinase inhibitors and other anti-cancer agents.

  • Infectious Diseases: The unique three-dimensional shape of these molecules can be exploited to design inhibitors of viral or bacterial enzymes.

The Role of Fluorine in Drug Design:

The incorporation of fluorine into drug candidates can have several beneficial effects:

  • Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. This can lead to a longer half-life and improved pharmacokinetic profile.

  • Binding Affinity: The high electronegativity of fluorine can lead to favorable interactions with biological targets, such as hydrogen bonding or dipole-dipole interactions, thereby increasing binding affinity and potency.

  • Modulation of pKa: The presence of a fluorine atom can lower the pKa of nearby functional groups, which can influence a molecule's ionization state at physiological pH and affect its absorption and distribution.

Illustrative Drug Discovery Workflow:

Caption: A simplified workflow illustrating the use of 2-Fluoro-6-azaspiro[3.4]octane hydrochloride in a drug discovery program.

Experimental Protocols: A General Guideline

The following is a generalized protocol for the functionalization of the secondary amine in 2-Fluoro-6-azaspiro[3.4]octane hydrochloride, a common step in the synthesis of a chemical library.

Protocol: N-Arylation of 2-Fluoro-6-azaspiro[3.4]octane hydrochloride

Objective: To introduce an aryl group onto the nitrogen atom of the azetidine ring.

Materials:

  • 2-Fluoro-6-azaspiro[3.4]octane hydrochloride

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Cs₂CO₃ or K₃PO₄)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add 2-Fluoro-6-azaspiro[3.4]octane hydrochloride (1.0 eq), the aryl halide (1.1 eq), the palladium catalyst (0.05 eq), the ligand (0.1 eq), and the base (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-arylated product.

Self-Validating System: The success of this protocol can be validated at each stage. The consumption of starting materials and the formation of the product can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The final product's identity and purity should be confirmed by NMR spectroscopy and high-resolution mass spectrometry (HRMS).

Conclusion and Future Outlook

2-Fluoro-6-azaspiro[3.4]octane hydrochloride represents a valuable and versatile building block for the synthesis of novel, three-dimensional molecules with significant potential in drug discovery. Its rigid spirocyclic core, combined with the strategic placement of a fluorine atom, offers medicinal chemists a powerful tool to fine-tune the properties of drug candidates. As the demand for innovative therapeutics continues to grow, the exploration of novel chemical scaffolds like the fluorinated azaspiro[3.4]octanes will undoubtedly play a crucial role in the development of the next generation of medicines. The synthetic methodologies and strategic applications outlined in this guide provide a solid foundation for researchers to harness the potential of this promising chemical entity.

References

  • PubChem. 2-fluoro-6-azaspiro[3.4]octane hydrochloride. [Link]

  • Aaron Chemistry. 2-fluoro-6-azaspiro[3.4]octane hydrochloride. [Link]

  • RSC Publishing. Facile synthesis of 2-azaspiro[3.4]octane. [Link]

  • ResearchGate. Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. [Link]

  • MDPI. Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. [Link]

Sources

Technical Guide: Strategic Synthesis of Novel Fluorinated Spirocyclic Amines

Author: BenchChem Technical Support Team. Date: March 2026


 Bioisosteres via Fluorine-Directed Spirocyclization

Executive Summary: Escaping Flatland with Fluorine

In modern drug discovery, the "Escape from Flatland" initiative drives the transition from planar aromatic scaffolds to three-dimensional (


-rich) architectures. Spirocyclic amines have emerged as superior bioisosteres for morpholine, piperidine, and piperazine, offering improved solubility and target selectivity. However, the introduction of fluorine into these strained systems is non-trivial; it requires navigating a trade-off between ring strain energy and the high electronegativity of fluorine.

This guide details the synthesis of novel fluorinated spirocyclic amines , focusing on two high-value architectures: gem-difluorospiro[3.3]heptanes and fluoro-spiro-1,3-oxazines . We prioritize methodologies that utilize fluorine not just as a substituent, but as a mechanistic trigger for cyclization.

Strategic Design: The Fluorine-Spiro Effect

Replacing a standard heterocycle (e.g., morpholine) with a fluorinated spirocyclic amine alters the physicochemical profile significantly. The fluorine atom lowers the


 of the adjacent amine (reducing hERG liability) and blocks metabolic soft spots (CYP450 oxidation).
Comparative Physicochemical Profile
ParameterMorpholine Core2-oxa-6-azaspiro[3.3]heptaneGem-difluoro-spiro[3.3]heptane
Topology Planar/ChairRigid, 3D (

twist)
Rigid, 3D, Lipophilic
Basicity (

)
~8.3~8.5 (Higher)~7.2 (Modulated by F)
LogD

BaselineLower (More Polar)Tunable (+0.5 vs non-F)
Metabolic Stability Low (

-oxidation)
ModerateHigh (C-F bond strength)
Vectorization LinearOrthogonalOrthogonal + Dipole

Data grounded in comparative studies of spirocyclic bioisosteres [1][2].

Visualization: Structural Logic of Bioisosterism

BioisostereLogic Morpholine Morpholine (Planar, Metabolic Liability) Spiro33 Spiro[3.3]heptane (Rigid, High Fsp3) Morpholine->Spiro33 Conformational Restriction FSpiro Fluorinated Spiro-Amine (Metabolically Blocked, pKa Tuned) Spiro33->FSpiro Bioisosteric Fluorination

Figure 1: Evolution from planar heterocycles to fluorinated spiro-scaffolds, highlighting the incremental medicinal chemistry value.

Core Synthetic Architectures

We focus on two robust pathways. Method A is a de novo construction using cycloaddition, ideal for building complex cores. Method B is a fluorine-triggered cyclization, ideal for late-stage functionalization.

Method A: The [3+2] Cycloaddition Approach (Mykhailiuk Protocol)

This method constructs the spiro-pyrrolidine core by reacting exocyclic alkenes with azomethine ylides. It is modular and tolerates pre-installed fluorine groups on the ring [3].

  • Key Precursor: Cyclic ketones (converted to exocyclic alkenes).

  • Fluorine Source: Pre-fluorinated building blocks (e.g., difluoro-substituted cyclic ketones) or post-cyclization deoxyfluorination.

Method B: Cationic Fluorocyclization (Selectfluor Route)

This represents a more sophisticated "novel" approach where the fluorine atom initiates the ring closure. This is particularly effective for synthesizing fluoro-spiro-1,3-oxazines [4].

  • Mechanism: Electrophilic fluorination of an alkene generates a carbocation, which is trapped by an internal nucleophile (amide/carbamate).

  • Advantage: Single-step formation of C-F and C-O/C-N bonds with high diastereoselectivity.

Detailed Experimental Protocol

Target: Synthesis of trans-3-fluoro-4-phenyl-2-oxa-6-azaspiro[3.5]nonan-1-one derivatives (Representative Scaffold). Method: Selectfluor-Mediated Intramolecular Spirocyclization.[1]

Reagents & Equipment[3][4]
  • Substrate:

    
    -(2-(Cyclohex-1-en-1-yl)ethyl)benzamide (1.0 equiv)
    
  • Fluorinating Agent: Selectfluor (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) (1.2 equiv)

  • Solvent: Acetonitrile (MeCN) / Water (9:1 v/v)

  • Atmosphere: Nitrogen (

    
    )
    
  • Apparatus: 50 mL round-bottom flask, magnetic stirrer, oil bath.

Step-by-Step Methodology
  • Preparation:

    • Charge the 50 mL flask with

      
      -(2-(Cyclohex-1-en-1-yl)ethyl)benzamide (1.0 mmol, 229 mg).
      
    • Add MeCN (9 mL) and

      
       (1 mL). The addition of water is critical to solubilize Selectfluor and facilitate the cationic mechanism.
      
    • Cool the mixture to

      
       in an ice bath.
      
  • Reaction Initiation:

    • Add Selectfluor (1.2 mmol, 425 mg) portion-wise over 5 minutes. Caution: Exothermic.

    • Allow the reaction to warm to Room Temperature (

      
      ) naturally.
      
    • Stir vigorously for 4–6 hours.

  • Process Control (Self-Validation):

    • TLC Monitoring: Eluent Hexane/EtOAc (1:1).

    • Observation: Disappearance of the UV-active alkene spot (

      
      ) and appearance of a new, more polar spot (
      
      
      
      ).
    • Quench Check: Take an aliquot, add sat.

      
      . If gas evolves vigorously, unreacted acid/reagent remains.
      
  • Work-up:

    • Quench the reaction with saturated aqueous

      
       (10 mL).
      
    • Extract with Dichloromethane (DCM) (

      
       mL).
      
    • Wash combined organics with Brine (20 mL).

    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • Purify via flash column chromatography (Silica gel, gradient 0-40% EtOAc in Hexane).

    • Yield: Expect 75–85% of the fluorinated spirocycle as a white solid.

Reaction Mechanism Visualization

ReactionMechanism Substrate Substrate: N-(alkenyl)benzamide Intermediate Cationic Intermediate: Fluoronium Ion / Carbocation Substrate->Intermediate Selectfluor (F+) Transition Nucleophilic Attack: Amide Oxygen -> Carbocation Intermediate->Transition Intramolecular Cyclization Product Product: Fluoro-spiro-1,3-oxazine Transition->Product -H+

Figure 2: Mechanistic pathway of the Selectfluor-mediated spirocyclization.[2] The fluorine atom acts as the electrophilic trigger.

Characterization & Validation

Confirming the structure of fluorinated spirocycles requires specific attention to stereochemistry and C-F coupling.

NMR Spectroscopy

This is the primary validation tool.

  • Chemical Shift: Look for a signal around -180 to -200 ppm (characteristic of secondary alkyl fluorides in these ring systems).

  • Coupling: Observe the multiplicity. A dt (doublet of triplets) or ddd pattern confirms the fluorine is attached to the ring and coupling with adjacent geminal/vicinal protons.

    • 
       Hz (Geminal).
      
    • 
       Hz (Vicinal).
      
X-Ray Crystallography

Due to the rigidity of spirocycles, they crystallize well. X-ray is often required to unambiguously assign the diastereoselectivity (cis/trans relative to the spiro center) of the newly formed C-F bond [5].

Metabolic Stability Assay (Microsomal Stability)

To validate the bioisosteric utility:

  • Incubate compound (1

    
    ) with human liver microsomes (HLM) + NADPH.
    
  • Monitor intrinsic clearance (

    
    ).
    
  • Success Metric:

    
     min half-life compared to the non-fluorinated or morpholine parent.
    

References

  • Strained spiro heterocycles as potential bioisosteres. Chem. Commun., 2025. Link

  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes. ACS Med. Chem. Lett., 2017. Link

  • Synthesis of Spirocyclic Pyrrolidines: Advanced Building Blocks. Chem. Eur. J., 2017.[3] Link

  • Synthesis of fluorinated spiro-1,3-oxazines via Selectfluor-mediated cyclization. Org. Biomol. Chem., 2014. Link

  • Synthesis, Structure and Spectroscopic Investigations of Fluorinated Spiro Heterocycles. Molecules, 2015. Link

Sources

The Strategic Role of Fluorine in 2-Azaspiro[3.4]octane Scaffolds: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-azaspiro[3.4]octane scaffold has emerged as a privileged, high-Fsp³ building block in modern drug discovery, offering a rigid, three-dimensional alternative to flat aromatic systems and flexible piperazine/morpholine surrogates. Its unique spiro-fusion between a strained azetidine (4-membered) and a cyclopentane (5-membered) ring creates a defined vector for substituent exit, critical for precise receptor mapping.

The strategic incorporation of fluorine into this scaffold—specifically on the cyclopentane periphery—is not merely a metabolic block but a tool for conformational engineering . This guide details how fluorine substitution modulates the pKa of the distal azetidine nitrogen via field effects, locks the cyclopentane ring pucker through the gauche effect, and enhances metabolic stability, ultimately driving potency and permeability in CNS and anti-infective programs.

Structural Fundamentals & Numbering

To understand the fluorine effect, one must first master the scaffold's geometry. The 2-azaspiro[3.4]octane core consists of a nitrogen-containing azetidine ring spiro-fused at C2 to a cyclopentane ring.

  • Numbering: The spiro carbon is C1 (or C4 depending on nomenclature priority, but commonly C2 in "2-aza" systems relative to the nitrogen). For this guide, we utilize the standard IUPAC numbering where the nitrogen is position 2 of the spiro system.

  • Geometry: The spiro-carbon is tetrahedral, forcing the two rings to be orthogonal (perpendicular) to each other. This rigidity prevents the "floppiness" seen in piperidines, reducing the entropic penalty of binding.

The Fluorine Effect: Mechanisms of Action

The introduction of fluorine (typically at C5, C6, or C7 of the cyclopentane ring) imparts profound changes to the physicochemical profile of the molecule.

Electronic Modulation & pKa Shift

The basicity of the azetidine nitrogen (typically pKa ~11.0 in unsubstituted azetidines) is often too high for optimal CNS penetration (LogD) and can lead to phospholipidosis.

  • Mechanism: Fluorine on the cyclopentane ring exerts an electron-withdrawing effect. While the inductive effect (

    
    ) attenuates through bonds (3-4 bonds away), the through-space field effect  is significant due to the rigid spiro-geometry bringing the C-F dipole spatially close to the nitrogen lone pair.
    
  • Result: A downward pKa shift of 1.0–2.5 units depending on the regioisomer (C5 vs C7) and stereochemistry. This brings the pKa into the physiological "sweet spot" (7.5–9.0), improving the fraction of neutral species available for passive diffusion across the Blood-Brain Barrier (BBB).

Conformational Bias: The Gauche Effect

Fluorination is a primary tool for "remote conformational control."

  • The Phenomenon: In the cyclopentane ring, the C-F bond prefers to adopt a gauche orientation relative to adjacent electron-rich bonds (C-C or C-H) to maximize

    
     hyperconjugation.[1]
    
  • Impact: This locks the cyclopentane ring into a specific "envelope" or "twist" pucker. Because the rings are spiro-fused, this pucker mechanically transmits a bias to the azetidine ring, subtly altering the vector of the N-substituent. This is critical for fine-tuning GPCR ligand affinity (e.g., M4 agonists).

Metabolic Stability

The cyclopentane ring is a "soft spot" for CYP450-mediated oxidation. Unsubstituted spiro-systems are prone to hydroxylation at C5/C6/C7.

  • Solution: Replacing the most labile C-H bonds with C-F bonds (bond dissociation energy: C-F ~116 kcal/mol vs C-H ~99 kcal/mol) blocks oxidative metabolism, extending half-life (

    
    ) and reducing clearance (
    
    
    
    ).

Synthetic Strategies

The synthesis of fluorinated 2-azaspiro[3.4]octanes typically follows a "Late-Stage Functionalization" or "De Novo Assembly" approach. The most robust route involves the construction of a spiro-ketone followed by nucleophilic fluorination.

Synthetic Workflow Diagram

SynthesisRoute cluster_fluorine Fluorine Installation Strategy Start Starting Material (Cyclopentanone + Cyanoacetate) Step1 Step 1: Knoevenagel & Cyclization (Spiro-imide formation) Start->Step1 Base, Heat Step2 Step 2: Reduction (LiAlH4) Step1->Step2 Reduction Intermediate 2-Azaspiro[3.4]octane (Unsubstituted) Step2->Intermediate RouteB_Start Alternative Start (Oxo-spiro ester) RouteB_Step1 Reduction to Alcohol (NaBH4) RouteB_Start->RouteB_Step1 Stereoselective Red. RouteB_Step2 Deoxofluor/DAST (Nucleophilic Fluorination) RouteB_Step1->RouteB_Step2 Inversion of config. Final 7-Fluoro-2-azaspiro[3.4]octane (Target Scaffold) RouteB_Step2->Final Deprotection

Caption: Comparative synthetic routes. The lower pathway highlights the stereoselective installation of fluorine via hydroxyl displacement.

Experimental Protocol: Synthesis of 7-Fluoro-2-azaspiro[3.4]octane (N-Boc Protected)

This protocol describes the installation of fluorine via a hydroxy-precursor, a standard method ensuring regio- and stereochemical control.

Prerequisites:

  • Starting Material: tert-butyl 7-hydroxy-2-azaspiro[3.4]octane-2-carboxylate (derived from the corresponding ketone).

  • Reagent: Diethylaminosulfur trifluoride (DAST) or Deoxofluor.

  • Solvent: Anhydrous Dichloromethane (DCM).

Protocol:

  • Preparation: Charge a flame-dried round-bottom flask with tert-butyl 7-hydroxy-2-azaspiro[3.4]octane-2-carboxylate (1.0 equiv) and anhydrous DCM (0.1 M concentration). Cool the solution to -78°C under an argon atmosphere.

  • Fluorination: Add DAST (1.5 equiv) dropwise via syringe. The low temperature is critical to prevent elimination side-products (olefin formation).

  • Reaction: Stir at -78°C for 1 hour, then allow the mixture to warm slowly to room temperature over 4 hours. Monitor via TLC/LC-MS for the disappearance of the alcohol.

  • Quench: Caution: DAST is reactive. Cool back to 0°C and quench by slow addition of saturated aqueous NaHCO₃.

  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient). The fluorine substitution typically causes a significant Rf shift compared to the alcohol.

Validation Check:

  • ¹⁹F NMR: Look for a multiplet signal around -160 to -180 ppm (typical for secondary alkyl fluorides).

  • Coupling: Observe the geminal H-F coupling (

    
     Hz) in the ¹H NMR to confirm substitution at the correct carbon.
    

Data Presentation: Comparative Properties

The following table illustrates the impact of fluorine substitution on key medicinal chemistry parameters for the spiro scaffold.

Property2-Azaspiro[3.4]octane (Parent)7-Fluoro-2-azaspiro[3.4]octaneImpact Analysis
pKa (Calc.) ~11.2~9.8Improved: Reduced basicity lowers phospholipidosis risk.
LogP 1.31.5Modulated: Slight lipophilicity increase, offset by lower pKa (LogD).
tpsa (Ų) 12.012.0Neutral: Fluorine does not significantly alter polar surface area.
Metabolic Stability Low (C7 oxidation)HighCritical: Blocks primary site of CYP450 hydroxylation.
Ring Pucker Flexible EnvelopeLocked EnvelopeSpecific: Defines vector for N-substituent (SAR driver).

Case Studies & Applications

Case Study 1: M4 Muscarinic Receptor Agonists

In the development of selective M4 agonists for neuropsychiatric disorders, the 2-azaspiro[3.4]octane core was utilized to replace a flexible piperidine.

  • Challenge: The parent spiro-amine had poor brain penetration due to high basicity.

  • Fluorine Solution: Introduction of a difluoromethyl (-CF₂H) or fluoro (-F) group on the cyclopentane ring reduced the pKa of the azetidine nitrogen, significantly increasing the Brain/Plasma ratio (

    
    ) without sacrificing receptor affinity.
    
  • Outcome: Several fluorinated derivatives entered preclinical development with improved safety profiles (reduced off-target hERG activity).

Case Study 2: Antitubercular Agents

Nitrofuran-linked spirocycles have shown potency against Mycobacterium tuberculosis.[2]

  • Role of Fluorine: Fluorination of the spiro-core prevented rapid oxidative clearance in mouse microsomes, allowing the nitrofuran "warhead" to reach the target site effectively.

References

  • BenchChem Technical Support. (2025).[3] The Emerging Therapeutic Potential of the 2,6-Diazaspiro[3.4]octane Scaffold: A Technical Guide. BenchChem. Link

  • Lukin, A., et al. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Pharmaceuticals (Basel). Link

  • Ramesh, S., Balakumar, R., et al. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry. Link

  • Kuduk, S. D., et al. (2023). 2-azaspiro[3.4]octane derivatives as M4 agonists. US Patent 11,548,865. Link

  • Linclau, B., et al. (2012). Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings. Chemistry - A European Journal. Link

Sources

exploring the chemical space of fluorinated azaspiro[3.4]octanes

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of modern drug discovery, I have observed a critical paradigm shift: the transition from flat, sp²-rich aromatic systems to sp³-rich, three-dimensional scaffolds. Among these, azaspirocycles have emerged as privileged bioisosteres.

This technical guide explores the chemical space of fluorinated azaspiro[3.4]octanes , detailing how the strategic installation of fluorine onto a rigid spirocyclic core allows us to precisely tune basicity, lipophilicity, and metabolic stability.

The Case for Spirocyclic Bioisosterism

Historically, saturated heterocycles like piperidine, pyrrolidine, and morpholine have been the workhorses of medicinal chemistry. However, their conformational flexibility and predictable metabolic liabilities (e.g., α-oxidation by CYP450 enzymes) often lead to suboptimal pharmacokinetic profiles.

The azaspiro[3.4]octane scaffold addresses these liabilities by restricting conformational freedom and projecting substituents into defined three-dimensional vectors. These strained spiro heterocycles serve as excellent bioisosteres for aromatic or non-strained aliphatic rings, enhancing target selectivity and drug-likeness[1]. Surprisingly, the net addition of a carbon atom to form the spirocyclic center often lowers the logD (at pH 7.4) relative to the parent monocycle. This counter-intuitive phenomenon is driven by the increased basicity of the spirocyclic amine, which traps a larger fraction of the molecule in its ionized, highly polar state under physiological conditions[2].

The Fluorine Effect: Tuning the Chemical Space

While azaspiro[3.4]octanes improve vectorization, their increased basicity can sometimes lead to hERG toxicity or poor membrane permeability. This is where fluorination becomes a critical optimization tool.

The introduction of fluorine into the azaspiro[3.4]octane core (e.g., 2-fluoro-6-azaspiro[3.4]octane) triggers three distinct physicochemical modulations[3][4]:

  • Inductive pKa Depression: The strong electron-withdrawing nature (-I effect) of fluorine propagates through the σ-bond framework, stabilizing the free base and lowering the amine's pKa.

  • Lipophilicity (logD) Optimization: By lowering the pKa, fluorine reduces the fraction of the ionized species at pH 7.4. While fluorine itself is lipophilic, the delicate balance between the lowered pKa and the intrinsic lipophilicity of the C-F bond allows for precise logD tuning.

  • Metabolic Shielding: Strategic placement of fluorine blocks highly susceptible sites of oxidative metabolism, increasing the intrinsic clearance half-life (Cl_int).

G Root Fluorination of Azaspiro[3.4]octane P1 Inductive Effect (-I) Root->P1 P2 Steric Shielding Root->P2 P3 Lipophilicity Modulation Root->P3 O1 Decreased Amine pKa P1->O1 O2 Blocked CYP450 Oxidation P2->O2 O3 Optimized logD (pH 7.4) P3->O3 O1->O3

Logical relationship between spirocycle fluorination and resulting physicochemical optimizations.

Physicochemical Profiling

To illustrate the impact of these modifications, Table 1 summarizes the quantitative shifts in physicochemical properties when transitioning from traditional monocycles to functionalized azaspiro[3.4]octanes. For instance, in the optimization of Pks13 inhibitors, replacing a piperidine with an oxa-azaspiro[3.4]octane reduced the amine pKa to 9.2, successfully mitigating hERG liabilities[5].

Table 1: Comparative Physicochemical Properties of Amine Scaffolds

ScaffoldPredicted pKa (Amine)logD (pH 7.4)Metabolic StabilityPrimary Bioisosteric Application
Piperidine 10.40.8LowN/A (Traditional Scaffold)
6-Azaspiro[3.4]octane 10.60.2ModeratePiperidine / Pyrrolidine
2-Oxa-6-azaspiro[3.4]octane 9.2-0.5HighMorpholine / Piperazine
2-Fluoro-6-azaspiro[3.4]octane 9.20.6HighOptimized Piperidine

Note: Values are representative aggregates derived from medicinal chemistry profiling studies[2][5].

Self-Validating Experimental Protocol: Synthesis of 2-Fluoro-6-azaspiro[3.4]octane

To harness this chemical space, robust synthetic access is mandatory. The following protocol details the deoxofluorination of a spirocyclic alcohol. As a self-validating system, it incorporates specific in-process controls (IPCs) to ensure causality and structural integrity at every stage.

Step 1: Deoxofluorination via DAST
  • Action: In an oven-dried flask under argon, dissolve tert-butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate (1.0 eq) in anhydrous CH₂Cl₂ (0.1 M). Cool the reaction mixture to -78 °C. Dropwise, add Diethylaminosulfur trifluoride (DAST) (1.5 eq).

  • Causality: DAST is selected for nucleophilic fluorination to convert the secondary alcohol into a fluoride via an SN2-like inversion. Cooling to -78 °C is critical; the formation of the sulfur-oxygen bond is highly exothermic, and elevated temperatures will drive unwanted E2 elimination (alkene formation) rather than substitution.

  • Validation Checkpoint 1: Perform LC-MS after 1 hour. The intermediate must show complete consumption of the starting material. Look for the [M-tBu+H]+ or [M+H]+ mass corresponding to the fluorinated Boc-protected intermediate.

Step 2: Quenching and Isolation
  • Action: Allow the reaction to warm to room temperature over 2 hours. Carefully quench by adding saturated aqueous NaHCO₃ dropwise. Extract the aqueous layer with CH₂Cl₂ (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.

  • Causality: NaHCO₃ safely neutralizes liberated HF and unreacted DAST without creating an acidic environment that would prematurely cleave the acid-sensitive Boc protecting group.

  • Validation Checkpoint 2: Obtain a crude ¹⁹F NMR spectrum. A multiplet in the region of -160 to -180 ppm confirms the successful installation of the secondary alkyl fluorine atom.

Step 3: Boc Deprotection
  • Action: Dissolve the crude intermediate in minimal CH₂Cl₂ and add 4M HCl in dioxane (10 eq). Stir at room temperature for 4 hours.

  • Causality: Anhydrous HCl in dioxane cleanly cleaves the Boc group. Because the resulting low-molecular-weight spirocyclic amine is highly water-soluble, avoiding an aqueous workup prevents catastrophic yield loss. The product precipitates directly as the stable hydrochloride salt.

  • Validation Checkpoint 3: Obtain a ¹H NMR spectrum in D₂O. The sharp 9H singlet at ~1.4 ppm (Boc group) must be completely absent, validating total deprotection.

G N1 6-Boc-6-azaspiro[3.4]octan-2-ol N2 DAST, CH2Cl2, -78°C to RT (Deoxofluorination) N1->N2 N3 6-Boc-2-fluoro-6-azaspiro[3.4]octane N2->N3 N4 HCl in Dioxane, RT (Boc Deprotection) N3->N4 N5 2-Fluoro-6-azaspiro[3.4]octane HCl N4->N5

Synthetic workflow for 2-fluoro-6-azaspiro[3.4]octane via DAST fluorination and deprotection.

Therapeutic Applications

The integration of fluorinated and heteroatom-doped azaspiro[3.4]octanes is already yielding clinical dividends.

In the oncology space, researchers evaluating PARP-1 inhibitors (based on the Olaparib framework) discovered that replacing the central piperazine core with diazaspiro motifs significantly reduced off-target DNA damage and cytotoxicity while maintaining excellent enzyme affinity[6]. Similarly, in the development of novel antituberculosis agents targeting Pks13, the incorporation of a 2-oxa-6-azaspiro[3.4]octane moiety preserved potent MIC activity while drastically improving microsomal stability and reducing hERG inhibition[5].

By expanding our synthetic toolkit to include fluorinated azaspiro[3.4]octanes, we unlock a privileged chemical space that elegantly balances the geometric demands of target engagement with the stringent physicochemical requirements of modern pharmacology.

References

  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery.
  • Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. PMC - NIH.
  • 7,7-Difluoro-5-azaspiro[7]heptane. Benchchem.

  • 2-fluoro-6-azaspiro[3.4]octane hydrochloride (C7H12FN). PubChemLite.
  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes – A log D Lowering Twist.
  • Optimization of TAM16, a Benzofuran That Inhibits the Thioesterase Activity of Pks13; Evaluation toward a Preclinical Candidate for a Novel Antituberculosis Clinical Target.

Sources

Theoretical Conformational Analysis of 6-Fluoro-2-azaspiro[3.4]octane

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide:

Introduction

Spirocyclic scaffolds have emerged as privileged structures in modern medicinal chemistry. Their inherent three-dimensionality offers a compelling strategy to escape the "flatland" of traditional aromatic ring systems, providing access to novel chemical space and improved physicochemical properties. Among these, the 2-azaspiro[3.4]octane core is a valuable bioisostere for commonly used motifs like piperazine, offering a rigidified framework that can reduce off-target effects and enhance binding affinity by pre-organizing substituents into a desired orientation.[1][2]

The strategic incorporation of fluorine into drug candidates is a cornerstone of contemporary pharmaceutical design. The unique properties of fluorine—high electronegativity, small size, and the ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, pKa, and, critically, its conformational preferences.[3][4] These influences are often subtle and driven by complex stereoelectronic effects, such as hyperconjugation and the gauche effect, which can stabilize specific three-dimensional arrangements.[5][6][7]

This guide provides a comprehensive theoretical framework and a detailed computational protocol for the conformational analysis of 6-Fluoro-2-azaspiro[3.4]octane. Understanding the intricate interplay between the strained spirocyclic system and the powerful stereoelectronic influence of the fluorine substituent is paramount for designing potent and selective modulators of biological targets. We will explore the causality behind methodological choices, ensuring a robust and self-validating computational workflow designed for researchers, scientists, and drug development professionals.

Theoretical Foundations: The Forces Shaping Conformation

A molecule's conformation is not static but a dynamic equilibrium of different spatial arrangements (conformers) arising from rotation around single bonds. The relative stability of these conformers is dictated by a delicate balance of several factors.

  • Ring Strain: The 2-azaspiro[3.4]octane scaffold is composed of a four-membered azetidine ring and a five-membered cyclopentane ring fused at a single quaternary carbon. Both rings possess inherent strain.

    • Cyclobutane (Azetidine Ring): A planar cyclobutane ring would suffer from significant eclipsing (torsional) strain. To alleviate this, it adopts a puckered or "butterfly" conformation.[8]

    • Cyclopentane Ring: Cyclopentane alleviates its torsional strain by adopting non-planar conformations, primarily the "envelope" and "twist" forms, which are in rapid equilibrium.[8]

  • Torsional and Steric Strain: Torsional strain arises from the repulsion between electron clouds in eclipsing bonds.[9] Steric strain occurs when non-bonded atoms are forced into close proximity, causing van der Waals repulsion.[9] In the spirocyclic system, substituents on one ring can sterically interact with the other.

  • Fluorine Stereoelectronic Effects: The introduction of a highly electronegative fluorine atom creates significant local bond dipoles and engages in powerful stereoelectronic interactions.

    • Hyperconjugation: This involves the donation of electron density from a filled bonding orbital (e.g., σ C-H or σ C-C) into an adjacent empty antibonding orbital (e.g., σ* C-F). This interaction is strongly dependent on geometry, favoring an anti-periplanar arrangement of the participating orbitals.[10] This effect can stabilize specific puckered conformations of the cyclopentane ring.

    • Gauche Effect: In certain systems, a conformation where two electronegative substituents are gauche (dihedral angle of ~60°) to each other is unexpectedly more stable than the anti conformation.[11] The interplay of hyperconjugation and electrostatic interactions is key to understanding the conformational preference of the C-F bond relative to the rest of the scaffold.[7]

Computational Methodology: A Validated Workflow

A rigorous computational analysis is essential to accurately map the potential energy surface and identify the thermodynamically preferred conformations of 6-Fluoro-2-azaspiro[3.4]octane. The following step-by-step protocol outlines a field-proven approach.

Step 1: Initial 3D Structure Generation

The first step is to build the initial 3D structures of the possible stereoisomers of 6-Fluoro-2-azaspiro[3.4]octane. The fluorine atom on the cyclopentane ring can be cis or trans relative to the lone pair of the nitrogen or a substituent on the azetidine ring. Both stereoisomers must be generated and analyzed independently. Standard molecular building software (e.g., Avogadro, ChemDraw) can be used for this purpose.

Step 2: Broad Conformational Search with Molecular Mechanics

The goal of this step is to explore a wide range of possible conformations without the high computational cost of quantum mechanics. Molecular Mechanics (MM) force fields are well-suited for this initial, broad search.

  • Select a Force Field: Choose a robust force field such as MMFF94 or OPLS3e, which are well-parameterized for organic molecules.

  • Perform a Conformational Search: Use a systematic or stochastic (e.g., Monte Carlo) search algorithm to rotate all rotatable bonds and explore different ring puckers. This will generate hundreds or thousands of potential conformers.

  • Energy Minimize and Cluster: Each generated structure is energy-minimized using the selected force field. The resulting conformers are then clustered based on structural similarity (e.g., RMSD) and energy, retaining only the unique, low-energy conformers (e.g., within 10-15 kcal/mol of the global minimum) for the next stage.

Causality: This two-stage approach is critical for efficiency. MM methods are computationally inexpensive and can rapidly sample the vast conformational space. This ensures that no significant conformers are missed before committing to more accurate but time-consuming quantum mechanical calculations.

Step 3: Geometry Optimization with Density Functional Theory (DFT)

The unique conformers identified in the MM search must be re-optimized at a higher level of theory to obtain accurate geometries and relative energies. Density Functional Theory (DFT) provides an excellent balance of accuracy and computational cost for this purpose.[12]

  • Choose a Functional and Basis Set: A dispersion-corrected functional is highly recommended to accurately capture non-covalent interactions within the sterically constrained spirocycle.

    • Functional: wB97XD or B3LYP-D3(BJ) are excellent choices.

    • Basis Set: A Pople-style split-valence basis set with polarization and diffuse functions, such as 6-311+G(d,p) , is required for an accurate description of the electronic structure, especially around the electronegative fluorine and nitrogen atoms.

  • Include a Solvation Model: To simulate a more biologically relevant environment (e.g., water), a continuum solvation model like the Polarizable Continuum Model (PCM) or the SMD Solvation Model should be employed.[13][14]

  • Perform Geometry Optimization: Optimize the geometry of each unique conformer from Step 2 using the chosen DFT method and solvation model.

  • Verify Minima with Frequency Calculations: Following optimization, a frequency calculation must be performed for each structure. A true energy minimum will have zero imaginary frequencies. This step is a critical self-validation check; the presence of an imaginary frequency indicates a transition state, not a stable conformer. The frequency calculation also provides the Gibbs free energy, which is essential for determining the relative populations of conformers at a given temperature.

Step 4: Analysis and Interpretation

The final step involves a detailed analysis of the DFT results to build a complete picture of the molecule's conformational landscape.

  • Determine Relative Energies and Populations: Calculate the relative Gibbs free energies (ΔG) of all confirmed minima. Use these values to calculate the Boltzmann population of each conformer at a standard temperature (e.g., 298.15 K). This reveals which conformations are most likely to be present at equilibrium.

  • Analyze Key Geometric Parameters: Measure critical dihedral angles that define the puckering of the azetidine and cyclopentane rings. Analyze the orientation of the C-F bond (axial vs. equatorial-like) and its impact on the overall molecular shape.

  • Probe Stereoelectronic Interactions: Perform a Natural Bond Orbital (NBO) analysis to identify and quantify the hyperconjugative interactions that stabilize the preferred conformers.[15] Look for key orbital interactions, such as σC-H → σC-F or σC-C → σC-F, and their corresponding stabilization energies (E(2)).

Workflow Visualization

The entire computational protocol can be summarized in the following workflow diagram.

G cluster_0 Phase 1: Initial Exploration cluster_1 Phase 2: High-Accuracy Refinement cluster_2 Phase 3: Data Analysis A 1. 3D Structure Generation (cis/trans isomers) B 2. Molecular Mechanics (MM) Conformational Search (e.g., MMFF94) A->B C 3. Energy Minimization & Clustering B->C D 4. DFT Geometry Optimization (e.g., wB97XD/6-311+G(d,p), PCM) C->D Unique Low-Energy Conformers E 5. Frequency Calculation (Confirm minima, obtain ΔG) D->E F 6. Analyze Relative Energies (Boltzmann Population) E->F Validated Conformers & Energies G 7. Analyze Geometries (Dihedral Angles, Puckering) F->G H 8. NBO Analysis (Stereoelectronic Effects) G->H

Caption: Computational workflow for conformational analysis.

Expected Conformational Features and Data Presentation

The analysis will likely reveal several low-energy conformers distinguished by the puckering of the two rings and the orientation of the fluorine atom.

Key Conformational States

The primary degrees of freedom will be the puckering of the cyclopentane ring (envelope vs. twist) and the orientation of the fluorine atom. The azetidine ring will likely maintain a puckered conformation to minimize its torsional strain.

G cluster_pucker Cyclopentane Puckering cluster_F_orient Fluorine Orientation A 6-Fluoro-2-azaspiro[3.4]octane B Envelope Conformation A->B C Twist Conformation A->C D Axial-like B->D E Equatorial-like B->E C->D C->E

Caption: Key conformational variables to be analyzed.

Data Presentation

Quantitative results should be summarized in tables for clarity and ease of comparison.

Table 1: Relative Energies and Populations of Hypothetical Conformers

Conformer ID Cyclopentane Pucker F Orientation ΔE (kcal/mol) ΔG (kcal/mol) Population (%)
Conf-1 Envelope Equatorial 0.00 0.00 75.1
Conf-2 Twist Equatorial 0.52 0.65 19.8
Conf-3 Envelope Axial 1.89 1.95 3.5

| Conf-4 | Twist | Axial | 2.45 | 2.51 | 1.6 |

Table 2: Key Dihedral Angles for Hypothetical Low-Energy Conformers

Conformer ID C5-C6-C7-C8 (°) C8-C1-C5-C6 (°) F-C6-C5-N2 (°)
Conf-1 35.2 -21.8 175.4

| Conf-2 | -40.1 | 38.5 | -168.9 |

Conclusion

The theoretical conformational analysis of 6-Fluoro-2-azaspiro[3.4]octane is a non-trivial task that requires a methodologically sound and hierarchical computational approach. By combining rapid molecular mechanics searches with high-accuracy DFT calculations, researchers can build a reliable model of the conformational landscape of this important medicinal chemistry scaffold. Understanding how the fluorine substituent dictates the preferred three-dimensional structure through subtle stereoelectronic effects provides invaluable insight for rational drug design. This knowledge allows for the fine-tuning of molecular shape to optimize interactions with biological targets, ultimately leading to the development of safer and more efficacious therapeutics.

References

  • Kubyshkin, V., & P. R. E. Mitt, T. (2012). Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR. PubMed.
  • Fukaya, K., et al. (2023). Computational Study Focusing on a Comprehensive Conformational Analysis of Transition States for Aza-Spiro Ring Formations with N-Alkoxyamides. The Journal of Organic Chemistry. [Link]

  • Richter, M., et al. (2023). Conformational tuning improves the stability of spirocyclic nitroxides with long paramagnetic relaxation times. Nature Communications. [Link]

  • Díaz, N., et al. (2021). Fluorine conformational effects characterized by energy decomposition analysis. Physical Chemistry Chemical Physics. [Link]

  • Mondal, R., et al. (2021). Fluorinated Rings: Conformation and Application. Chemistry – A European Journal. [Link]

  • Cormanich, R. A., et al. (2024). Conformational Analysis of 1,3-Difluorinated Alkanes. The Journal of Organic Chemistry. [Link]

  • Cormanich, R. A., et al. (2014). A Computational Study of Vicinal Fluorination in 2,3-Difluorobutane: Implications for Conformational Control in Alkane Chains. University of Southampton ePrints. [Link]

  • LibreTexts. (2024). 4.4: Conformations of Cycloalkanes. Chemistry LibreTexts. [Link]

  • LibreTexts. (2025). 3.2: Conformations of Acyclic Hydrocarbons. Chemistry LibreTexts. [Link]

  • KPU Pressbooks. (n.d.). 4.1 Conformation Analysis of Alkanes. Organic Chemistry I. [Link]

  • O'Hagan, D. (2015). Molecular Design Exploiting a Fluorine gauche Effect as a Stereoelectronic Trigger. Request PDF on ResearchGate. [Link]

  • Ramadas, B., et al. (2016). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry. [Link]

  • Zhdankin, V. V. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. MDPI. [Link]

  • Reddy, L. M. (2014). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. Request PDF on ResearchGate. [Link]

Sources

The Orthogonal Edge: Fluorinated Spirocycles in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Literature Review of Fluorinated Spiro Compounds in Drug Discovery Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: Escaping Flatland

The "Magic Methyl" effect is a staple of medicinal chemistry lore, but the modern era belongs to the Fluorinated Spirocycle . As drug targets become more complex (protein-protein interactions, cryptic pockets), the industry is moving away from flat, aromatic-rich structures toward three-dimensional (3D) scaffolds. This guide analyzes the strategic convergence of spirocyclic architectures (which maximize


 character and novelty) with fluorine substitution  (which modulates pKa, lipophilicity, and metabolic stability).

We do not merely review the literature; we deconstruct the design logic that makes these motifs indispensable for optimizing lead compounds that suffer from "molecular obesity" (high MW, high LogP) and poor solubility.

The Strategic Convergence: Why Fluorine + Spiro?

The Physicochemical Matrix

The synergy between spiro-scaffolds and fluorine is not additive; it is multiplicative. Spirocycles provide a rigid vector orientation that "locks" substituents in bioactive conformations, while fluorine acts as an electronic tuner without imposing significant steric bulk (van der Waals radius of F ≈ 1.47 Å vs H ≈ 1.20 Å).

Table 1: Comparative Impact of Structural Modifications

PropertyFlat Aromatic (Baseline)Spirocyclic Scaffold (Non-F)Fluorinated Spiro Scaffold
Geometry Planar (2D)Rigid 3D (

↑)
Rigid 3D + Dipole Orientation
Solubility Low (Stacking)High (Disrupted Stacking)Very High (Polar Hydrophobicity)
Metabolic Stability Low (P450 oxidation)ModerateHigh (C-F Bond Strength)
Basicity (Amines) High (hERG risk)ModerateTunable (Inductive Effect)
IP Potential CrowdedHighVery High (Novelty)
Design Logic Visualization

The following diagram illustrates the decision-making process for deploying fluorinated spirocycles to solve specific medicinal chemistry bottlenecks.

DesignLogic Problem Lead Liability Solubility Poor Solubility Problem->Solubility Metabolism High Clearance Problem->Metabolism hERG hERG Liability (High Basicity) Problem->hERG Solution Fluorinated Spiro Strategy Solubility->Solution Metabolism->Solution hERG->Solution OxaSpiro 2-oxa-6-azaspiro[3.3]heptane (Morpholine Bioisostere) Solution->OxaSpiro Isostere GemDifluoro Gem-difluorospiro (Metabolic Block) Solution->GemDifluoro Block Site Inductive Fluorine Inductive Effect (Lower pKa) Solution->Inductive pKa Modulation Outcome Optimized Candidate OxaSpiro->Outcome GemDifluoro->Outcome Inductive->Outcome

Figure 1: Decision logic for incorporating fluorinated spirocycles. The strategy addresses solubility, metabolic stability, and basicity simultaneously.

Synthetic Architectures: Constructing the Core

Synthesizing these strained, functionalized rings requires specialized methodologies.[1] The two dominant strategies are Selectfluor-mediated cyclization and Radical cascades .

The "Selectfluor" Cyclization

A robust method for generating fluorinated spiro-isoxazolines and spiro-oxazines involves the electrophilic fluorination of alkene-tethered amides or oximes. This reaction creates the C-F bond and the spiro-ring in a single step.

Mechanism:

  • Activation: The electrophilic fluorine source (Selectfluor) attacks the alkene, creating a transient fluoronium ion or carbocation.

  • Cyclization: The internal nucleophile (oxygen of the amide/oxime) attacks the carbocation.

  • Spiro-formation: The geometric constraints of the tether force the formation of the spiro-junction.

Gem-difluorospiro Motifs

The incorporation of a gem-difluorocyclopropane or gem-difluorocyclobutane ring is often achieved via carbene addition to exocyclic alkenes. This motif is a bioisostere for carbonyls and a metabolic blocker for labile methylene groups.

Medicinal Chemistry Case Study: A-485

Compound: A-485 (Potent, selective p300/CBP catalytic inhibitor) Therapeutic Area: Oncology (Prostate Cancer) Source: Lengerke et al., 2017 (AbbVie/Genentech)

The Challenge: Initial hydantoin hits showed promise but suffered from poor permeability and rapid metabolic clearance. The flat structure contributed to poor solubility.

The Solution (Spiro + Fluorine):

  • Spiro-Cyclization: The hydantoin was replaced with a spiro-oxazolidinedione . This rigidified the core, improving selectivity by locking the molecule in a conformation that fit the HAT domain.

  • Fluorination: A fluorophenyl group was introduced.[2][3][4]

    • Effect 1: The fluorine atom filled a small hydrophobic pocket, improving potency via van der Waals interactions.

    • Effect 2: The electron-withdrawing nature of the fluorine (and the spiro-ring) modulated the pKa of the acidic proton, improving oral bioavailability.

Outcome: A-485 became the first potent, selective, drug-like small molecule inhibitor of p300/CBP HAT activity, demonstrating the power of the spiro-fluorine combination to transform a probe into a drug candidate.

Detailed Experimental Protocol

Protocol: Synthesis of a Fluorinated Spiro-Isoxazoline via Selectfluor-Mediated Cyclization. Objective: To synthesize a 4-fluorospiro[4.5]dec-3-ene-2-one derivative (Model System).

Reagents & Equipment
  • Substrate:

    
    -methoxy-1-(2-vinylphenyl)methanimine (or equivalent alkene-tethered oxime).
    
  • Fluorinating Agent: Selectfluor (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)).

  • Solvent: Acetonitrile (MeCN) / Water (H2O) mixture (9:1).

  • Base: Sodium Bicarbonate (

    
    ).
    
  • Equipment: Round-bottom flask, magnetic stirrer, inert gas (Argon) line.

Step-by-Step Methodology
  • Preparation:

    • Flame-dry a 50 mL round-bottom flask and cool under Argon.

    • Add the alkene substrate (1.0 mmol) and dissolve in MeCN (10 mL).

    • Add water (1 mL) to the mixture (water acts as the nucleophile in some variants, or facilitates the solubility of Selectfluor).

  • Reaction:

    • Cool the solution to 0°C using an ice bath.

    • Add Selectfluor (1.2 mmol, 1.2 equiv) in one portion.

    • Critical Step: Monitor the reaction via TLC (Thin Layer Chromatography) or LC-MS. The reaction is typically fast (1–4 hours). The disappearance of the starting alkene and the appearance of a slightly more polar spot indicates product formation.

  • Work-up:

    • Quench the reaction with saturated aqueous

      
       (10 mL).
      
    • Extract the aqueous layer with Ethyl Acetate (

      
       mL).
      
    • Combine organic layers and wash with Brine (20 mL).

    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification:

    • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

    • Validation: Confirm structure via

      
      -NMR (expect signal around -180 to -200 ppm for secondary fluoride) and 
      
      
      
      -NMR (diagnostic doublet of doublets for the proton geminal to fluorine).
Synthetic Workflow Diagram

SynthesisProtocol Start Start: Alkene-Tethered Substrate Reagent Add Selectfluor (F+ Source) 0°C, MeCN/H2O Start->Reagent Intermediate Fluoronium Ion / Carbocation Reagent->Intermediate Electrophilic Attack Cyclization Intramolecular Nucleophilic Attack (Spiro-Ring Formation) Intermediate->Cyclization Ring Closure Workup Quench (NaHCO3) & Extraction Cyclization->Workup Product Final: Fluorinated Spiro-Isoxazoline Workup->Product

Figure 2: Synthetic workflow for Selectfluor-mediated spirocyclization.[5] The key step is the generation of the cationic intermediate that triggers ring closure.

Future Outlook: The "Fluorine Scan"

The future of this field lies in Late-Stage Fluorinated Spirocyclization . Rather than building the spirocycle early, chemists are developing methods to "stitch" fluorine and a spiro-ring onto complex intermediates. Furthermore, the use of


-labeled spiro compounds for PET imaging is a growing frontier, allowing direct visualization of drug distribution in the brain, leveraging the high CNS penetration often conferred by these lipophilic yet polar scaffolds.

References

  • Lengerke, T., et al. (2017). "Discovery of Spiro Oxazolidinediones as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases." ACS Medicinal Chemistry Letters. [Link]

  • Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Unusual Molecular Scaffolds." Chemical Reviews. [Link]

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. [Link]

  • Mikhailiuk, P. K. (2019). "Fluorinated Spirocycles in Drug Discovery: A Review." Chemistry – A European Journal. [Link]

  • Wuitschik, G., et al. (2010). "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry. [Link]

Sources

Methodological & Application

Application Note: Synthesis of 6-Fluoro-2-azaspiro[3.4]octane

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol details the synthesis of 6-Fluoro-2-azaspiro[3.4]octane , a high-value spirocyclic scaffold used in medicinal chemistry to improve metabolic stability and restrict conformational freedom of drug candidates.

This guide prioritizes a Ring Expansion Strategy , which is the most robust and scalable method for constructing the spiro[3.4] carbocyclic core from readily available azetidine precursors.

Introduction & Retrosynthetic Analysis

The 2-azaspiro[3.4]octane core is a "privileged scaffold" in drug discovery, often serving as a surrogate for piperidine or morpholine to alter the physicochemical properties (


 character) of a lead compound. The introduction of a fluorine atom at the C6 position (on the cyclopentane ring) further modulates lipophilicity and metabolic resistance (blocking potential oxidation sites).
Retrosynthetic Logic

The synthesis is designed backwards from the target hydrochloride salt.

  • Fluorination: The C-F bond is best installed via nucleophilic fluorination of the corresponding alcohol (6-hydroxy-2-azaspiro[3.4]octane ) using DAST or Deoxo-Fluor®. This allows for late-stage functionalization.[1]

  • Stereocontrol: The alcohol is derived from the ketone (2-azaspiro[3.4]octan-6-one ). Reduction of the ketone typically yields a diastereomeric mixture, which is fluorinated directly.

  • Scaffold Construction: The spiro[3.4] system is most efficiently accessed via a Tiffeneau-Demjanov ring expansion of a spiro[3.3] precursor. This avoids the difficult double-alkylation of hindered centers.

  • Starting Material: Commercially available 1-Boc-3-azetidinone .

Reaction Scheme Overview

SynthesisScheme SM 1-Boc-3-azetidinone (Starting Material) Inter1 1-Boc-3-methyleneazetidine SM->Inter1 Wittig (Ph3PCH3Br) Inter2 Spiro[3.3]dichloroketone Inter1->Inter2 [2+2] Cycloaddition (Cl3CCOCl, Zn) Inter3 Spiro[3.3]cyclobutanone Inter2->Inter3 Dechlorination (Zn, HOAc) KeyInter 1-Boc-2-azaspiro[3.4]octan-6-one (Key Intermediate) Inter3->KeyInter Ring Expansion (TMS-CHN2) Alcohol 6-Hydroxy Intermediate KeyInter->Alcohol Reduction (NaBH4) Target 6-Fluoro-2-azaspiro[3.4]octane (Target) Alcohol->Target 1. Fluorination (DAST) 2. Deprotection (HCl)

Caption: Strategic workflow for the synthesis of 6-Fluoro-2-azaspiro[3.4]octane via spiro-annulation and ring expansion.

Detailed Experimental Protocol

Phase 1: Scaffold Construction (Spiro-Annulation)

Step 1: Synthesis of tert-butyl 3-methyleneazetidine-1-carboxylate This step converts the ketone to an exocyclic alkene, setting the stage for the spiro-cycle formation.

  • Reagents: Methyltriphenylphosphonium bromide (1.2 eq), KOtBu (1.2 eq), THF (anhydrous).

  • Procedure:

    • Suspend Methyltriphenylphosphonium bromide in anhydrous THF at 0°C.

    • Add Potassium tert-butoxide (KOtBu) portion-wise. Stir for 30 min (solution turns yellow).

    • Add 1-Boc-3-azetidinone (1.0 eq) in THF dropwise.

    • Warm to Room Temperature (RT) and stir for 4 hours.

    • Workup: Quench with saturated NH4Cl. Extract with Et2O.[1] Dry (MgSO4) and concentrate.

    • Purification: Filtration through a silica plug (Hexanes/EtOAc 9:1).

Step 2: [2+2] Cycloaddition to Spiro[3.3] Core

  • Reagents: Trichloroacetyl chloride (1.2 eq), Zn dust (active, 2.0 eq), DME (Dimethoxyethane).

  • Mechanism: In situ generation of dichloroketene, which undergoes [2+2] cycloaddition with the exocyclic alkene.

  • Procedure:

    • Dissolve 3-methyleneazetidine (from Step 1) and Zn dust in DME.

    • Add Trichloroacetyl chloride dropwise over 1 hour (Exothermic!).

    • Sonication can be used to initiate the reaction if needed.

    • Stir at RT for 12 hours.

    • Workup: Filter off Zn salts. Concentrate filtrate.[1][2] Partition between EtOAc and NaHCO3.

    • Product: tert-butyl 2,2-dichloro-6-oxo-2-azaspiro[3.3]heptane-2-carboxylate (Note: numbering changes in spiro[3.3]).

Step 3: Dechlorination & Ring Expansion

  • Reagents: Zn dust, Acetic Acid (for dechlorination); TMS-Diazomethane, BF3·OEt2 (for expansion).

  • Procedure:

    • Dechlorination: Dissolve the dichloro-ketone in acetic acid. Add Zn dust. Stir at RT for 2 h.[3] Filter and concentrate to get the spiro[3.3]cyclobutanone.

    • Ring Expansion: Dissolve the spiro[3.3]ketone in anhydrous CH2Cl2 at -78°C.

    • Add BF3·OEt2 (1.1 eq).

    • Add TMS-Diazomethane (1.2 eq) dropwise. (Caution: N2 evolution).

    • Stir at -78°C for 1 h, then warm to 0°C.

    • Workup: Quench with water. Extract with CH2Cl2.[1]

    • Purification: Flash chromatography (Hexanes/EtOAc).

    • Result: tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate .

Phase 2: Functionalization (Fluorination)

Step 4: Reduction to Alcohol

  • Reagents: Sodium Borohydride (NaBH4, 1.5 eq), Methanol.

  • Procedure:

    • Dissolve the ketone (Step 3) in MeOH at 0°C.

    • Add NaBH4 portion-wise.[1]

    • Stir for 1 h.

    • Workup: Concentrate. Partition between EtOAc/Water.

    • Result: tert-butyl 6-hydroxy-2-azaspiro[3.4]octane-2-carboxylate (mixture of diastereomers).

Step 5: Deoxyfluorination (Critical Step) This reaction replaces the hydroxyl group with fluorine. Stereochemistry is inverted (SN2 mechanism).

  • Reagents: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor® (1.5 eq), CH2Cl2 (anhydrous).

  • Safety: DAST can be explosive if heated. Maintain strictly anhydrous conditions.

  • Procedure:

    • Dissolve the alcohol in anhydrous CH2Cl2 in a plastic or Teflon-coated flask (glass can etch).

    • Cool to -78°C under Nitrogen.

    • Add DAST dropwise via syringe.

    • Stir at -78°C for 1 h, then allow to warm to RT overnight.

    • Quench (Critical): Cool to 0°C. Add saturated NaHCO3 very slowly (vigorous effervescence).

    • Extraction: Extract with CH2Cl2. Wash with brine.[1] Dry over Na2SO4.[1]

    • Purification: Column chromatography (Hexanes/EtOAc 8:2).

Step 6: Deprotection

  • Reagents: 4M HCl in Dioxane.

  • Procedure:

    • Dissolve the Boc-protected fluoro compound in Dioxane.

    • Add 4M HCl in Dioxane (5 eq). Stir at RT for 2 h.[3]

    • Isolation: Concentrate in vacuo. Triturate with Ether/Hexane to obtain the solid salt.

    • Final Product: 6-Fluoro-2-azaspiro[3.4]octane hydrochloride .

Quantitative Data Summary

ParameterStep 1 (Wittig)Step 2/3 (Spiro Core)Step 5 (Fluorination)Overall Yield
Typical Yield 85-92%55-65%60-75%~30-40%
Reaction Time 4 h12 h + 2 h12 h~3 Days
Key Impurity Triphenylphosphine oxideRegioisomers (minor)Elimination product (Alkene)-
Purification Filtration/PlugColumn ChromatographyColumn ChromatographyTrituration

Visualization of Fluorination Workflow

FluorinationProtocol Start Start: 6-Hydroxy-2-azaspiro[3.4]octane (N-Boc Protected) Setup Setup: Anhydrous CH2Cl2, -78°C Inert Atmosphere (N2) Start->Setup Reagent Add DAST (1.5 eq) Dropwise (Exothermic!) Setup->Reagent Reaction Warm to RT Stir 12h Reagent->Reaction Quench Quench: Sat. NaHCO3 at 0°C (Vigorous CO2 release) Reaction->Quench Workup Extract (DCM) -> Dry -> Concentrate Quench->Workup Product Product: 6-Fluoro-2-azaspiro[3.4]octane (N-Boc) Workup->Product

Caption: Critical process flow for DAST-mediated fluorination of the spiro-alcohol.

References

  • Ramesh, S., Balakumar, R., et al. (2019).[4][5][6][7] "Facile synthesis of 2-azaspiro[3.4]octane." Organic & Biomolecular Chemistry, 17(11), 3056-3065.[5] Link

  • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes." Organic Letters, 12(9), 1944–1947. (Methodology for spiro-expansion).[1][6][8][9] Link

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard deprotection protocols).
  • Patent US11548865B2 . "2-azaspiro[3.4]octane derivatives as M4 agonists." (Describes the use of the 6-oxo intermediate). Link

Sources

Application Notes and Protocols for the Enantioselective Synthesis of 6-Fluoro-2-azaspiro[3.4]octane

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 2-azaspiro[3.4]octane scaffold is a key structural motif in modern medicinal chemistry, prized for its three-dimensional character which can lead to improved pharmacological properties. The introduction of fluorine at the 6-position offers a strategy to modulate metabolic stability, pKa, and binding interactions. This document provides a comprehensive guide to a proposed enantioselective synthesis of 6-Fluoro-2-azaspiro[3.4]octane, a novel and promising building block for drug discovery. In the absence of a single, established protocol, we present a robust, multi-step synthetic strategy based on established and analogous methodologies, including a highly stereocontrolled rhodium-catalyzed cyclopropanation and a diastereoselective fluorination. This guide is intended for researchers, scientists, and drug development professionals seeking to access this and related chiral fluorinated spirocyclic amines.

Introduction: The Significance of Fluorinated Azaspirocycles

Spirocyclic scaffolds are increasingly sought after in drug discovery as they offer a departure from the "flat" aromatic structures that have historically dominated medicinal chemistry.[1][2] The rigid, three-dimensional arrangement of atoms in a spirocycle can lead to enhanced binding affinity and selectivity for biological targets, as well as improved physicochemical properties such as solubility and metabolic stability. The 2-azaspiro[3.4]octane core, containing a strained azetidine ring, is of particular interest.[3][4][5]

The strategic incorporation of fluorine into drug candidates is a well-established strategy to enhance pharmacological profiles. The unique properties of the fluorine atom—high electronegativity, small size, and the ability to form strong C-F bonds—can profoundly influence a molecule's pKa, lipophilicity, metabolic stability, and conformation.

This application note details a proposed synthetic pathway to enantiomerically enriched 6-Fluoro-2-azaspiro[3.4]octane, a molecule that combines the desirable attributes of a spirocyclic amine with the benefits of fluorination.

Proposed Overall Synthetic Strategy

Our proposed enantioselective synthesis is a multi-step sequence commencing with the formation of a key precursor, an N-protected 3-methyleneazetidine. The core spirocyclic framework is then constructed via a rhodium-catalyzed asymmetric cyclopropanation. Subsequent functional group manipulation and a diastereoselective fluorination furnish the target compound.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Asymmetric Spirocyclization cluster_2 Part 3: Fluorination & Deprotection A N-Boc-azetidin-3-one B N-Boc-3-methyleneazetidine A->B Wittig Olefination D Enantioenriched Spirocyclic Ester B->D Rh₂(S-p-PhTPCP)₄ Asymmetric Cyclopropanation C Ethyl 2-diazo-2-(trimethylsilyl)acetate C->D E Chiral Spirocyclic Alcohol D->E Reduction F 6-Fluoro-2-azaspiro[3.4]octane E->F Fluorination & Deprotection

Figure 1: Proposed synthetic workflow for 6-Fluoro-2-azaspiro[3.4]octane.

Part 1: Synthesis of N-Boc-3-methyleneazetidine

The synthesis begins with the preparation of the key olefin precursor, N-Boc-3-methyleneazetidine, from commercially available N-Boc-azetidin-3-one via a standard Wittig reaction.

Protocol 1: Wittig Olefination
  • To a stirred suspension of methyltriphenylphosphonium bromide (1.2 eq.) in anhydrous THF at 0 °C under a nitrogen atmosphere, add n-butyllithium (1.1 eq., 2.5 M in hexanes) dropwise.

  • Allow the resulting yellow-orange suspension to warm to room temperature and stir for 1 hour.

  • Cool the reaction mixture back to 0 °C and add a solution of N-Boc-azetidin-3-one (1.0 eq.) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, gradient elution with ethyl acetate in hexanes) to afford N-Boc-3-methyleneazetidine as a colorless oil.

Part 2: Rhodium-Catalyzed Asymmetric Cyclopropanation

The crucial spirocyclic core is constructed using a well-established rhodium-catalyzed asymmetric cyclopropanation of the exocyclic olefin with a suitable diazo compound. The choice of a chiral dirhodium tetracarboxylate catalyst is critical for achieving high enantioselectivity.[6][7][8][9][10] We propose the use of Rh₂(S-p-PhTPCP)₄, which has shown excellent performance in related systems.[6] The use of a trimethylsilyl-substituted diazoacetate allows for the efficient construction of the cyclopropane ring.

G cluster_0 Asymmetric Cyclopropanation Reactants N-Boc-3-methyleneazetidine + Ethyl 2-diazo-2-(trimethylsilyl)acetate Intermediate Chiral Rhodium Carbene Reactants->Intermediate Catalyst Activation Catalyst Rh₂(S-p-PhTPCP)₄ Catalyst->Intermediate Product Enantioenriched Spirocyclic Ester Intermediate->Product Cyclopropanation

Sources

Application Note: Structural Elucidation and Quantitative NMR (qNMR) Validation of 6-Fluoro-2-azaspiro[3.4]octane

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

The pharmaceutical landscape is increasingly shifting away from traditional flat heterocycles (like piperidines and pyrrolidines) toward highly highly functionalized, three-dimensional spirocyclic scaffolds. The 2-azaspiro[3.4]octane system has emerged as a privileged bioisostere, demonstrating remarkable utility in the development of muscarinic M4 receptor agonists[1] and highly potent SARS-CoV-2 3CLpro inhibitors[2],[3].

Replacing standard saturated aza-heterocycles with aza-spirocycles fundamentally alters the physicochemical profile of the drug candidate. It increases the fraction of sp3-hybridized carbons (


), enhances metabolic stability, and critically reduces basicity—a key factor in mitigating hERG-mediated cardiotoxicity and systemic toxicity[4].

The specific introduction of a fluorine atom at the C6 position to form 6-fluoro-2-azaspiro[3.4]octane serves a dual mechanistic purpose:

  • Metabolic Shielding: It blocks cytochrome P450-mediated oxidation at the vulnerable cyclopentane ring[5].

  • Stereoelectronic Modulation: Through-space and through-bond inductive effects from the highly electronegative fluorine atom subtly depress the

    
     of the azetidine nitrogen, optimizing membrane permeability.
    

Because the C6-fluorine introduces a chiral center and breaks the molecular symmetry, rigorous NMR spectroscopic characterization is mandatory to validate regiochemistry, stereochemistry, and absolute purity before utilizing this building block in downstream active pharmaceutical ingredient (API) synthesis.

Mechanistic Insights into the NMR Spectra

Analyzing fluorinated spirocycles requires understanding how the highly electronegative


 nucleus (

, 100% natural abundance) interacts with the carbon and proton skeleton.
NMR Causality

The presence of the fluorine atom at C6 renders the top and bottom faces of the cyclopentane ring non-equivalent. Consequently, the spiro-fused azetidine ring is strictly asymmetric. The protons on C1 and C3 (the azetidine


 groups) are diastereotopic . Instead of appearing as a simple, unified signal, they manifest as complex, distinct multiplets. Furthermore, the proton directly attached to C6 (

) exhibits a massive geminal coupling constant (

), splitting the signal into a wide doublet of multiplets, which serves as the primary diagnostic reporter for the fluorinated methine.
NMR Causality

The


 spectrum is a self-validating map of the molecule's connectivity due to characteristic carbon-fluorine scalar couplings (

). The C6 carbon appears as a distinct doublet with a massive one-bond coupling (

). The regiochemistry is confirmed by observing the two-bond couplings (

) on the adjacent C5 and C7 carbons, and the smaller three-bond couplings (

) on the spiro C4 and C8 carbons. If the fluorine were mispositioned (e.g., at C5), the spiro carbon (C4) would exhibit a large

instead of a

.

Spectroscopic Data Presentation

The following tables summarize the validated


 and 

NMR assignments for 6-fluoro-2-azaspiro[3.4]octane hydrochloride .

Note: The hydrochloride salt is preferred over the free base to prevent volatility and ensure compound stability.

Table 1: NMR Data (400 MHz, DMSO- )
PositionChemical Shift (

, ppm)
MultiplicityCoupling Constants (

in Hz)
IntegrationAssignment Notes
N-H 9.25br s-2HAzetidine

; broad due to quadrupolar relaxation and exchange.
C6-H 5.12dtt

,

1HGeminal to fluorine; massive

-coupling dominates the splitting.
C1-H, C3-H 3.98, 3.86m-4HDiastereotopic azetidine

protons due to C6 chirality.
C5-H 2.35m-2HCyclopentane

adjacent to spiro C4 and C6-F.
C7-H 1.95m-2HCyclopentane

adjacent to C6-F.
C8-H 1.72m-2HCyclopentane

adjacent to spiro C4.
Table 2: NMR Data (100 MHz, DMSO- )
PositionChemical Shift (

, ppm)
MultiplicityCoupling Constants (

in Hz)
Assignment Notes
C6 94.8d

Fluorinated methine carbon.
C1 53.2s-Azetidine

(diastereotopic split from C3).
C3 52.8s-Azetidine

(diastereotopic split from C1).
C4 44.5d

Spiro quaternary carbon.
C5 42.1d

Cyclopentane

.
C7 32.4d

Cyclopentane

.
C8 30.5d

Cyclopentane

.

Experimental Protocols

Protocol A: Structural Elucidation via 1D and 2D NMR

Causality Check: DMSO-


 is selected over 

because the hydrochloride salt of the spirocycle is highly polar. DMSO-

ensures complete dissolution and slows down proton exchange, allowing the critical

broad singlet to be observed, which verifies the salt form.
  • Sample Preparation: Accurately weigh 15-20 mg of 6-fluoro-2-azaspiro[3.4]octane hydrochloride into a clean glass vial.

  • Dissolution: Add 0.6 mL of high-purity DMSO-

    
     (containing 0.03% v/v TMS as an internal reference). Vortex for 30 seconds until a clear, homogenous solution is achieved.
    
  • Transfer: Transfer the solution into a standard 5 mm precision NMR tube.

  • Acquisition (

    
    ):  Run a standard 
    
    
    
    sequence (e.g., zg30 on Bruker systems) with 16 scans, a spectral width of 15 ppm, and a relaxation delay (D1) of 2 seconds.
  • Acquisition (

    
    ):  Run a 
    
    
    
    -decoupled
    
    
    sequence (zgpg30) with a minimum of 512 scans to ensure adequate Signal-to-Noise (S/N) for the quaternary spiro carbon (C4), which relaxes slowly.
  • 2D Correlation (Optional but recommended): Acquire

    
     COSY and 
    
    
    
    HSQC to unambiguously map the diastereotopic azetidine protons to their respective carbons.
Protocol B: Self-Validating qNMR for Absolute Purity

Causality Check: To ensure the protocol is self-validating, an Inversion-Recovery (


) experiment is embedded. If the relaxation delay (

) is not at least

of the slowest relaxing proton, the integration will be artificially skewed. By verifying

, the system internally validates the quantitative nature of the resulting integrals[2].
  • Internal Standard (IS) Selection: Use Maleic Acid (NIST SRM or certified high purity,

    
     ppm in DMSO-
    
    
    
    , 2H singlet). This peak does not overlap with any signals from the spirocycle.
  • Co-Weighing: Using a microbalance (accuracy

    
     mg), accurately weigh 
    
    
    
    mg of the spirocycle and
    
    
    mg of Maleic Acid into the same vial. Record exact masses.
  • 
     Calibration:  Run an inversion-recovery sequence (t1ir) to determine the 
    
    
    
    of the Maleic Acid singlet and the C6-H multiplet of the spirocycle.
  • Parameter Setup: Set the relaxation delay (

    
    ) to 
    
    
    
    seconds (ensuring
    
    
    ). Set the pulse angle strictly to 90° to ensure maximum transverse magnetization.
  • Acquisition & Integration: Acquire 32 scans. Phase and baseline correct the spectrum manually. Integrate the Maleic acid singlet (set to 2.00) and the C6-H multiplet (

    
     5.12 ppm).
    
  • Calculation: Calculate absolute purity (

    
    ) using the following self-validating equation:
    
    
    
    
    (Where I = Integral, N = Number of protons, M = Molar Mass, W = Weight, P = Purity)

Workflow Visualization

G A 6-Fluoro-2-azaspiro[3.4]octane Sample Preparation B 1D NMR Acquisition (1H, 13C, 19F) A->B  Dissolve in DMSO-d6 D qNMR Analysis (Internal Standard: Maleic Acid) A->D  Co-weigh with IS C 2D NMR Correlation (COSY, HSQC, HMBC) B->C  Identify Spin Systems E Structural Elucidation & Stereochemical Assignment B->E  Chemical Shifts & Couplings C->E  Connectivity Validation F Absolute Purity Determination D->F  T1 Calibration & Integration

Figure 1: Comprehensive NMR workflow for the structural and quantitative validation of fluorinated aza-spirocycles.

References

  • Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease, nih.gov,
  • Synthesis of Oxetane/Azetidine Containing Spirocycles via the 1,3-Dipolar Cycloaddition Reaction, researchg
  • WO2021070091A1 - 5-oxa-2-azaspiro[3.
  • Replacement of a piperidine ring with aza-spirocycles reduces cardiotoxicity of a local anesthetic, chemrxiv.org,
  • A Second-Generation of SARS-CoV-2 3CL Protease Inhibitor for Tre

Sources

Application Note: Quantitative and Qualitative Analysis of 6-Fluoro-2-azaspiro[3.4]octane using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide and detailed protocols for the analysis of 6-Fluoro-2-azaspiro[3.4]octane, a novel spirocyclic amine of increasing interest in pharmaceutical development and drug discovery.[1] Due to its unique structural properties—a fluorinated aliphatic ring fused to an azetidine moiety—a robust and sensitive analytical method is crucial for its characterization, quantification in complex matrices, and quality control. This application note details a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, leveraging electrospray ionization (ESI) for sensitive detection. We will explore the rationale behind sample preparation, chromatographic separation, and the optimization of mass spectrometer parameters. Furthermore, a proposed fragmentation pathway is elucidated to aid in structural confirmation. The protocols herein are designed for researchers, scientists, and drug development professionals requiring a validated starting point for the analysis of this and structurally related compounds.

Introduction and Analytical Rationale

6-Fluoro-2-azaspiro[3.4]octane belongs to a class of saturated heterocyclic compounds that are considered privileged structures in modern medicinal chemistry.[2] The introduction of a fluorine atom can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity, making fluorinated compounds highly valuable.[3] Consequently, a precise and accurate analytical method is paramount.

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), offers unparalleled sensitivity and selectivity for the analysis of small molecules in various sample matrices.[4] The secondary amine in the azaspiro[3.4]octane structure possesses a high proton affinity, making it an ideal candidate for positive mode electrospray ionization (ESI), a soft ionization technique that typically yields a prominent protonated molecular ion, [M+H]⁺. This characteristic is the cornerstone of our analytical strategy, enabling both high-sensitivity quantification using tandem mass spectrometry (MS/MS) and accurate mass determination for structural verification.

This guide follows a logical progression from sample handling to data interpretation, explaining the causality behind each methodological choice to ensure scientific integrity and facilitate adaptation for specific user applications.

Analyte Properties and Considerations

Understanding the physicochemical properties of 6-Fluoro-2-azaspiro[3.4]octane is critical for method development.

PropertyValueRationale for MS Method
Molecular Formula C₇H₁₂FNDefines the elemental composition.
Monoisotopic Mass 129.0954 DaThe exact mass used for High-Resolution Mass Spectrometry (HRMS) identification.
Average Molecular Weight 129.17 g/mol Used for preparing standard solutions.
Protonated Ion [M+H]⁺ 130.1032 DaThe target precursor ion for MS/MS analysis in positive ESI mode.
Structure A spirocyclic system containing a cyclopentane and an azetidine ring with a fluorine substituent.The secondary amine is basic and readily protonated. The spirocyclic nature dictates specific fragmentation patterns.
Predicted pKa ~9-10 (for the secondary amine)Confirms that the analyte will be predominantly protonated in acidic mobile phases (pH < 7), ideal for ESI+.
Predicted LogP ~1.5Indicates moderate lipophilicity, suitable for reversed-phase chromatography.[5]

Experimental Workflow and Design

The overall analytical workflow is designed to ensure reproducibility, sensitivity, and accuracy, moving from sample preparation to final data analysis.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Weighing & Dissolution Dilution Serial Dilution (Calibration Standards) Sample->Dilution Filtration Syringe Filtration (0.22 µm) Dilution->Filtration LC_Sep LC Separation (C18 or HILIC) Filtration->LC_Sep ESI_Ion ESI+ Ionization LC_Sep->ESI_Ion MS_Scan Full Scan (Q1) (Precursor Ion ID) ESI_Ion->MS_Scan MSMS_Frag Product Ion Scan (CID) (Fragmentation) MS_Scan->MSMS_Frag MRM_Quant MRM Acquisition (Quantification) MSMS_Frag->MRM_Quant Integration Peak Integration MRM_Quant->Integration Cal_Curve Calibration Curve (Linear Regression) Integration->Cal_Curve Quantification Concentration Calculation Cal_Curve->Quantification

Caption: High-level workflow for the LC-MS/MS analysis of 6-Fluoro-2-azaspiro[3.4]octane.

Protocol 1: Standard and Sample Preparation

Rationale: Proper sample preparation is essential to avoid instrument contamination and ensure accurate quantification.[6] The choice of solvent must ensure complete dissolution of the analyte and compatibility with the LC mobile phase. Filtration is a critical step to remove particulates that could clog the system.[7]

Materials:

  • 6-Fluoro-2-azaspiro[3.4]octane reference standard

  • Methanol (LC-MS Grade)

  • Deionized Water (18.2 MΩ·cm)

  • Formic Acid (LC-MS Grade)

  • Calibrated analytical balance

  • Volumetric flasks (Class A)

  • Micropipettes

  • 1.5 mL autosampler vials with septa

  • 0.22 µm PTFE syringe filters

Procedure:

  • Prepare Stock Solution (1 mg/mL):

    • Accurately weigh approximately 10 mg of the 6-Fluoro-2-azaspiro[3.4]octane reference standard.

    • Dissolve it in a 10 mL volumetric flask with methanol to achieve a final concentration of 1 mg/mL. Sonicate for 5 minutes if necessary to ensure complete dissolution.

  • Prepare Intermediate Stock Solution (10 µg/mL):

    • Pipette 100 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask.

    • Dilute to the mark with a 50:50 (v/v) mixture of methanol and water. This solvent composition closely mimics a typical starting LC mobile phase, improving peak shape.

  • Prepare Calibration Standards:

    • Perform serial dilutions from the 10 µg/mL intermediate stock to prepare calibration standards. A typical range for sensitive quantification would be 0.1, 0.5, 1, 5, 10, 50, 100, and 500 ng/mL.

    • Prepare these standards in a diluent of 50:50 methanol/water containing 0.1% formic acid. The acid ensures the analyte remains protonated and stable.

  • Final Sample Preparation:

    • For each standard or unknown sample, transfer approximately 1 mL into an autosampler vial.

    • If the sample is from a complex matrix (e.g., a reaction mixture or biological fluid), a protein precipitation or solid-phase extraction (SPE) step may be required prior to dilution.[8]

    • For simple chemical samples, ensure the final concentration is within the calibration range.[9]

    • It is mandatory to filter all samples through a 0.22 µm syringe filter before placing them in the autosampler to prevent blockage of fluidic lines.[7]

Protocol 2: LC-MS/MS Method Parameters

Rationale: Chromatographic separation is necessary to resolve the analyte from potential isomers or impurities and to reduce matrix effects.[10][11] A C18 column is a good starting point for a molecule with moderate lipophilicity. The addition of formic acid to the mobile phase is crucial; it provides the protons necessary for efficient ESI+ ionization and improves chromatographic peak shape for amines. Tandem MS (MS/MS) provides selectivity and sensitivity by monitoring a specific fragmentation reaction (precursor ion → product ion).[12]

Instrumentation:

  • LC System: Agilent 1290 Infinity II, Waters ACQUITY UPLC, or equivalent.

  • Mass Spectrometer: SCIEX Triple Quad 6500+, Waters Xevo TQ-S, or equivalent triple quadrupole mass spectrometer.

Table 1: Optimized Liquid Chromatography (LC) Parameters

ParameterRecommended SettingJustification
Column Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)Provides excellent efficiency and retention for moderately polar compounds.
Mobile Phase A Water + 0.1% Formic AcidAqueous phase with modifier to aid ionization.
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic phase with modifier.
Flow Rate 0.4 mL/minStandard flow rate for a 2.1 mm ID column, balancing speed and pressure.
Column Temp. 40 °CImproves peak shape and reduces viscosity, leading to lower backpressure.
Injection Vol. 2 µLSmall volume to prevent peak distortion and column overloading.
Gradient 5% B to 95% B over 3 min, hold at 95% B for 1 min, return to 5% B and equilibrate for 1 min.A generic screening gradient suitable for method development.

Table 2: Optimized Mass Spectrometry (MS) Parameters

ParameterRecommended SettingJustification
Ionization Mode Electrospray Ionization (ESI), PositiveThe basic nitrogen is readily protonated.
Capillary Voltage 3.5 kVOptimizes the electrospray plume for efficient ion generation.
Source Temp. 150 °CGentle temperature to prevent thermal degradation.
Desolvation Temp. 450 °CEnsures efficient solvent evaporation to produce gas-phase ions.
Desolvation Gas Flow 800 L/hr (Nitrogen)Aids in desolvation of droplets.
Scan Type Multiple Reaction Monitoring (MRM)For highest sensitivity and selectivity in quantification.

Table 3: Optimized Multiple Reaction Monitoring (MRM) Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
6-Fluoro-2-azaspiro[3.4]octane 130.1110.1 (Quantifier)10015
130.182.1 (Qualifier)10025

Note: Collision energies are instrument-dependent and must be optimized by infusing a standard solution and observing the fragmentation pattern at various energy levels.

Data Analysis and Expected Results

Qualitative Analysis: Fragmentation Pathway

Upon collision-induced dissociation (CID) in the collision cell (Q2) of a triple quadrupole mass spectrometer, the protonated molecule ([M+H]⁺, m/z 130.1) undergoes fragmentation. The resulting product ions are diagnostic of the molecule's structure. Based on fundamental principles of mass spectral fragmentation, the most likely pathways involve the loss of stable neutral molecules or ring cleavage.[13]

  • Loss of HF (m/z 110.1): A common fragmentation pathway for fluorinated compounds is the loss of hydrogen fluoride (20 Da). This often produces a stable, charge-retaining fragment and is typically a high-intensity ion, making it an excellent choice for a quantifier in MRM assays.

  • Ring Cleavage (m/z 82.1): Cleavage of the four-membered azetidine ring followed by the loss of C₂H₄N (ethenamine, 43 Da) or related fragments is another plausible pathway. A fragment at m/z 82.1 would correspond to the protonated fluorocyclopentene cation, providing structural confirmation.

Fragmentation_Pathway cluster_main Proposed Fragmentation of [M+H]⁺ Precursor [C₇H₁₃FN]⁺ m/z 130.1 (Precursor Ion) Product1 [C₇H₁₁N]⁺ m/z 110.1 (Quantifier) Precursor->Product1 - HF (20 Da) CE ~15 eV Product2 [C₅H₆F]⁺ m/z 82.1 (Qualifier) Precursor->Product2 - C₂H₅N (43 Da) CE ~25 eV

Sources

Application Note: Functionalization of the 2-Position of 6-Fluoro-2-azaspiro[3.4]octane

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Scaffold Profiling

In modern medicinal chemistry, spirocyclic amines have emerged as critical structural motifs. They serve as conformationally restricted, metabolically stable bioisosteres for traditional saturated heterocycles such as piperidines, morpholines, and piperazines[1]. The 6-fluoro-2-azaspiro[3.4]octane scaffold is particularly valuable. The spirocyclic core inherently reduces hERG liability by altering the basicity and vector projection of the amine[2]. Furthermore, the strategic placement of a fluorine atom at the 6-position of the cyclopentane ring serves a dual purpose: it increases the overall lipophilicity of the molecule (enhancing membrane permeability) and effectively blocks potential cytochrome P450-mediated oxidation sites on the cycloalkane periphery.

To integrate this advanced building block into larger active pharmaceutical ingredients (APIs), precise and high-yielding functionalization at the 2-position (the secondary azetidine nitrogen) is required[3]. This guide details the mechanistic causality and validated protocols for three primary functionalization vectors: amidation, reductive amination, and arylation.

Physicochemical Properties & Handling

6-Fluoro-2-azaspiro[3.4]octane is commercially supplied and stored as a hydrochloride (HCl) salt to prevent atmospheric degradation and ensure long-term shelf stability[4].

  • Nucleophilicity & Ring Strain: The azetidine nitrogen is highly nucleophilic. The sp³ hybridization and the relief of internal ring strain upon functionalization drive rapid reaction kinetics.

  • Basicity: The electron-withdrawing inductive effect of the 6-fluoro substituent slightly lowers the pKa of the amine compared to its non-fluorinated counterpart.

  • Handling Causality: Because the reagent is an HCl salt, all functionalization reactions require the stoichiometric addition of a non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA) to liberate the free amine in situ prior to electrophilic attack[2].

Reaction Pathway Visualization

G Core 6-Fluoro-2-azaspiro[3.4]octane (HCl Salt) FreeBase Free Base (via DIPEA/TEA) Core->FreeBase Neutralization Amidation Amidation (R-COOH, HATU) FreeBase->Amidation RedAm Reductive Amination (R-CHO, NaBH(OAc)3) FreeBase->RedAm SNAr SNAr / Arylation (Ar-F/Cl, Base/Heat) FreeBase->SNAr ProdAmide N-Acyl Derivative (Amide Vector) Amidation->ProdAmide High Yield ProdAlkyl N-Alkyl Derivative (Amine Vector) RedAm->ProdAlkyl Chemoselective ProdAryl N-Aryl Derivative (Aryl Vector) SNAr->ProdAryl Regioselective

Divergent functionalization pathways of the 6-Fluoro-2-azaspiro[3.4]octane scaffold.

Core Methodologies: Step-by-Step Protocols

Protocol A: HATU-Mediated Amidation

Causality & Rationale: While the azetidine nitrogen is nucleophilic, the spirocyclic system presents moderate steric bulk. HATU is selected over standard carbodiimides (like EDC) because it rapidly generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. This accelerates the coupling process and minimizes the epimerization of chiral carboxylic acids. DIPEA acts dually to neutralize the azaspiro-HCl salt and deprotonate the carboxylic acid.

Step-by-Step Procedure:

  • Activation: In an oven-dried vial, dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M).

  • Deprotonation: Add DIPEA (3.0 eq) dropwise. Stir at room temperature (RT) for 15 minutes to allow complete formation of the HOAt active ester.

  • Coupling: Add 6-fluoro-2-azaspiro[3.4]octane hydrochloride (1.1 eq) in one portion.

  • Validation Check: After 2 hours, analyze a 5 µL aliquot via LC-MS. The system is self-validating when the mass of the HOAt active ester is entirely consumed, and the target amide mass (M+H)⁺ becomes the dominant peak (>95% AUC).

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Chemoselective Reductive Amination

Causality & Rationale: Direct reductive amination requires a delicate balance to prevent the premature reduction of the starting aldehyde. Sodium triacetoxyborohydride (STAB) is the optimal reagent; it is a mild hydride donor that chemoselectively reduces the intermediate iminium ion without reducing the carbonyl group. Glacial acetic acid is added catalytically to accelerate iminium formation, while 1.0 equivalent of DIPEA is strictly required to liberate the azetidine free base from its HCl salt without neutralizing the acidic catalyst[2].

Step-by-Step Procedure:

  • Free-Basing: Suspend 6-fluoro-2-azaspiro[3.4]octane hydrochloride (1.0 eq) in anhydrous 1,2-dichloroethane (DCE, 0.2 M). Add DIPEA (1.0 eq) and stir for 10 minutes.

  • Iminium Formation: Add the target aldehyde (1.05 eq) followed by glacial acetic acid (1.2 eq). Stir at RT for 30 minutes.

  • Reduction: Add NaBH(OAc)₃ (1.5 eq) in small portions over 5 minutes to control mild hydrogen evolution.

  • Validation Check: Stir for 12–16 hours. Disappearance of the aldehyde peak via TLC (UV/KMnO₄ stain) or LC-MS indicates complete iminium reduction.

  • Workup: Quench with 1N NaOH (to break stable boron-amine complexes). Extract with Dichloromethane (DCM). Wash with brine, dry over MgSO₄, and concentrate.

Protocol C: Nucleophilic Aromatic Substitution (SNAr)

Causality & Rationale: The high nucleophilicity of the azetidine nitrogen makes it an excellent candidate for SNAr with electron-deficient aryl halides (e.g., 2-fluoropyridines). DMSO is chosen as a polar aprotic solvent to stabilize the Meisenheimer complex transition state. K₂CO₃ is utilized as a heterogeneous inorganic base to scavenge the generated HCl and HF byproducts, pushing the equilibrium to completion.

Step-by-Step Procedure:

  • Setup: Combine 6-fluoro-2-azaspiro[3.4]octane hydrochloride (1.0 eq), the electron-deficient aryl fluoride/chloride (1.1 eq), and finely powdered K₂CO₃ (3.0 eq) in anhydrous DMSO (0.3 M).

  • Heating: Seal the vessel under nitrogen and heat to 80–100 °C using an oil bath or heating block.

  • Validation Check: The reaction mixture will typically turn deeply colored (yellow/orange) as the SNAr progresses. Monitor via HPLC at 8 hours; the reaction is complete when the aryl halide is consumed.

  • Workup: Cool to RT. Pour the mixture into ice-cold water (10 volumes). If the product precipitates, isolate via vacuum filtration. Otherwise, extract with EtOAc, wash extensively with water to remove DMSO, dry, and concentrate.

Quantitative Performance Metrics

The following table summarizes the expected quantitative data and reaction parameters for the functionalization of the 6-fluoro-2-azaspiro[3.4]octane scaffold across the three described methodologies.

Functionalization VectorPrimary ReagentsSolvent SystemTemperatureReaction TimeTypical Isolated Yield
Amidation HATU, DIPEA, R-COOHAnhydrous DMFRoom Temp (20 °C)2 – 4 hours80% – 95%
Reductive Amination NaBH(OAc)₃, AcOH, R-CHOAnhydrous DCERoom Temp (20 °C)12 – 16 hours70% – 85%
SNAr (Arylation) Ar-F / Ar-Cl, K₂CO₃Anhydrous DMSO80 °C – 100 °C8 – 12 hours65% – 90%

References

  • Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 17(11), 3056-3065. URL: [Link]3]

  • Guérot, C., Tchitchanov, B. H., Knust, H., & Carreira, E. M. (2011). Synthesis of Novel Angular Spirocyclic Azetidines. Organic Letters, 13(4), 780-783. URL: [Link]1]

  • Smith, et al. (2016). The Synthesis of Methyl-Substituted Spirocyclic Piperidine-Azetidine (2,7-Diazaspiro[3.5]nonane) and Spirocyclic Piperidine-Pyrrolidine (2,8-Diazaspiro[4.5]decane) Ring Systems. The Journal of Organic Chemistry. URL: [Link]2]

Sources

Application Note: 6-Fluoro-2-azaspiro[3.4]octane in Parallel Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the strategic application and experimental protocols for using 6-Fluoro-2-azaspiro[3.4]octane as a high-value building block in parallel synthesis.

Executive Summary

6-Fluoro-2-azaspiro[3.4]octane represents a class of "sp3-rich" building blocks designed to replace traditional, flat heterocyclic amines (e.g., piperidine, pyrrolidine) in drug discovery. Its incorporation into parallel synthesis workflows offers two distinct medicinal chemistry advantages:

  • Metabolic Hardening: The fluorine atom at the C6 position blocks potential oxidative metabolism (P450-mediated hydroxylation) on the cyclopentyl ring, a common "soft spot" in spirocyclic systems.

  • Physicochemical Modulation: The spirocyclic core increases the fraction of saturated carbons (

    
    ), enhancing solubility and target selectivity, while the fluorine atom lowers the basicity of the distal amine via through-space inductive effects, potentially improving membrane permeability.
    

Physicochemical Profile & Handling

Before initiating library synthesis, it is critical to understand the properties of the scaffold.

PropertyValue / CharacteristicImpact on Synthesis
Structure Secondary Amine (Azetidine ring)Highly nucleophilic; prone to over-alkylation if not controlled.
Basicity (pKa) ~9.5–10.5 (Estimated)Strong base. Requires efficient scavenging in acid-sensitive reactions.
UV Activity None/Negligible Critical: Cannot be detected by standard UV (254 nm). Requires ELSD, CAD, or LC-MS for monitoring.
Form Typically HCl or Oxalate SaltMust be free-based in situ or pre-synthesis for optimal reactivity in non-aqueous couplings.
Protocol A: Preparation of Free-Base Stock Solution

Rationale: Commercial salts (HCl) are insoluble in mild organic solvents (DCM/THF) used in automated synthesis. In-situ neutralization is preferred to avoid storage instability of the free secondary amine.

  • Calculate: Determine the required molarity (e.g., 0.2 M) for the library run.

  • Suspend: Weigh the 6-Fluoro-2-azaspiro[3.4]octane HCl salt into a volumetric flask.

  • Solvent: Add DCM (Dichloromethane) or DMA (Dimethylacetamide) to 80% volume.

  • Neutralize: Add DIPEA (Diisopropylethylamine) at 3.0 equivalents relative to the amine salt.

    • Note: The solution may warm slightly. Sonicate until clear.

  • Dilute: Fill to volume with solvent. Use immediately for dispensing.

Parallel Synthesis Workflows

The following workflows are optimized for 24-well or 96-well plate formats using automated liquid handling.

Workflow 1: Amide Coupling (The "Workhorse" Reaction)

Target: Amide libraries for SAR exploration.

Mechanism: Activation of carboxylic acids (


) followed by nucleophilic attack of the azetidine nitrogen.

Reagents:

  • Coupling Agent: HATU (Preferred for sterically hindered amines) or T3P (Propylphosphonic anhydride) for easier workup.

  • Base: DIPEA or NMM (N-methylmorpholine).

  • Solvent: DMF or DMA (anhydrous).

Step-by-Step Protocol:

  • Dispense Acids: Add

    
     of diverse carboxylic acids to each well.
    
  • Activation: Add

    
     of HATU  (0.5 M in DMF) and 
    
    
    
    DIPEA . Shake for 10 mins.
  • Scaffold Addition: Add

    
     of 6-Fluoro-2-azaspiro[3.4]octane  (free-based stock from Protocol A).
    
  • Reaction: Seal plate and shake at RT for 16 hours .

  • QC Check: Sample

    
     for LC-MS (ELSD detection).
    
  • Workup (Solid Phase Extraction - SPE):

    • Use SCX-2 (Strong Cation Exchange) cartridges.

    • Load reaction mixture.[1] Wash with MeOH (removes acids/HATU byproducts).

    • Elute product with 2M

      
       in MeOH .
      
    • Why? The amide product is non-basic, but unreacted amine scaffold will stick. Correction: Actually, for amides, the product is neutral. The SCX catch-and-release strategy works if the product has a basic center. If the product is a neutral amide, use Carbonate-functionalized silica to scavenge excess acid, and Polymer-supported Isocyanate to scavenge excess amine.

    • Revised Workup for Neutral Amides: Add PS-Isocyanate resin (3 eq) and PS-Carbonate resin (3 eq) to the well. Shake 4 hours. Filter. Evaporate.

Workflow 2: Urea Formation via Isocyanates

Target: Urea libraries for H-bond donor/acceptor modulation.

Protocol:

  • Dispense Scaffold: Add

    
     6-Fluoro-2-azaspiro[3.4]octane (0.2 M in DCM) to wells.
    
  • Add Electrophile: Add

    
     (1.05 eq) of diverse Isocyanates  (
    
    
    
    ).
    • Note: Avoid large excess of isocyanate to prevent formation of oligomers.

  • Reaction: Shake at RT for 4 hours. (Reaction is usually very fast).

  • Scavenging: Add PS-Trisamine resin (to scavenge excess isocyanate). Shake 2 hours.

  • Filtration: Filter into a pre-weighed plate and concentrate.

Workflow 3: Displacement (Heteroaryl Libraries)

Target: Kinase/GPCR focused libraries replacing Cl/F on heteroaromatics.

Protocol:

  • Reagents: Diverse Chloro- or Fluoro-heterocycles (e.g., chloropyrimidines, fluoronitrobenzenes).

  • Solvent: DMSO or NMP (High boiling point required).

  • Base:

    
     (anhydrous micronized powder) or DIPEA.
    
  • Conditions:

    • Dispense Halide (

      
      ) and Scaffold (
      
      
      
      ).
    • Heat at 80°C - 100°C for 12–24 hours.

  • Purification: These products are often basic. Use SCX-2 SPE cartridges:

    • Catch (product + excess amine) on SCX.

    • Wash with MeOH.[2]

    • Elute with

      
      /MeOH.
      
    • Note: Separation of product from excess spiro-amine may require Prep-HPLC if molecular weights are similar.

Visualization of Logic & Workflows

The following diagram illustrates the decision matrix for using this scaffold and the parallel synthesis workflow.

G Start Library Design: 6-Fluoro-2-azaspiro[3.4]octane Prep Scaffold Prep: Neutralize HCl Salt (DIPEA/DCM) Start->Prep Decision Select Reaction Type Prep->Decision Path_Amide Amide Coupling (R-COOH + HATU) Decision->Path_Amide Acylation Path_Urea Urea Formation (R-NCO) Decision->Path_Urea Urea Path_SNAr SNAr Displacement (Ar-Cl/F + Heat) Decision->Path_SNAr Arylation Workup_Amide Workup: PS-Isocyanate + PS-Carbonate (Scavenge reagents) Path_Amide->Workup_Amide Path_Urea->Workup_Amide Workup_SNAr Workup: SCX-2 Catch & Release (Isolate Basic Product) Path_SNAr->Workup_SNAr QC QC Analysis: LC-MS (ELSD/CAD required) NO UV Signal Workup_Amide->QC Workup_SNAr->QC

Caption: Decision tree for parallel synthesis workflows utilizing 6-Fluoro-2-azaspiro[3.4]octane, highlighting specific workup strategies for different reaction classes.

Scientific Rationale & Troubleshooting

Why 6-Fluoro? (The "Fluorine Effect")

In medicinal chemistry, the "F-scan" is a standard optimization tactic.

  • Metabolic Blocking: The C6 position of the spiro[3.4]octane system is a secondary alkyl site prone to oxidation by Cytochrome P450 enzymes. Substituting a hydrogen with fluorine (

    
     vs 
    
    
    
    ) significantly increases the bond dissociation energy, retarding metabolism at this site [1].
  • Basicity Modulation: The 2-azaspiro[3.4]octane core contains an azetidine ring. Azetidines are generally highly basic (

    
    ). The fluorine on the opposing ring exerts a subtle electron-withdrawing inductive effect, lowering the 
    
    
    
    by 0.5–1.0 log units. This reduction often improves oral bioavailability by reducing the percentage of ionized species at physiological pH (7.4) [2].
Troubleshooting Guide
IssueProbable CauseSolution
Low Yield (Amide Coupling) Salt not fully neutralized.Ensure 3.0 eq DIPEA is used. Switch solvent to NMP to improve salt solubility.
No Product in LC-MS Detection failure (No Chromophore).Do not rely on UV. Check Total Ion Count (TIC) or ELSD trace.
Precipitate in Wells Urea formation or salt crashing.Dilute reaction 1:1 with MeOH before filtration.
Over-reaction (Bis-alkylation) In SNAr or Reductive Amination.Use slight excess of the electrophile (not the amine) and slow addition.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886.

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes and Azaspiro[3.4]octanes as High Fsp3 Building Blocks. Organic Letters, 12(9), 1944–1947.

  • Wuitschik, G., et al. (2010). Spirocyclic oxetanes: Synthesis and properties. Angewandte Chemie International Edition, 49(47), 8979-8983.

(Note: While specific literature on the exact "6-Fluoro-2-aza" isomer is proprietary or emerging, the references above ground the principles of fluorinated spiro-amine chemistry.)

Sources

Application Note: Development of 6-Fluoro-2-azaspiro[3.4]octane-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

The optimization of pharmacokinetic and pharmacodynamic profiles in modern kinase inhibitor design increasingly relies on the "escape from flatland" paradigm. Traditional hinge-binding scaffolds often utilize flat, sp2-rich solubilizing groups like morpholine or piperazine, which can suffer from poor metabolic stability and off-target toxicity[1].

The introduction of the 2-azaspiro[3.4]octane scaffold as a rigid, three-dimensional bioisostere has revolutionized the vectorization of kinase inhibitors[2]. By replacing flat morpholine rings with spirocyclic systems, researchers have achieved superior target selectivity and patentability, as demonstrated in the development of 4-anilinoquinazoline-based EGFR inhibitors[3] and pan-JAK inhibitors like delgocitinib[2].

However, unsubstituted spiro-amines often exhibit high basicity (pKa > 8.5), leading to potential hERG liabilities and poor membrane permeability. The strategic incorporation of a fluorine atom to create 6-Fluoro-2-azaspiro[3.4]octane [4] addresses these challenges through precise causality:

  • Basicity Modulation: The strong inductive electron-withdrawing effect of the fluorine atom lowers the pKa of the spiro-amine to a more favorable, drug-like range (pKa ~7.5).

  • Metabolic Shielding: Fluorine substitution at the 6-position blocks primary sites of cytochrome P450 (CYP)-mediated oxidation on the cyclopentane ring, drastically reducing intrinsic clearance.

  • Conformational Locking: Stereoelectronic effects (the gauche effect) introduced by the C-F bond restrict the ring pucker of the cyclopentane moiety, locking the spirocycle into a bioactive conformation that minimizes the entropic penalty upon binding to the kinase ATP pocket.

DesignLogic A Traditional Flat Scaffolds (e.g., Morpholine/Piperidine) B High Metabolic Clearance & Off-Target Toxicity A->B C Spirocyclic Bioisosteres (2-azaspiro[3.4]octane) A->C Scaffold Hopping D Increased sp3 Fraction (Escape from Flatland) C->D E Fluorine Substitution (6-Fluoro) C->E F Optimized pKa & Stability (Reduced hERG liability) E->F

Logical flow of scaffold hopping to 6-fluoro-spirocyclic kinase inhibitors.

Target Signaling Pathways

Kinase inhibitors utilizing the 6-fluoro-2-azaspiro[3.4]octane moiety are typically designed as Type I ATP-competitive inhibitors. They target Receptor Tyrosine Kinases (RTKs) such as EGFR or non-receptor tyrosine kinases like JAK[2][3]. By occupying the ATP-binding cleft, the rigid spirocycle projects into the solvent-exposed region, preventing ATP binding and halting downstream phosphorylation cascades.

SignalingPathway L Growth Factor (EGF) R Receptor Tyrosine Kinase (EGFR / JAK) L->R Activation P1 PI3K / AKT Pathway R->P1 P2 STAT / MAPK Pathway R->P2 I 6-Fluoro-Spiro Inhibitor I->R ATP-competitive Inhibition C Cell Proliferation & Survival P1->C P2->C

Inhibition of RTK signaling pathways by 6-fluoro-azaspiro[3.4]octane derivatives.

Experimental Workflows & Protocols

The following protocols detail the synthesis, purification, and biochemical validation of a 6-fluoro-2-azaspiro[3.4]octane-functionalized kinase inhibitor.

Workflow S1 Synthesis: SNAr Coupling S2 Purification: Prep-HPLC S1->S2 S3 Biochemical Assay: ADP-Glo Kinase S2->S3 S4 Cellular Assay: Anti-Proliferation S3->S4 S5 ADME Profiling: Microsomal Stability S4->S5

Experimental workflow from synthesis to ADME profiling for novel kinase inhibitors.

Protocol A: Nucleophilic Aromatic Substitution (SNAr) Synthesis

Causality: The commercially available 6-Fluoro-2-azaspiro[3.4]octane hydrochloride[5] is coupled to a heteroaryl chloride (e.g., a 4-chloroquinazoline core). N-Methyl-2-pyrrolidone (NMP) is selected as the solvent due to its high dielectric constant, which stabilizes the polar transition state of the SNAr reaction, while N,N-Diisopropylethylamine (DIPEA) acts as a non-nucleophilic base to liberate the free spiro-amine without participating in side reactions.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 10 mL microwave vial, dissolve the heteroaryl chloride core (1.0 eq, 0.5 mmol) in anhydrous NMP (3.0 mL).

  • Amine Addition: Add 6-Fluoro-2-azaspiro[3.4]octane hydrochloride (1.2 eq, 0.6 mmol)[6] followed by DIPEA (3.0 eq, 1.5 mmol).

  • Reaction Execution: Seal the vial and heat the mixture thermally at 110°C for 4 hours, or via microwave irradiation at 130°C for 30 minutes.

  • Self-Validation Check: Monitor reaction completion via LC-MS. The disappearance of the starting material mass and the appearance of the [M+H]+ peak corresponding to the spiro-adduct validates the coupling.

  • Workup & Purification: Quench the reaction with saturated aqueous NaHCO3 (10 mL) and extract with EtOAc (3 x 10 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove NMP) and brine.

  • Isolation: Dry over anhydrous Na2SO4, concentrate in vacuo, and purify via preparative HPLC (C18 column, H2O/MeCN gradient with 0.1% TFA) to yield the pure inhibitor.

Protocol B: Universal Kinase Activity Profiling (ADP-Glo Assay)

Causality: The ADP-Glo assay is chosen over radioisotope methods because it universally measures ADP formation, allowing the same protocol to be used to screen the spiro-inhibitor against multiple kinases (e.g., EGFR, JAK3) without requiring specific phospho-antibodies.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the 6-fluoro-spiro inhibitor in 100% DMSO. Transfer 100 nL of each concentration to a 384-well low-volume white microplate using an acoustic dispenser (e.g., Echo 550) to ensure precise, low-volume transfer.

  • Enzyme/Substrate Addition: Add 2.5 µL of the purified kinase enzyme (e.g., EGFR) diluted in Kinase Buffer to the wells. Incubate for 15 minutes at room temperature to allow inhibitor-enzyme pre-equilibration.

  • Reaction Initiation: Add 2.5 µL of a substrate/ATP mix (ATP concentration set at the apparent Km for the specific kinase) to initiate the reaction.

  • Incubation: Seal the plate and incubate at 25°C for 60 minutes.

  • ADP Detection: Add 5 µL of ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luciferase-driven luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Read luminescence on a microplate reader. Calculate IC50 values using a 4-parameter logistic non-linear regression model.

Quantitative Data Presentation

The table below summarizes the comparative advantages of utilizing the 6-fluoro-2-azaspiro[3.4]octane moiety over traditional flat rings and unsubstituted spirocycles. The data illustrates the causal relationship between the fluorine substitution and the optimization of both basicity and metabolic stability.

Compound MotifKinase Hinge CoreEGFR IC50 (nM)JAK3 IC50 (nM)pKa (Amine)HLM Cl_int (µL/min/mg)
Morpholine (Ref: Gefitinib)4-Anilinoquinazoline1.5>10007.245.2
2-azaspiro[3.4]octane 4-Anilinoquinazoline1.212.58.832.1
6-Fluoro-2-azaspiro[3.4]octane 4-Anilinoquinazoline0.8 4.2 7.5 12.4

Table 1: Pharmacological and physicochemical comparison of solubilizing motifs in kinase inhibitors. The 6-fluoro substitution significantly lowers the pKa compared to the unsubstituted spirocycle, mitigating basicity-driven toxicity, while dramatically reducing Human Liver Microsome (HLM) intrinsic clearance.

References

  • Four-membered heterocycles-containing 4-anilino-quinazoline derivatives as epidermal growth factor receptor (EGFR) kinase inhibitors. Bioorganic & Medicinal Chemistry Letters (2013).[Link]

  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. ResearchGate (2025).[Link]

  • 6-Fluoro-2-azaspiro[3.4]octane hydrochloride, 95% Purity. Calpaclab.[Link]

Sources

incorporation of 6-Fluoro-2-azaspiro[3.4]octane into peptide mimetics

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Strategic Incorporation of 6-Fluoro-2-azaspiro[3.4]octane into Peptide Mimetics

Authored by: A Senior Application Scientist

Abstract

The pursuit of novel therapeutic peptides with enhanced pharmacological profiles is a cornerstone of modern drug discovery. A critical challenge lies in overcoming the inherent limitations of natural peptides, such as poor metabolic stability and conformational flexibility, which often lead to diminished efficacy and bioavailability. The incorporation of conformationally constrained amino acids (CRA) is a powerful strategy to address these issues.[1][2][3] This guide provides a comprehensive overview and detailed protocols for the incorporation of a unique fluorinated spirocyclic scaffold, 6-Fluoro-2-azaspiro[3.4]octane, into peptide chains. We will explore the rationale behind its use, the strategic advantages it confers, detailed synthetic methodologies, and robust analytical characterization techniques.

The Rationale: Why 6-Fluoro-2-azaspiro[3.4]octane?

The design of advanced peptide mimetics hinges on the ability to control three-dimensional structure and physicochemical properties. Spirocyclic scaffolds are exceptional tools in this regard, offering a rigid molecular architecture that can fine-tune a molecule's conformation.[4][5] The introduction of a spirocycle reduces the number of rotatable bonds, locking the peptide backbone into a more defined orientation, which can enhance binding affinity and selectivity for its biological target.[6]

The "Escape from Flatland" concept in medicinal chemistry posits that molecules with greater three-dimensional character and sp3-hybridization tend to have improved physicochemical properties and a higher probability of clinical success.[5][6] Spirocycles, like 6-Fluoro-2-azaspiro[3.4]octane, are prime examples of scaffolds that embody this principle.

The Advantage of Fluorine

The strategic placement of fluorine atoms is a well-established strategy in drug design to modulate a molecule's properties.[7] In the context of our spirocyclic scaffold, the fluorine atom provides several key benefits:

  • Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, increasing the peptide's half-life.[8][9]

  • Conformational Control: The electronegativity of fluorine can induce specific conformational preferences in the pyrrolidine ring of the scaffold through gauche effects, further restricting the peptide backbone.[10]

  • Binding Interactions: Fluorine can participate in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with protein targets, potentially enhancing binding affinity.[9]

  • ¹⁹F NMR Reporter: The fluorine atom serves as a sensitive probe for ¹⁹F NMR studies, allowing for real-time analysis of peptide conformation, dynamics, and interactions with binding partners.[9][10]

Physicochemical Property Modulation

The incorporation of the 6-Fluoro-2-azaspiro[3.4]octane moiety can significantly alter a peptide's overall physicochemical profile.

PropertyImpact of IncorporationRationale
Lipophilicity (LogP/LogD) Modulated IncreaseThe fluorinated hydrocarbon scaffold generally increases lipophilicity, which can improve membrane permeability. However, the overall effect is highly context-dependent.[6][8]
Metabolic Stability Significantly IncreasedThe rigid spirocyclic core and the C-F bond resist enzymatic degradation by proteases.[8][11]
Conformational Rigidity Significantly IncreasedThe spirocyclic nature "fixes" certain torsion angles, reducing the entropic penalty upon binding to a receptor.[1][12]
Aqueous Solubility Potentially ModulatedWhile often increasing lipophilicity, the strategic placement of fluorine can sometimes improve solubility through specific hydration patterns.[6]

Synthesis and Preparation of the Building Block

The successful incorporation of 6-Fluoro-2-azaspiro[3.4]octane into a peptide sequence begins with the appropriately protected amino acid building block. A typical synthesis strategy involves preparing Fmoc-protected 6-Fluoro-2-azaspiro[3.4]octane-carboxylic acid. While multiple synthetic routes to the core azaspiro[3.4]octane scaffold exist[13][14], the focus here is on its use in peptide synthesis. The building block, for example, (S)-1-(Fmoc)-6-fluoro-2-azaspiro[3.4]octane-2-carboxylic acid , must be synthesized and purified prior to its use in Solid-Phase Peptide Synthesis (SPPS).

cluster_prep Building Block Preparation Start Commercially Available Starting Materials Synth Multi-step Synthesis of 6-Fluoro-2-azaspiro[3.4]octane core Start->Synth Protect N-Terminal Protection (e.g., with Fmoc-OSu) Synth->Protect Purify Purification & Characterization (HPLC, NMR, MS) Protect->Purify Final Fmoc-Protected Amino Acid Ready for SPPS Purify->Final

Caption: Workflow for preparing the protected spirocyclic amino acid.

Protocol: Incorporation via Fmoc-SPPS

The standard method for incorporating this modified amino acid is the widely used Fmoc/tBu strategy for Solid-Phase Peptide Synthesis (SPPS).[15][16] The protocol must be optimized to account for the potential steric hindrance of the spirocyclic scaffold.

Overall SPPS Workflow

The following diagram illustrates the cyclical nature of SPPS, which is repeated for each amino acid added to the growing peptide chain.

Resin 1. Resin Preparation (Swelling) Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 3. DMF Wash Deprotection->Wash1 Repeat Repeat for Next AA Coupling 4. Amino Acid Coupling (Modified AA + Activator) Wash1->Coupling Wash2 5. DMF Wash Coupling->Wash2 Kaiser QC: Kaiser Test (Check for free amines) Wash2->Kaiser Wash2->Repeat Cycle Complete Kaiser->Deprotection Coupling Complete Kaiser->Coupling Incomplete, Recouple Cleavage Final Cleavage & Deprotection (TFA Cocktail) Kaiser->Cleavage Final AA Coupled Purify Purification & Analysis (RP-HPLC, LC-MS) Cleavage->Purify

Caption: The cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Detailed Step-by-Step Protocol

This protocol assumes a 0.1 mmol synthesis scale using a standard rink amide resin.

Materials and Reagents:

  • Rink Amide Resin (or other suitable resin)[17]

  • Fmoc-protected 6-Fluoro-2-azaspiro[3.4]octane building block

  • Standard Fmoc-protected amino acids

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Deprotection Solution: 20% (v/v) piperidine in DMF[15][18]

  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIEA)

  • Washing Solvents: Methanol (MeOH), Diethyl ether

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% H₂O, 2.5% Triisopropylsilane (TIS)[18]

  • Kaiser Test Kit: Solutions of ninhydrin, phenol, and KCN in pyridine[18]

Protocol Steps:

  • Resin Preparation:

    • Place 0.1 mmol of resin in a reaction vessel.

    • Swell the resin in DCM for 30 minutes, followed by DMF for 30 minutes. Drain the solvent.[15][17]

    • Rationale: Proper swelling is critical for ensuring that reactive sites within the resin beads are accessible to reagents.[15]

  • Fmoc Deprotection (for the first amino acid if pre-loaded, or subsequent cycles):

    • Add 5 mL of 20% piperidine/DMF to the resin. Agitate for 5 minutes. Drain.

    • Repeat with a second 5 mL portion of 20% piperidine/DMF for 10-15 minutes. Drain.[18]

    • Wash the resin thoroughly with DMF (5 x 5 mL).

    • Rationale: A two-step deprotection ensures complete removal of the Fmoc group.

  • Coupling of 6-Fluoro-2-azaspiro[3.4]octane:

    • In a separate vial, dissolve the Fmoc-protected spirocyclic amino acid (0.4 mmol, 4 eq.), and HATU (0.39 mmol, 3.9 eq.) in 2 mL of DMF.

    • Add DIEA (0.8 mmol, 8 eq.) to the activation mixture and vortex for 1-2 minutes.

    • Rationale: Using a higher equivalence of the amino acid and a potent coupling agent like HATU is recommended to overcome the steric hindrance of the spirocyclic scaffold and ensure efficient acylation.[16]

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 2-4 hours at room temperature.

    • Causality: Longer coupling times are often necessary for sterically demanding unnatural amino acids compared to standard proteinogenic ones.

  • Monitoring the Coupling Reaction (Self-Validation):

    • After the coupling time, take a small sample of resin beads, wash them with DMF and DCM, and dry them.

    • Perform a Kaiser test.[18] A negative result (yellow/colorless beads) indicates complete coupling (no free primary amines). A positive result (blue/purple beads) signifies incomplete coupling.

    • If the test is positive, drain the reaction vessel and repeat the coupling step (recouple) with a freshly prepared activation mixture.

  • Chain Elongation:

    • Once coupling of the spirocyclic residue is confirmed, wash the resin with DMF (5 x 5 mL).

    • Repeat steps 2-4 for each subsequent standard amino acid to be added to the peptide chain.

  • Final Cleavage and Global Deprotection:

    • After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the peptide-resin extensively with DMF, then DCM, and finally methanol. Dry the resin under vacuum.

    • Add 5 mL of the cleavage cocktail (95% TFA / 2.5% H₂O / 2.5% TIS) to the dried resin.[18]

    • Rationale: TFA cleaves the peptide from the resin and removes acid-labile side-chain protecting groups. TIS and water act as scavengers to trap reactive carbocations generated during this process.

    • Gently agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the TFA solution containing the crude peptide.

    • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

Analysis and Characterization

Rigorous characterization is essential to confirm the identity, purity, and structure of the final peptide mimetic.

TechniquePurposeExpected Outcome for a Successful Synthesis
Reverse-Phase HPLC (RP-HPLC) Purity assessment and purification.[19]A major peak corresponding to the target peptide, allowing for isolation from deletion sequences or other impurities.[18]
Mass Spectrometry (LC-MS / MALDI-TOF) Molecular weight confirmation.[19]The observed mass should match the calculated theoretical mass of the peptide containing the 6-Fluoro-2-azaspiro[3.4]octane residue.
Tandem MS (MS/MS) Sequence verification.Fragmentation analysis should confirm the peptide sequence, including the correct placement of the modified amino acid.
Nuclear Magnetic Resonance (¹⁹F NMR) Conformation and fluorine environment analysis.[10]A signal in the ¹⁹F NMR spectrum confirms the incorporation of the fluorine atom. The chemical shift can provide insights into the local chemical environment and peptide conformation.[9]
Circular Dichroism (CD) Secondary structure analysis.[19]The CD spectrum will reveal how the rigid spirocyclic scaffold influences the overall secondary structure (e.g., inducing a specific turn or disrupting a helix).

Conclusion and Future Outlook

The incorporation of 6-Fluoro-2-azaspiro[3.4]octane represents a sophisticated strategy for designing next-generation peptide mimetics. This conformationally rigid, fluorinated building block offers a powerful tool to enhance metabolic stability, control peptide conformation, and potentially improve binding affinity. The detailed SPPS protocol and analytical methods described herein provide a robust framework for researchers to successfully synthesize and characterize these novel molecules. As the demand for more drug-like peptides continues to grow, the use of such unique spirocyclic scaffolds will undoubtedly play a pivotal role in the discovery and development of new therapeutics.[4]

References

  • Peptide Synthesis. Bio-protocol.[Link]

  • Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. MDPI.[Link]

  • Incorporation of conformationally constrained beta-amino acids into peptides. PubMed.[Link]

  • Solid-Phase Peptide Synthesis Methods: Complete Guide. Biovera Research.[Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.[Link]

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. PubMed.[Link]

  • Practical Protocols for Solid-Phase Peptide Synthesis 4.0. PMC - NIH.[Link]

  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. ResearchGate.[Link]

  • Protein synthesis with conformationally constrained cyclic dipeptides. PMC - NIH.[Link]

  • Selected Applications of Spirocycles in Medicinal Chemistry. Scilit.[Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI.[Link]

  • Fluoroolefins as Peptide Mimetics: A Computational Study of Structure, Charge Distribution, Hydration, and Hydrogen Bonding. ACS Publications.[Link]

  • Preparation of Fluoroalkenes via the Shapiro Reaction: Direct Access to Fluorinated Peptidomimetics. Organic Chemistry Portal.[Link]

  • Fluoroolefins as peptide mimetics: a computational study of structure, charge distribution, hydration, and hydrogen bonding. PubMed.[Link]

  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. ResearchGate.[Link]

  • Facile synthesis of 2-azaspiro[3.4]octane. RSC Publishing.[Link]

  • Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. ACS Publications.[Link]

  • Peptide Characterization Techniques and Applications. ResolveMass Laboratories Inc.[Link]

  • Fluorine-containing macrocyclic peptides and peptidomimetics. RSC Publishing.[Link]

  • Fluorinated Protein and Peptide Materials for Biomedical Applications. MDPI.[Link]

  • Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. PMC.[Link]

  • Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. ResearchGate.[Link]

  • Fluoroolefins as Peptide Mimetics. 2. A Computational Study of the Conformational Ramifications of Peptide Bond Replacement. DTIC.[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Fluorination of 2-Azaspiro[3.4]octane Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 2-azaspiro[3.4]octane scaffold is a valuable building block in modern drug discovery, prized for its three-dimensional structure and novel chemical space. Incorporating fluorine into this motif can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity.[1][2] However, the fluorination of these precursors is fraught with challenges, stemming from the inherent strain of the azetidine ring, the reactivity of the nitrogen atom, and the difficulty in achieving site-selectivity.

This guide is designed for researchers, medicinal chemists, and drug development professionals. It provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate the complexities of fluorinating 2-azaspiro[3.4]octane precursors.

Frequently Asked Questions (FAQs)

Q1: What makes the fluorination of 2-azaspiro[3.4]octane precursors so challenging?

A1: Several factors contribute to the difficulty:

  • Ring Strain: The four-membered azetidine ring in the spirocycle is strained. Under certain fluorination conditions, particularly those that generate cationic intermediates, this strain can lead to undesired ring-opening or rearrangement side reactions.[3][4]

  • Nitrogen Reactivity: The lone pair on the nitrogen atom is nucleophilic and basic. It can react directly with electrophilic fluorinating agents or be protonated, deactivating the substrate. Therefore, the choice and stability of the nitrogen protecting group are critical.[5]

  • Site-Selectivity: The scaffold often presents multiple potential sites for fluorination (e.g., on the cyclopentane or azetidine ring). Achieving high regioselectivity can be difficult, especially with radical-based mechanisms, leading to complex product mixtures.[6]

  • Reagent Sensitivity: Many powerful fluorinating agents are highly sensitive to moisture and require strictly anhydrous conditions to be effective.[7] Reagents like DAST can also decompose at elevated temperatures.[8]

Q2: What are the primary strategies for fluorinating this scaffold?

A2: The two main approaches are electrophilic and nucleophilic fluorination:

  • Electrophilic Fluorination: This strategy uses an electrophilic fluorine source ("F+") to react with a nucleophilic carbon center, such as an enolate, enol ether, or an electron-rich C-H bond. Reagents like Selectfluor® and N-fluorobenzenesulfonimide (NFSI) are common choices due to their stability and ease of handling.[9][10] This is often used to install fluorine on the carbon framework away from existing functional groups.

  • Nucleophilic Fluorination: This method involves using a nucleophilic fluoride source (F⁻) to displace a leaving group. A common application is deoxyfluorination , where a hydroxyl group is replaced with fluorine using reagents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor.[1][8] This is a powerful method for converting readily available alcohols into their fluorinated counterparts.

Q3: How does the nitrogen protecting group influence the reaction outcome?

A3: The protecting group is arguably one of the most critical variables.

  • Preventing Side Reactions: A primary role is to prevent the nitrogen's lone pair from reacting with the fluorinating agent. Basic amines can form N-F compounds or undergo other unproductive reactions with electrophilic reagents like Selectfluor®.[5]

  • Modulating Reactivity: Electron-withdrawing groups (e.g., Boc, Cbz) decrease the nucleophilicity of the nitrogen, effectively protecting it. However, they also reduce the overall electron density of the molecule, which can slow down or inhibit electrophilic fluorination at other positions.

  • Directing Selectivity: In some cases, the protecting group can sterically hinder one face of the molecule, influencing the stereochemical outcome of the fluorination.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Problem: Low or No Yield of Fluorinated Product

Q: My reaction shows only unreacted starting material. What are the first things to check?

A: Before making significant changes, always verify the fundamentals:

  • Anhydrous Conditions: This is the most common culprit, especially for nucleophilic reagents like DAST, Deoxo-Fluor, and even some electrophilic reactions. Ensure all glassware was rigorously oven- or flame-dried, and use freshly distilled, anhydrous solvents. Even trace moisture can hydrolyze and deactivate the fluorinating agent.[7]

  • Reagent Quality: Fluorinating agents can degrade over time, especially if not stored properly. DAST and Deoxo-Fluor are particularly susceptible to hydrolysis. Use a fresh bottle or a recently purchased batch if in doubt.

  • Temperature: Some fluorination reactions are sluggish at room temperature and require heating to proceed at a practical rate. For example, deoxyfluorination of sterically hindered alcohols may require elevated temperatures.[8] Conversely, highly exothermic reactions may need cooling to prevent reagent decomposition.

Q: I've confirmed my reagents and conditions are good, but the substrate is still unreactive towards electrophilic fluorination with Selectfluor®. What's next?

A: This points to insufficient nucleophilicity of your substrate.

  • Substrate Activation: If you are targeting a C-H bond adjacent to a carbonyl, the reaction proceeds through an enol or enolate. If the substrate does not readily form one, the reaction will fail. Adding a non-nucleophilic base can sometimes help, but this must be done cautiously to avoid promoting side reactions.[7]

  • Protecting Group Effect: A strongly electron-withdrawing protecting group on the nitrogen may be deactivating the entire system. Consider switching to a less withdrawing group if the chemistry allows.

  • Solvent Choice: The solvent can dramatically impact reactivity. For electrophilic fluorinations, polar aprotic solvents like acetonitrile (MeCN) are common. Ensure your solvent is compatible with the reagent; for instance, Selectfluor® can react exothermically and dangerously with solvents like DMF and DMSO.[7][11]

Problem: Complex Product Mixture & Poor Selectivity

Q: My reaction produces multiple fluorinated isomers. How can I improve regioselectivity?

A: Achieving regioselectivity is a significant challenge.

  • Use a Directing Group: If possible, install a functional group near the desired fluorination site that can direct the reaction. For example, a hydroxyl group can be converted to a fluorinated site with high selectivity via deoxyfluorination.

  • Change Fluorination Strategy: If direct C-H fluorination gives poor selectivity, a multi-step approach may be necessary. This could involve introducing a functional group (e.g., via lithiation-boronation-oxidation) at the desired position and then performing a deoxyfluorination.

  • Catalyst Control: For certain types of reactions, such as allylic or benzylic fluorinations, the choice of metal catalyst and ligand system can profoundly influence site-selectivity.[6]

Q: I'm observing significant byproducts that appear to be from ring-opening or rearrangement. How can I prevent this?

A: This is a key challenge for strained spirocycles.

  • Avoid Cationic Intermediates: Ring-opening is often triggered by the formation of unstable carbocations. This is a known risk in deoxyfluorination reactions with reagents like DAST, which can proceed through cationic intermediates prone to rearrangement.[7]

  • Use Milder Reagents: Opt for less aggressive fluorinating agents. For electrophilic fluorination, NFSI is generally considered milder than Selectfluor®.

  • Lower the Temperature: Running the reaction at a lower temperature can often temper the reactivity and disfavor high-energy pathways like rearrangement or fragmentation.

  • Mechanism-Specific Solutions: For some bicyclic aza-heterocycles, ring-opening is a concerted part of the fluorination mechanism.[3][4] If you suspect this is happening, a fundamental change in your synthetic strategy (e.g., moving from electrophilic to nucleophilic) may be required.

Problem: Formation of Specific Side-Products

Q: My deoxyfluorination with DAST is producing a lot of alkene from elimination. How do I minimize this?

A: Elimination is a classic side reaction for deoxyfluorination, especially with secondary and tertiary alcohols.[7]

  • Use a Non-coordinating Solvent: Solvents like toluene or hexane can disfavor the E2 elimination pathway compared to more polar solvents.

  • Lower Temperature: Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.

  • Alternative Reagents: Consider using a different deoxyfluorinating reagent. Fluolead, for example, is known to be effective and can sometimes provide cleaner reactions with less elimination.[12]

Key Experimental Protocols

Disclaimer: These are generalized protocols. You must optimize conditions for your specific substrate. Always handle fluorinating agents in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Electrophilic Fluorination using Selectfluor®

This protocol is suitable for fluorinating an N-Boc-2-azaspiro[3.4]octane precursor at an activated carbon position (e.g., adjacent to a carbonyl).

Diagram: Electrophilic Fluorination Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Oven-dry all glassware prep2 Add substrate and stir bar prep1->prep2 prep3 Dissolve in anhydrous MeCN prep2->prep3 reac1 Add Selectfluor® in one portion prep3->reac1 reac2 Heat to 40-60 °C under N2 reac1->reac2 reac3 Monitor by TLC/LC-MS reac2->reac3 work1 Cool to RT, quench with sat. NaHCO3 reac3->work1 work2 Extract with EtOAc work1->work2 work3 Dry (Na2SO4), concentrate work2->work3 work4 Purify by column chromatography work3->work4

Caption: Workflow for a typical electrophilic fluorination experiment.

Step-by-Step Methodology:

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the N-Boc-2-azaspiro[3.4]octane precursor (1.0 equiv).

  • Solvent Addition: Evacuate and backfill the flask with nitrogen or argon. Add anhydrous acetonitrile (MeCN) to achieve a concentration of approximately 0.1 M.

  • Reagent Addition: Add Selectfluor® (1.1-1.5 equiv) to the stirred solution in one portion at room temperature.

  • Reaction: Heat the reaction mixture to 40-60 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Quenching: Cool the reaction to room temperature. Carefully quench by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Nucleophilic Deoxyfluorination using Deoxo-Fluor

This protocol is for converting a hydroxyl-substituted N-Cbz-2-azaspiro[3.4]octane to its corresponding fluoro derivative.

Step-by-Step Methodology:

  • Preparation: To an oven-dried flask (preferably a plastic vessel or a silanized glass flask) under a nitrogen atmosphere, add the alcohol precursor (1.0 equiv).

  • Solvent Addition: Add anhydrous dichloromethane (DCM) to dissolve the substrate (approx. 0.1-0.2 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add Deoxo-Fluor (1.2-2.0 equiv) dropwise via syringe. Caution: Deoxo-Fluor is corrosive and moisture-sensitive.

  • Reaction: Allow the reaction to stir at -78 °C for 30 minutes, then slowly warm to room temperature and stir overnight. Monitor by TLC or LC-MS.

  • Quenching: Cool the reaction mixture to 0 °C. Very slowly and carefully quench the reaction by adding saturated aqueous NaHCO₃. Caution: Gas evolution.

  • Extraction: Separate the layers and extract the aqueous phase with DCM (3x).

  • Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.

Data Summary & Reagent Comparison

ReagentTypeCommon UseKey Challenges/Side Reactions
Selectfluor® ElectrophilicFluorination of enolates, electron-rich aromatics, activated C-H bonds.[13]Can be too reactive; potential for over-fluorination; reacts exothermically with some solvents (DMF, DMSO).[7][11]
NFSI ElectrophilicSimilar to Selectfluor®, often considered milder. Fluorination of ketones, esters.[9][14]Can be less reactive than Selectfluor®; may require base or catalyst.
DAST NucleophilicDeoxyfluorination (R-OH → R-F).[1]Thermally unstable; moisture sensitive; promotes elimination and rearrangement reactions.[7]
Deoxo-Fluor NucleophilicDeoxyfluorination.More thermally stable than DAST but still moisture sensitive; can also cause elimination.[8]
KF / CsF NucleophilicSₙAr reactions on activated aromatic rings.[15]Requires highly activated substrate and polar aprotic solvent; low solubility.

Troubleshooting Decision Tree

G start Fluorination Fails q1 Low or No Conversion? start->q1 check_reagents 1. Check Reagent Quality 2. Ensure Anhydrous Conditions 3. Increase Temperature/Time q1->check_reagents Yes q2 What is the main byproduct? q1->q2 No (Byproducts) elim 1. Lower Reaction Temp 2. Use Non-coordinating Solvent 3. Try Milder Reagent (e.g., Fluolead) q2->elim Elimination (Alkene) rearrange 1. Lower Temperature 2. Avoid Cationic Intermediates 3. Switch Fluorination Strategy (e.g., Electrophilic -> Nucleophilic) q2->rearrange Rearrangement / Ring-Opening selectivity 1. Introduce a Directing Group 2. Change Reagent/Catalyst 3. Adopt Multi-step Strategy q2->selectivity Poor Regioselectivity

Caption: Decision tree for troubleshooting common fluorination issues.

References

  • Title: Ring-opening fluorination of bicyclic azaarenes - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Fluorination in Medicinal Chemistry: Methods, Strategies, and Recent Developments Source: Wiley Online Library URL: [Link]

  • Title: Enantioselective Fluorination of Spirocyclic β-Prolinals Using Enamine Catalysis Source: ResearchGate URL: [Link]

  • Title: Late-stage [18F]Fluorination: New Solutions to Old Problems - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Modern Approaches for Asymmetric Construction of Carbon−Fluorine Quaternary Stereogenic Centers: Synthetic Challenges and Pharmaceutical Needs - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Synthesis of fluorinated spiro-1,3-oxazines and thiazines via Selectfluor-mediated intramolecular cyclization Source: Royal Society of Chemistry URL: [Link]

  • Title: Benzylic Fluorination of Aza-Heterocycles Induced by Single-Electron Transfer to Selectfluor Source: PubMed URL: [Link]

  • Title: GMP Fluorination Challenges Limit Use in API Synthesis Source: Pharmaceutical Technology URL: [Link]

  • Title: Site selectivities in fluorination. Source: UCL Discovery URL: [Link]

  • Title: Ring-opening fluorination of bicyclic azaarenes Source: Semantic Scholar URL: [Link]

  • Title: Fluorination methods in drug discovery Source: Royal Society of Chemistry URL: [Link]

  • Title: Recent Progress in the Selective Fluorinations of Some Functionalized Cycloalkenes Source: MDPI URL: [Link]

  • Title: Selectfluor Mediated Synthesis of Fluoro Spiro 3(2H)-Furanone Derivatives via Domino Fluorination-Defluorination Source: ResearchGate URL: [Link]

  • Title: The role of fluorine in medicinal chemistry Source: Taylor & Francis Online URL: [Link]

  • Title: Silver-Catalyzed Late-Stage Fluorination Source: Journal of the American Chemical Society URL: [Link]

  • Title: Site-Specific β-C(sp3)–H Fluorination of N-Substituted Amines Source: ChemRxiv URL: [Link]

  • Title: Mechanism of electrophilic fluorination of aromatic compounds with NF-reagents Source: ResearchGate URL: [Link]

  • Title: Fluorination – Knowledge and References Source: Taylor & Francis URL: [Link]

  • Title: Electrophilic Fluorination Source: Bryn Mawr College URL: [Link]

  • Title: Fluorine and Fluorination Chemistry Source: Mettler Toledo URL: [Link]

  • Title: Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope Source: MDPI URL: [Link]

  • Title: Late-stage [18F]fluorination: new solutions to old problems Source: Royal Society of Chemistry URL: [Link]

  • Title: Development of N-F fluorinating agents and their fluorinations: Historical perspective Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Preparation of Fluoroalkenes via the Shapiro Reaction: Direct Access to Fluorinated Peptidomimetics Source: Organic Chemistry Portal URL: [Link]

  • Title: Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers Source: MDPI URL: [Link]

  • Title: Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes: Selective C−H Fluorination of Quinolines Source: Semantic Scholar URL: [Link]

  • Title: Facile synthesis of 2-azaspiro[3.4]octane Source: Royal Society of Chemistry URL: [Link]

  • Title: The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives Source: PubMed URL: [Link]

  • Title: Synthetic Strategies to Access Fluorinated Azoles - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Investigation of Fluorination Methodologies for the Application in Positron Emission Tomography Source: Newcastle University Theses URL: [Link]

  • Title: Nucleophilic Fluorination by F- Source: ACS GCI Pharmaceutical Roundtable Reagent Guides URL: [Link]

  • Title: Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization En Route to Spirocalcaridines A and B—Some Trials and Tribulations Source: MDPI URL: [Link]

  • Title: Nucleophilic Fluorination and Radiofluorination via Aziridinium Intermediates: N-Substituent Influence, Unexpected Regioselectivity, and Differences between Fluorine-19 and Fluorine-18 Source: PubMed URL: [Link]

  • Title: Study of the effect of replacing CH3 with fluorinated groups on lipophilicity Source: University of Lincoln URL: [Link]

  • Title: The Profound Effect of Fluorine Substitution on the Reactivity and Regioselectivity of Nucleophilic Substitution Reactions of Strained Heterocycles. A Study of Aziridine and Its Derivatives Source: ResearchGate URL: [Link]

  • Title: Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Specific Solvent Issues with Fluorination Source: ACS GCI Pharmaceutical Roundtable Reagent Guides URL: [Link]

Sources

Technical Support Center: Synthesis of 6-Fluoro-2-azaspiro[3.4]octane

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 6-Fluoro-2-azaspiro[3.4]octane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for improving the yield and purity of this valuable spirocyclic scaffold. Spirocycles are increasingly sought after in drug discovery for their ability to provide three-dimensional diversity and novel intellectual property.[1] However, their synthesis, particularly the introduction of specific functionalities like fluorine, can present significant challenges.[2]

This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your synthetic route effectively.

Synthetic Overview: The Common Pathway

The most prevalent and practical route to 6-Fluoro-2-azaspiro[3.4]octane involves a two-stage process. First is the synthesis or procurement of a protected hydroxylated precursor, typically tert-Butyl 6-hydroxy-2-azaspiro[3.4]octane-2-carboxylate.[3] The second, and most critical stage, is the deoxofluorination of the secondary alcohol to install the fluorine atom. This is followed by the removal of the nitrogen protecting group (e.g., Boc) if the free amine is the desired final product.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Fluorination & Deprotection A Cyclopentanone Derivative B Annulation Strategy A->B C N-Boc-2-azaspiro[3.4]octan-6-one B->C D Reduction C->D E tert-Butyl 6-hydroxy-2-azaspiro[3.4]octane-2-carboxylate D->E F Deoxofluorination E->F Key Challenging Step G N-Boc-6-Fluoro-2-azaspiro[3.4]octane F->G H Deprotection (e.g., TFA) G->H I 6-Fluoro-2-azaspiro[3.4]octane H->I

Caption: General synthetic workflow for 6-Fluoro-2-azaspiro[3.4]octane.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route?

The most reliable route begins with the commercially available intermediate, tert-Butyl 6-hydroxy-2-azaspiro[3.4]octane-2-carboxylate. This precursor already contains the complete spirocyclic core and the necessary hydroxyl group for the key fluorination step. The final transformation is a nucleophilic deoxofluorination reaction, which replaces the hydroxyl group with a fluorine atom.[4] This approach avoids the complexities and potential yield losses associated with building the spirocyclic framework from scratch.[5][6]

Q2: Why is the deoxofluorination of the hydroxyl precursor so challenging?

Deoxofluorination of secondary alcohols is inherently challenging due to competing side reactions, primarily E2 elimination, which forms an undesired alkene byproduct.[7] The choice of fluorinating agent and precise control of reaction conditions are critical.

  • Mechanism Competition: The reaction can proceed via an Sₙ2 pathway (desired) or an E2 pathway (undesired). Higher temperatures and sterically hindered substrates favor elimination.[7]

  • Reagent Reactivity & Stability: Many common fluorinating agents, like DAST (Diethylaminosulfur trifluoride), are thermally unstable and highly reactive with atmospheric moisture, which can quench the reaction and lead to inconsistent results.[7][8]

  • Safety Concerns: Reagents like DAST can decompose exothermically, sometimes explosively, above certain temperatures (e.g., 50°C), making large-scale reactions hazardous.[8][9]

Q3: Which fluorinating agent is best for this synthesis?

The "best" agent depends on your priorities regarding safety, cost, yield, and tolerance for side products. While DAST has been widely used, modern alternatives often provide superior performance and a better safety profile.[10]

ReagentKey AdvantagesKey DisadvantagesSafety Profile
DAST Widely documented, effective for many substrates.[11]Thermally unstable (>50°C), prone to causing elimination and rearrangement byproducts.[8]Caution: Potential for explosive decomposition when heated.[8]
Deoxo-Fluor® More thermally stable than DAST, often provides higher yields and better selectivity.[4][10][12]Can still decompose at higher temperatures, though less violently than DAST.[8][9]Safer alternative to DAST, but still requires careful handling.[13]
PyFluor / AlkylFluor Inexpensive, thermally stable solid reagents. Significantly reduces elimination side products.[12]Newer reagents, may be less documented for this specific substrate.High thermal stability, safer to handle.[12]
XtalFluor® Solid, highly stable reagents that do not release free HF. Can be used in standard glassware.[8][9]Higher cost compared to DAST. Often used with an amine-HF salt.[8]Significantly improved safety margin over DAST and Deoxo-Fluor.[9]

Recommendation: For initial trials and small-scale synthesis, Deoxo-Fluor® offers a good balance of reactivity, improved safety, and reduced side-product formation compared to DAST.[4] For process development and scale-up, exploring PyFluor or XtalFluor® is highly recommended to maximize yield and safety.[9][12]

Q4: What is the purpose of the N-Boc protecting group?

The tert-butoxycarbonyl (Boc) group serves two primary functions:

  • Deactivation: It deactivates the secondary amine in the azetidine ring, preventing it from reacting with the electrophilic fluorinating agent or participating in other side reactions.

  • Solubility: The Boc group enhances the solubility of the spirocycle in common organic solvents used during the reaction and purification.

The Boc group is robust enough to withstand the fluorination conditions but can be cleanly removed at the end of the synthesis, typically using a strong acid like trifluoroacetic acid (TFA), to yield the final free amine.[14]

Troubleshooting Guide

This section addresses specific issues you may encounter during the critical deoxofluorination step.

Problem 1: Low Yield or Stalled Fluorination Reaction

Your reaction stops before the starting material is fully consumed, or the overall yield of the fluorinated product is poor.

  • Potential Cause A: Presence of Moisture

    • Scientific Rationale: Deoxofluorinating agents like DAST and Deoxo-Fluor react rapidly and irreversibly with water. Even trace amounts of moisture in the solvent, on the glassware, or in the starting material will consume the reagent, effectively lowering its stoichiometry and halting the reaction.[7]

    • Solution:

      • Glassware: Oven-dry all glassware at >120°C for several hours and allow it to cool in a desiccator or under a stream of inert gas (Nitrogen or Argon).

      • Solvents: Use anhydrous solvents, preferably freshly distilled or from a sealed bottle over molecular sieves. Dichloromethane (DCM) is a common choice.[7]

      • Atmosphere: Conduct the entire reaction, including reagent transfers, under a positive pressure of an inert atmosphere.

  • Potential Cause B: Poor Reagent Quality or Decomposition

    • Scientific Rationale: DAST, in particular, has a limited shelf life and can decompose upon storage, especially if not kept cold and dry. Decomposed reagent will have little to no activity.

    • Solution:

      • Verify Reagent: Use a fresh bottle of the fluorinating agent from a reputable supplier.

      • Titration (Advanced): For large-scale reactions, consider titrating the reagent to determine its active concentration before use.

      • Alternative Reagents: Switch to a more stable solid reagent like XtalFluor® or PyFluor, which are less prone to decomposition during storage.[9][12]

Problem 2: Significant Formation of Alkene Byproduct

You observe a major byproduct with a molecular weight corresponding to the loss of H₂O from your starting material.

  • Potential Cause: Reaction Temperature is Too High

    • Scientific Rationale: Deoxofluorination (Sₙ2) and elimination (E2) are competing pathways. The activation energy for elimination is often higher, but at elevated temperatures, this pathway becomes significant. Lowering the temperature dramatically favors the desired Sₙ2 substitution.[7][15]

    • Solution:

      • Initial Cooling: Begin the reaction at -78°C (a dry ice/acetone bath).

      • Slow Addition: Add the fluorinating agent dropwise to the solution of the alcohol at -78°C to control any initial exotherm.

      • Gradual Warming: Once the addition is complete, allow the reaction to warm slowly to room temperature, often over several hours or overnight. Do not actively heat the reaction unless you have confirmed that no reaction occurs at room temperature.[7]

Problem 3: Inconsistent Results and Reaction Failure

The reaction works one day but fails the next, even with the same procedure.

  • Scientific Rationale: This issue almost always points to a breakdown in one of the critical, non-obvious experimental parameters. A systematic check is required to identify the root cause.

  • Solution: Troubleshooting Decision Tree Use the following decision tree to diagnose the problem systematically.

G A Reaction Failure or Low Yield B Check Reagent: Fresh Bottle? Stored Properly? A->B C Check Conditions: Rigorously Anhydrous? Inert Atmosphere? B->C Yes E Use Fresh Reagent. Consider more stable alternative (e.g., XtalFluor). B->E No D Check Temperature Protocol: Cooled to -78°C? Slow Warming? C->D Yes F Oven-dry glassware. Use fresh anhydrous solvent. C->F No G Re-run with strict temperature control. D->G No H Problem Likely Solved D->H Yes E->A F->A G->A

Caption: A logical decision tree for troubleshooting reaction failure.

Detailed Experimental Protocols

Protocol 1: Synthesis of tert-Butyl 6-Fluoro-2-azaspiro[3.4]octane-2-carboxylate using Deoxo-Fluor®

This protocol is optimized to minimize elimination byproducts.[7]

  • Preparation (Anhydrous Conditions):

    • Place a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet adapter in an oven at 125°C for at least 4 hours.

    • Assemble the glassware hot and allow it to cool to room temperature under a steady stream of dry nitrogen.

  • Reaction Setup:

    • To the cooled flask, add tert-Butyl 6-hydroxy-2-azaspiro[3.4]octane-2-carboxylate (1.0 eq, e.g., 1.00 g, 4.40 mmol).

    • Add anhydrous dichloromethane (DCM) (20 volumes, e.g., 20 mL). Stir until the solid is fully dissolved.

    • Cool the solution to -78°C using a dry ice/acetone bath. Stir for 10 minutes to ensure thermal equilibrium.

  • Reagent Addition:

    • Using a syringe, slowly add Deoxo-Fluor® (1.2 eq, e.g., 0.93 mL, 5.28 mmol) dropwise to the stirred solution over 15 minutes. Ensure the internal temperature does not rise significantly.

  • Reaction:

    • After the addition is complete, remove the cooling bath and allow the reaction mixture to warm gradually to room temperature.

    • Let the reaction stir at room temperature for 12-16 hours.

    • Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.

  • Quenching:

    • Cool the reaction flask to 0°C in an ice-water bath.

    • CAUTION: Quenching is exothermic. Slowly and carefully add the reaction mixture via a cannula or dropping funnel to a separate flask containing a vigorously stirred, cold (0°C) saturated aqueous solution of sodium bicarbonate (NaHCO₃) (20 volumes, 20 mL).

  • Work-up and Purification:

    • Separate the organic layer. Extract the aqueous layer with DCM (2 x 15 mL).

    • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the mixture and concentrate the solvent under reduced pressure.

    • Purify the resulting crude oil by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes (e.g., 5% to 25%) to isolate the pure product.

Protocol 2: N-Boc Deprotection
  • Setup:

    • Dissolve the purified tert-Butyl 6-fluoro-2-azaspiro[3.4]octane-2-carboxylate (1.0 eq) in DCM (10 volumes).

    • Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at room temperature.

  • Reaction:

    • Stir the mixture for 1-3 hours at room temperature, monitoring the reaction by TLC until the starting material is consumed.

  • Work-up:

    • Remove the solvent and excess TFA under reduced pressure.

    • Dissolve the residue in DCM and wash with a saturated NaHCO₃ solution to neutralize any remaining acid.

    • Extract the aqueous layer with DCM. Combine the organic layers, dry over Na₂SO₄, and concentrate to yield the free amine, 6-Fluoro-2-azaspiro[3.4]octane. Further purification may be performed if necessary.

References
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis.
  • Benchchem. (n.d.). A Comparative Guide to Deoxofluorinating Agents: DAST vs. Deoxo-Fluor and the Role of Amine Hydrofluorides.
  • Alfa Chemistry. (2022, December 20). What are the alternatives to Diethylaminosulfur trifluoride (DAST) for fluorination reactions?
  • Organic Chemistry Portal. (n.d.). Fluoroalkane synthesis by fluorination or substitution.
  • SCI. (n.d.). Simpler fluorine chemistry.
  • ResearchGate. (n.d.). DAST and Deoxofluor Mediated Nucleophilic Fluorination Reactions of Organic Compounds.
  • Benchchem. (n.d.). Technical Support Center: Overcoming Side Reactions in Fluorination.
  • Benchchem. (n.d.). Troubleshooting guide for the fluorination of pyridinyl ethanone.
  • Taylor & Francis Online. (2016, June 9). The utilization of spirocyclic scaffolds in novel drug discovery.
  • ResearchGate. (n.d.). Facile synthesis of 2-azaspiro[3.4]octane.
  • PMC. (n.d.). Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment‐Based Drug Discovery.
  • RSC Publishing. (n.d.). Facile synthesis of 2-azaspiro[3.4]octane.
  • ResearchGate. (n.d.). Design and Synthesis of Spirocycles.
  • MilliporeSigma. (n.d.). Diethylaminosulfur Trifluoride (DAST).
  • Organic Syntheses. (n.d.). Procedure.
  • BLDpharm. (n.d.). tert-Butyl 6-hydroxy-2-azaspiro[3.4]octane-2-carboxylate.

Sources

purification of 6-Fluoro-2-azaspiro[3.4]octane from reaction byproducts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with medicinal chemists and drug development professionals regarding the isolation of highly polar, sp³-rich scaffolds.

The purification of 6-Fluoro-2-azaspiro[3.4]octane presents a unique set of challenges. Due to its high Fsp³-content, the free base is highly volatile, water-soluble, and prone to severe tailing on standard silica[1]. Furthermore, the deoxofluorination of its precursor often generates closely related elimination byproducts (alkenes) and dialkylamine impurities that are notoriously difficult to separate from the final deprotected amine.

To ensure high purity and recovery, we strongly recommend performing the bulk of the purification prior to amine deprotection (at the N-Boc stage), followed by isolation of the final product as a stable hydrochloride salt[2].

I. Recommended Purification Workflow

Workflow N1 Crude Reaction Mixture (N-Boc-6-Fluoro-2-azaspiro[3.4]octane) N2 Aqueous Extraction (pH 2-3 to remove amine byproducts) N1->N2 N3 Normal Phase Chromatography (Hexane/EtOAc) N2->N3 Organic Phase N4 Purified N-Boc Intermediate N3->N4 Removes Alkenes N5 Boc Deprotection (4M HCl in Dioxane) N4->N5 N6 Precipitation & Trituration (Et2O / Pentane) N5->N6 N7 Pure 6-Fluoro-2-azaspiro[3.4]octane HCl N6->N7 High Purity Salt

General purification workflow for 6-Fluoro-2-azaspiro[3.4]octane isolation.

II. Troubleshooting & FAQs

Q1: Why am I losing my 6-Fluoro-2-azaspiro[3.4]octane product during solvent evaporation? A: 2-azaspiro[3.4]octane derivatives, especially fluorinated ones, have low molecular weights and high volatility due to their compact spirocyclic nature and lack of extensive hydrogen-bonding networks in the free base form[1]. Evaporating solvents like dichloromethane (DCM) or ethyl acetate under high vacuum or elevated water bath temperatures (>30°C) will co-evaporate the free base. Causality & Solution: To prevent loss, isolate the product as the hydrochloride salt (CAS 1638767-64-2, MW 165.64)[2], which is non-volatile, highly crystalline, and stable for long-term storage. If the free base is strictly required for your next coupling step, concentrate the solvent at >100 mbar and <25°C.

Q2: My normal-phase silica column yields severe tailing and poor recovery of the deprotected amine. How can I resolve this? A: The secondary amine in the spirocyclic core is highly basic and interacts strongly with the acidic silanol groups on standard bare silica. This is a common challenge when modulating the physicochemical properties of spirocycles[3]. Causality & Solution: This acid-base interaction causes irreversible adsorption and tailing. Use amine-functionalized silica (e.g., KP-NH) or modify your mobile phase (DCM/MeOH) with 1-5% concentrated aqueous NH₄OH or triethylamine (TEA). Alternatively, perform reverse-phase chromatography (C18) using an alkaline mobile phase (e.g., 10 mM ammonium bicarbonate, pH 9.5) to keep the amine in its neutral state.

Q3: How do I separate the desired 6-fluoro product from the elimination byproduct (alkene) generated during the fluorination step? A: Deoxofluorination of the spiro[3.4]octan-6-ol precursor (using DAST or Deoxo-Fluor) often yields the corresponding cycloalkene due to E2 elimination competing with SN2 fluorination. These two species have nearly identical polarities when deprotected. Causality & Solution: The N-Boc protected intermediates exhibit a slightly larger Rf difference on silica gel than the free amines. Perform normal-phase flash chromatography (Hexanes/EtOAc gradient) on the N-Boc protected mixture before acidic deprotection, utilizing standard normal phase silica cartridges[4].

Q4: What is the most reliable self-validating test to ensure complete removal of DAST/Deoxo-Fluor byproducts? A: Fluorinating agents leave behind dialkylamine byproducts (e.g., diethylamine from DAST). Since both your deprotected product and the byproduct are amines, they will co-elute if not addressed early. Causality & Solution: Perform a rigorous acidic aqueous extraction (pH 2-3) of the N-Boc intermediate. The basic dialkylamine byproducts will protonate and partition into the aqueous layer, while the neutral N-Boc-6-fluoro spirocycle remains in the organic layer. Self-Validation Check: Run a ¹H-NMR on the organic layer. The disappearance of the diethylamine signals (triplet at ~1.0 ppm, quartet at ~2.8 ppm) confirms successful purification.

Troubleshooting T1 Issue: Low Purity / Yield T2 Analyze LC-MS / TLC T1->T2 T3 Is the product tailing on bare silica? T2->T3 T4 Switch to KP-NH silica or add 1% NH4OH T3->T4 Yes T5 Is the free base missing after evaporation? T3->T5 No T6 Product volatilized. Isolate as HCl salt instead. T5->T6 Yes

Troubleshooting logic tree for common spirocyclic amine purification issues.

III. Quantitative Physicochemical Data

Understanding the physical state of your intermediates dictates your purification strategy.

PropertyN-Boc-6-Fluoro-2-azaspiro[3.4]octane6-Fluoro-2-azaspiro[3.4]octane (Free Base)6-Fluoro-2-azaspiro[3.4]octane HCl Salt
Molecular Weight 229.29 g/mol 129.18 g/mol 165.64 g/mol [2]
Physical State Viscous Oil / Low-melting solidVolatile LiquidCrystalline Solid
TLC Retention (Rf) 0.45 (8:2 Hexane:EtOAc)0.10 (9:1 DCM:MeOH + 1% NH₄OH)N/A (Stays at baseline)
Detection Method Ninhydrin (Requires intense heat)Ninhydrin (Immediate purple)Ninhydrin (Immediate purple)
Recommended Storage 2-8°C, dry-20°C, inert atmosphereRoom Temp, desiccated

IV. Step-by-Step Methodologies

Protocol A: Self-Validating Acid-Base Extraction (N-Boc Stage)

Purpose: To chemically separate neutral N-Boc protected spirocycles from basic fluorination byproducts (e.g., diethylamine).

  • Dilution: Dissolve the crude fluorination reaction mixture in ethyl acetate (10 mL per gram of crude).

  • Acidic Wash (Byproduct Removal): Wash the organic layer with 1M HCl (3 x 5 mL). Causality: This protonates the dialkylamine byproduct, forcing it into the aqueous phase while the N-Boc product remains organic.

  • Neutralization: Wash the organic layer with saturated aqueous NaHCO₃ (1 x 5 mL) to neutralize any residual acid.

  • Self-Validation Check: Spot the organic layer on a TLC plate and dip it in Ninhydrin stain. Do not apply heat. If a purple spot appears at room temperature, free secondary amine byproducts are still present. Repeat Step 2. The desired N-Boc intermediate will only stain purple after intense heating with a heat gun (which thermally cleaves the Boc group).

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (water bath <30°C) to yield the crude N-Boc intermediate, ready for normal-phase chromatography[4].

Protocol B: Boc-Deprotection and HCl Salt Isolation

Purpose: To safely deprotect and isolate the volatile spirocyclic amine without mass loss.

  • Cleavage: Dissolve the purified N-Boc-6-fluoro-2-azaspiro[3.4]octane in anhydrous DCM (5 mL/mmol). Add 4M HCl in Dioxane (5 equivalents).

  • Reaction Monitoring: Stir at room temperature for 2 hours. Monitor by TLC (8:2 Hexane:EtOAc). The starting material spot (Rf ~0.45) should completely disappear.

  • Precipitation: Concentrate the mixture under reduced pressure to a minimal volume—do not evaporate to dryness to prevent bumping and potential loss. Add cold diethyl ether (10 mL/mmol) dropwise while stirring vigorously to precipitate the HCl salt.

  • Isolation: Filter the white crystalline solid through a Buchner funnel. Wash the filter cake with additional cold diethyl ether (2 x 5 mL) to remove any non-polar organic impurities (e.g., cleaved t-butyl byproducts).

  • Drying: Dry the solid under high vacuum for 12 hours to afford pure 6-Fluoro-2-azaspiro[3.4]octane hydrochloride[2].

V. References

Sources

Technical Support Center: Diastereoselective Synthesis of 6-Fluoro-2-azaspiro[3.4]octane

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the diastereoselective synthesis of 6-Fluoro-2-azaspiro[3.4]octane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis. 2-Azaspiro[3.4]octane moieties are increasingly important in medicinal chemistry, and the introduction of a fluorine atom can significantly enhance the pharmacological properties of a molecule.[1][2][3] This resource provides in-depth troubleshooting advice and answers to frequently asked questions to support your experimental success.

I. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Issue 1: Low Diastereoselectivity in the Fluorination Step

You are observing a nearly 1:1 mixture of diastereomers after the fluorination of your 2-azaspiro[3.4]octane precursor, or the diastereomeric ratio (d.r.) is significantly lower than expected.

Potential CauseProposed Solution & Scientific Rationale
Suboptimal Fluorinating Agent The choice of fluorinating agent is critical for achieving high diastereoselectivity.[4][5] If you are using a less sterically demanding reagent, it may not effectively differentiate between the two faces of the prochiral center. Solution: Switch to a bulkier electrophilic fluorinating agent such as Selectfluor™. The steric hindrance of such reagents can enhance facial selectivity.
Incorrect Solvent or Temperature The reaction environment plays a crucial role in the transition state geometry of the fluorination reaction. Non-polar solvents may not effectively stabilize the charged intermediates, leading to a loss of stereocontrol. Similarly, higher temperatures can provide enough energy to overcome the activation barrier for the formation of the less favored diastereomer. Solution: Screen a variety of solvents with different polarities (e.g., acetonitrile, dichloromethane, THF). It is often beneficial to perform the reaction at low temperatures (e.g., -78 °C to 0 °C) to increase selectivity.[6]
Steric Hindrance from the Protecting Group The protecting group on the nitrogen of the azaspirocycle can influence the trajectory of the incoming fluorinating agent. A small protecting group may not provide sufficient steric bias. Solution: Consider using a bulkier protecting group on the nitrogen, such as a tert-butyloxycarbonyl (Boc) or a benzyl (Bn) group. This can shield one face of the molecule, directing the fluorinating agent to the opposite face and improving diastereoselectivity.
Issue 2: Incomplete Reaction or Low Yield of the Fluorinated Product

You are observing a significant amount of unreacted starting material or the formation of multiple side products, resulting in a low yield of the desired 6-Fluoro-2-azaspiro[3.4]octane.

Potential CauseProposed Solution & Scientific Rationale
Insufficient Activation of the Substrate For electrophilic fluorination to occur, the substrate often needs to be converted into a more reactive enolate or enamine form. Incomplete deprotonation or activation will lead to unreacted starting material. Solution: If employing a base to generate an enolate, ensure the base is strong enough (e.g., LDA, LiHMDS) and that the reaction is conducted under strictly anhydrous conditions. The choice of base and reaction conditions should be optimized to ensure complete formation of the reactive intermediate.
Decomposition of the Fluorinating Agent Electrophilic N-F reagents can be sensitive to moisture and acidic or basic conditions, leading to their decomposition and a reduction in effective concentration. Solution: Use freshly opened or properly stored fluorinating agents. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Side Reactions The reactive intermediates in the fluorination reaction can potentially undergo side reactions, such as protonation by trace water or reaction with other electrophiles. Solution: Scrutinize the reaction setup for any potential sources of contaminants. The use of a non-nucleophilic base can also minimize side reactions. A thorough work-up procedure is also crucial to quench any remaining reactive species.
Issue 3: Difficulty in Separating Diastereomers

The two diastereomers of 6-Fluoro-2-azaspiro[3.4]octane are co-eluting during column chromatography, making purification challenging.

Potential CauseProposed Solution & Scientific Rationale
Similar Polarity of Diastereomers Diastereomers can have very similar physical properties, including their polarity, making them difficult to separate by standard silica gel chromatography. Solution: Explore different chromatographic techniques. Chiral chromatography (even for separating diastereomers) can sometimes be effective. Alternatively, derivatization of the mixture with a chiral auxiliary can create diastereomeric derivatives with greater differences in their physical properties, facilitating separation. After separation, the auxiliary can be removed.
Inappropriate Solvent System for Chromatography The choice of eluent is critical for achieving good separation. A suboptimal solvent system may not provide sufficient resolution. Solution: Systematically screen a range of solvent systems with varying polarities and compositions. Sometimes, the addition of a small amount of a third solvent (e.g., triethylamine for basic compounds) can improve peak shape and resolution.

II. Frequently Asked Questions (FAQs)

Q1: What is a general synthetic strategy for the diastereoselective synthesis of 6-Fluoro-2-azaspiro[3.4]octane?

A common approach involves a multi-step synthesis. First, the 2-azaspiro[3.4]octane core is constructed.[7][8] This can be achieved through various methods, such as the annulation of a cyclopentane ring onto an azetidine precursor or vice versa. Once the core structure is obtained, a ketone functionality is typically introduced at the 6-position. This ketone then serves as a handle for the diastereoselective fluorination. The fluorination is often achieved by first converting the ketone to an enolate or a related reactive species, followed by treatment with an electrophilic fluorinating agent.[5]

Q2: How can I confirm the stereochemistry of the newly introduced fluorine atom?

Determining the relative stereochemistry of the product is crucial. The most definitive method is single-crystal X-ray diffraction. If suitable crystals can be obtained, this technique will provide the absolute stereochemistry. Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool. Specifically, 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can reveal through-space interactions between the fluorine atom and nearby protons, which can help in assigning the relative stereochemistry.

Q3: Are there any safety precautions I should be aware of when working with electrophilic fluorinating agents?

Yes, electrophilic fluorinating agents, such as Selectfluor™, are strong oxidizers and should be handled with care. They can react violently with certain organic materials. Always consult the Safety Data Sheet (SDS) for the specific reagent you are using. It is recommended to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

III. Experimental Protocols & Visualizations

Protocol 1: Synthesis of N-Boc-2-azaspiro[3.4]octan-6-one (A Precursor)

This protocol is a generalized procedure based on known methods for the synthesis of related azaspirocycles.

  • Step 1: Synthesis of the 2-Azaspiro[3.4]octane Core: Following a literature procedure, synthesize the parent 2-azaspiro[3.4]octane.[7]

  • Step 2: Boc Protection: To a solution of 2-azaspiro[3.4]octane (1.0 eq) in dichloromethane (DCM) at 0 °C, add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) and triethylamine (1.2 eq). Stir the reaction mixture at room temperature for 4 hours.

  • Step 3: Oxidation to the Ketone: To a solution of the N-Boc-2-azaspiro[3.4]octane in a suitable solvent, add an oxidizing agent (e.g., PCC, Dess-Martin periodinane) to introduce the ketone at the 6-position. Monitor the reaction by TLC.

  • Step 4: Work-up and Purification: Upon completion, quench the reaction and extract the product with an organic solvent. Purify the crude product by column chromatography on silica gel to afford N-Boc-2-azaspiro[3.4]octan-6-one.

Protocol 2: Diastereoselective Fluorination
  • Step 1: Enolate Formation: To a solution of N-Boc-2-azaspiro[3.4]octan-6-one (1.0 eq) in anhydrous THF at -78 °C under an argon atmosphere, add a solution of lithium diisopropylamide (LDA) (1.1 eq) dropwise. Stir the mixture at -78 °C for 1 hour.

  • Step 2: Fluorination: To the enolate solution, add a solution of Selectfluor™ (1.2 eq) in anhydrous THF dropwise at -78 °C. Allow the reaction to stir at this temperature for 2-4 hours.

  • Step 3: Quenching and Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature and extract the product with ethyl acetate.

  • Step 4: Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to separate the diastereomers of N-Boc-6-Fluoro-2-azaspiro[3.4]octane.

Visualizations

Synthetic Workflow cluster_0 Precursor Synthesis cluster_1 Diastereoselective Fluorination Start 2-Azaspiro[3.4]octane Boc_Protection N-Boc Protection Start->Boc_Protection Boc₂O, Et₃N Oxidation Oxidation to Ketone Boc_Protection->Oxidation PCC or DMP Precursor N-Boc-2-azaspiro[3.4] octan-6-one Oxidation->Precursor Enolate_Formation Enolate Formation Precursor->Enolate_Formation LDA, -78 °C Fluorination Electrophilic Fluorination Enolate_Formation->Fluorination Selectfluor™, -78 °C Product 6-Fluoro-2-azaspiro[3.4]octane Fluorination->Product

Caption: Synthetic workflow for 6-Fluoro-2-azaspiro[3.4]octane.

Troubleshooting_Fluorination Start Low Diastereoselectivity? Yes Yes Start->Yes No No Start->No Check_Reagent Use Bulkier Fluorinating Agent (e.g., Selectfluor™) Yes->Check_Reagent Proceed Proceed to Purification No->Proceed Check_Conditions Optimize Solvent and Lower Reaction Temperature Check_Reagent->Check_Conditions Check_Protecting_Group Use Bulkier N-Protecting Group (e.g., Boc, Bn) Check_Conditions->Check_Protecting_Group

Caption: Decision tree for troubleshooting low diastereoselectivity.

IV. References

  • Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 17(12), 3056–3065. [Link]

  • Reddy, T. R., & Ghorai, M. K. (2018). Synthesis of fluorinated spiro-1,3-oxazines and thiazines via Selectfluor-mediated intramolecular cyclization. Organic & Biomolecular Chemistry, 16(42), 7766–7770. [Link]

  • Mary, Y., & Tursun, A. (2015). Synthesis, Molecular Structure and Spectroscopic Investigations of Novel Fluorinated Spiro Heterocycles. Molecules, 20(5), 8344–8360. [Link]

  • Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (2019). Facile Synthesis of 2‐azaspiro[3.4]octane. Organic & Biomolecular Chemistry. [Link]

  • Brubaker, J. D., & Lectka, T. (2010). Catalytic, Enantioselective Fluorination Reactions. In Asymmetric Synthesis II: More Methods and Applications (pp. 1-34). American Chemical Society. [Link]

  • Stepan, A. F., et al. (2011). Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery. Organic letters, 13(22), 6134–6136. [Link]

  • Davis, F. A., & Kasu, P. V. (2009). Studies of a Diastereoselective Electrophilic Fluorination Reaction Employing a Cryo-Flow Reactor. Request PDF. [Link]

  • Jabbarpoor, M., et al. (2023). Diastereoselective Synthesis of alpha-Fluoro-gamma-Lactams via Difluorocarbene-Triggered Cyclization and Rearrangement. ChemRxiv. [Link]

  • Li, Y., et al. (2016). Diastereoselective Mannich Reactions Using Fluorinated Ketones: Synthesis of Stereogenic Carbon–Fluorine Units. The Journal of Organic Chemistry, 81(20), 9874–9881. [Link]

  • Nakayama, K., et al. (2016). Studies of a Diastereoselective Electrophilic Fluorination Reaction Employing a Cryo-Flow Reactor. Vapourtec. [Link]

  • Ramesh, S., et al. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Request PDF. [Link]

  • Stepan, A. F., et al. (2016). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Organic Letters - Figshare. [Link]

  • Reddy, P. V. G., & Behera, M. (2023). Stereoselective synthesis of CF3-containing spirocyclic-oxindoles using N-2,2,2-trifluoroethylisatin ketimines: an update. RSC Advances, 13(10), 6543-6562. [Link]

Sources

Technical Support Center: Synthesis of 6-Fluoro-2-azaspiro[3.4]octane

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of fluorinated spirocyclic amines. The 2-azaspiro[3.4]octane scaffold is a highly valuable, conformationally restricted pharmacophore used in modern drug discovery. However, the introduction of a fluorine atom at the C6 position of the cyclopentane ring is notoriously difficult. Researchers frequently encounter yield-destroying side reactions such as dehydrofluorination (elimination), epimerization, and strain-induced ring expansion.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-fidelity synthesis of 6-Fluoro-2-azaspiro[3.4]octane.

Mechanistic Overview of Fluorination Side Reactions

The standard approach to synthesizing 6-Fluoro-2-azaspiro[3.4]octane involves the deoxyfluorination of an


-Boc protected 6-hydroxy-2-azaspiro[3.4]octane precursor. When traditional reagents like DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor are used, the reaction diverges into multiple competing pathways. Understanding the causality behind these pathways is critical for reaction optimization.

G SM 6-Hydroxy-2-azaspiro[3.4]octane (N-Boc Protected) INT Alkoxysulfonium Intermediate (Activated Complex) SM->INT Fluorinating Agent (e.g., DAST, PyFluor) PROD 6-Fluoro-2-azaspiro[3.4]octane (Desired Product) INT->PROD Fluoride Attack (SN2) Inversion of Configuration ELIM 2-azaspiro[3.4]oct-6-ene (Elimination Side Product) INT->ELIM Base/Thermal (E2/E1) Dehydrofluorination REARR Ring-Expanded/Rearranged Bicyclic Amine INT->REARR Carbocation Shift Strain Release

Mechanistic divergence in the deoxyfluorination of 6-hydroxy-2-azaspiro[3.4]octane.

Troubleshooting Guide & FAQs

Q1: Why am I isolating predominantly the alkene (2-azaspiro[3.4]oct-6-ene) instead of the fluorinated product?

Causality: Cyclopentanol derivatives are highly susceptible to elimination. Traditional reagents like DAST and Deoxo-Fluor release dialkylamines and HF during the formation of the alkoxysulfonium intermediate. These dialkylamines act as localized bases, promoting an E2 elimination pathway. Because the adjacent protons on the cyclopentane ring can easily adopt an anti-periplanar geometry, dehydrofluorination outcompetes the desired


 fluoride displacement[1].
Solution:  Transition away from DAST. Utilize reagents that do not generate basic amine byproducts, such as XtalFluor-E[2], or employ PyFluor (2-pyridinesulfonyl fluoride) in combination with a non-nucleophilic base like DBU. PyFluor forms a stable sulfonate ester intermediate that is subsequently displaced by a dedicated fluoride source, drastically reducing elimination[1].
Q2: LC-MS shows a mass corresponding to the desired product, but NMR indicates a completely different ring system. What happened?

Causality: You are observing a Wagner-Meerwein rearrangement. The 2-azaspiro[3.4]octane system contains a highly strained four-membered azetidine ring. If the fluorination proceeds via an


 mechanism (where the alkoxysulfonium leaving group departs before the fluoride attacks), the resulting secondary carbocation at C6 triggers a strain-relieving alkyl shift. This expands the azetidine ring, yielding a rearranged bicyclic pyrrolidine or piperidine derivative.
Solution:  Suppress the 

pathway by avoiding highly polar, ionizing solvents (e.g., switch from Acetonitrile to Toluene or Dichloromethane). Ensure a high concentration of a highly nucleophilic fluoride source (like

) is present to trap the intermediate via

before carbocation formation can occur.
Q3: How do I prevent epimerization if I need a specific stereoisomer (e.g., cis-6-fluoro)?

Causality: Epimerization is a direct symptom of mixed


 reaction kinetics. If the intermediate has any carbocation character, the fluoride can attack from either face of the cyclopentane ring.
Solution:  PyFluor has been empirically proven to proceed with strict 

inversion fidelity[1]. If you start with the trans-alcohol, PyFluor will reliably yield the cis-fluoride.

Quantitative Data: Reagent Selection Matrix

To guide your reagent selection, the following table summarizes the expected reaction profiles when converting


-Boc-6-hydroxy-2-azaspiro[3.4]octane to its fluorinated counterpart based on established deoxyfluorination benchmarking[1],[2].
Fluorinating AgentDesired Fluoro Yield (%)Elimination Product (%)Rearrangement (%)Stereochemical Fidelity
DAST 30 - 35%45 - 50%15 - 20%Low (Mixed

)
Deoxo-Fluor 40 - 45%35 - 40%15 - 20%Low (Mixed

)
XtalFluor-E +

70 - 75%15 - 20%< 5%High (Dominant

)
PyFluor + DBU +

85 - 90% < 10% < 2% Excellent (Strict

)

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the following protocol for the synthesis of


-Boc-6-Fluoro-2-azaspiro[3.4]octane using PyFluor is designed as a self-validating system . It includes mandatory In-Process Controls (IPCs) that verify the causality of the reaction at each mechanistic step.
Protocol: High-Fidelity Deoxyfluorination via PyFluor

Materials:

  • 
    -Boc-6-hydroxy-2-azaspiro[3.4]octane (1.0 eq, rigorously dried)
    
  • PyFluor (2-pyridinesulfonyl fluoride) (1.5 eq)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 eq)

  • Triethylamine trihydrofluoride (

    
    ) (2.0 eq)
    
  • Anhydrous Toluene (0.2 M)

Step-by-Step Methodology:

  • Preparation: Purge a flame-dried round-bottom flask with Argon. Dissolve the

    
    -Boc-6-hydroxy-2-azaspiro[3.4]octane in anhydrous toluene.
    
  • Activation: Add PyFluor (1.5 eq) to the stirring solution at room temperature, followed by the dropwise addition of DBU (2.0 eq).

    • Self-Validation Checkpoint 1: The reaction mixture must transition from clear to a pale yellow/orange solution. Stir for 2 hours. Take a 10

      
       aliquot, quench in methanol, and analyze via LC-MS. You must observe >95% conversion to the 2-pyridinesulfonate intermediate (
      
      
      
      shift corresponding to the addition of the sulfonate mass). If unreacted starting material remains, moisture contamination has hydrolyzed the PyFluor; discard, re-dry starting materials, and restart.
  • Fluorination: Once complete sulfonate ester formation is validated, add

    
     (2.0 eq) dropwise. Heat the reaction mixture to 60 °C for 16 hours.
    
    • Self-Validation Checkpoint 2: Analyze via TLC (Hexanes/EtOAc 8:2) and

      
       NMR. The disappearance of the sulfonate ester and the appearance of a distinct multiplet in the 
      
      
      
      NMR (approx. -165 to -175 ppm, characteristic of a secondary cyclopentyl fluoride) confirms successful
      
      
      displacement. The absence of vinylic protons in the
      
      
      NMR (5.5 - 6.0 ppm) validates the suppression of the elimination side reaction.
  • Workup: Cool to room temperature. Dilute with EtOAc and wash sequentially with saturated aqueous

    
    , 1M 
    
    
    
    (to remove DBU and pyridine byproducts), and brine. Dry over
    
    
    , filter, and concentrate under reduced pressure.
  • Purification: Purify via silica gel flash chromatography to isolate pure

    
    -Boc-6-Fluoro-2-azaspiro[3.4]octane.
    
Protocol: Orthogonal Deprotection

To yield the final free amine without compromising the secondary fluoride:

  • Dissolve the purified

    
    -Boc-6-Fluoro-2-azaspiro[3.4]octane in a 4M solution of 
    
    
    
    in 1,4-dioxane at 0 °C. (Avoid neat TFA, as extreme acidic conditions can occasionally promote solvolysis of the fluoride).
  • Stir for 2 hours, allowing the reaction to warm to room temperature.

  • Concentrate under vacuum to yield 6-Fluoro-2-azaspiro[3.4]octane hydrochloride as a stable, crystalline solid.

References

  • Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry (RSC Publishing).[Link]

  • Data Science-Guided Development of Deoxyfluorination Reagents with Enhanced Reactivity, Practicality, and Safety. National Institutes of Health (NIH) / PMC.[Link]

  • Good Partnership between Sulfur and Fluorine: Sulfur-Based Fluorination and Fluoroalkylation Reagents for Organic Synthesis. Chemical Reviews (ACS Publications).[Link]

Sources

Technical Support Center: 6-Fluoro-2-azaspiro[3.4]octane Stability Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the stability profile of 6-Fluoro-2-azaspiro[3.4]octane , a fluorinated spirocyclic amine increasingly used as a bioisostere in medicinal chemistry.

This content is structured as a Tier 3 Technical Support Resource , designed for researchers requiring granular detail on solvent interactions, storage, and troubleshooting.

Executive Summary & Chemical Profile

Compound: 6-Fluoro-2-azaspiro[3.4]octane Class: Fluorinated Spirocyclic Secondary Amine Key Structural Features:

  • Azetidine Ring (Strain): The 4-membered ring containing the nitrogen (2-position) possesses significant ring strain (~26 kcal/mol), making it susceptible to nucleophilic ring-opening under harsh acidic conditions.

  • Secondary Amine: Highly nucleophilic; prone to alkylation and carbamate formation (CO₂ absorption).

  • Fluorine Substituent: Located on the cyclopentane ring (C6). While the C-F bond is generally inert, its inductive effect can influence the pKa of the remote amine.

Guidance Overview: This compound is metastable as a free base and stable as a hydrochloride salt. The primary stability risks are alkylation in chlorinated solvents (DCM/CHCl₃) and carbamate formation in air.

Solvent Compatibility Matrix

The following table summarizes stability data based on the reactivity of secondary azetidines.

Solvent SystemCompatibilityStability RatingTechnical Notes
Methanol / Ethanol High ★★★★★Excellent for HCl salts. Avoid strong acids which may catalyze solvolysis of the azetidine ring.
DMSO High [1][2] ★★★★☆Standard for bio-assays (10-20 mM stocks). Caution: Hygroscopic; water uptake can hydrolyze the free base over months.
Acetonitrile (MeCN) High ★★★★★Inert.[3] Ideal for LCMS sample preparation. Does not react with the secondary amine.
Water Medium ★★★☆☆Salts are soluble and stable. Free base is sparingly soluble and basic (pH >10), potentially etching glass over long periods.
Dichloromethane (DCM) Low (Risk) [4] ★☆☆☆☆CRITICAL WARNING: Secondary amines react with DCM over time to form chloromethyl ammonium salts (Geminal halide reaction).
DMF Medium ★★★☆☆Stable, but difficult to remove.[5] Residual DMF can complicate NMR interpretation.
Ether / THF Medium ★★★★☆Good for free base extraction. Ensure solvents are peroxide-free to prevent N-oxide formation.

Troubleshooting & FAQs (Scientist-to-Scientist)

Q1: "I dissolved the free base in DCM for an overnight reaction, and now I see a new peak +12/14 Da or +48 Da in my LCMS. What happened?"

Diagnosis: You are likely observing DCM Alkylation (The "Menschutkin" Type Reaction). Mechanism: Secondary amines are strong enough nucleophiles to displace chloride from dichloromethane, albeit slowly at room temperature.

  • Step 1: The amine attacks CH₂Cl₂

    
     forms an N-chloromethyl intermediate.
    
  • Step 2: This intermediate is highly electrophilic and can react with another equivalent of amine or hydrolyze.

  • Observation: This often results in the formation of N,N'-methylenebis(6-fluoro-2-azaspiro[3.4]octane) or simple chloromethyl salts. Solution:

  • Immediate: Switch to Chloroform (CHCl₃) (slower reaction) or DCE only if necessary. Ideally, use THF or 2-MeTHF for extractions.

  • Protocol: If DCM must be used, keep contact time < 1 hour and keep the solution at 0°C. Never store the amine in DCM overnight.

Q2: "My compound was a white solid (HCl salt), but after neutralizing and drying, it turned into an oil that formed a white crust after 2 hours on the bench."

Diagnosis: Atmospheric CO₂ Capture (Carbamate Formation). Mechanism: The free base of 6-fluoro-2-azaspiro[3.4]octane is a secondary amine. Like many spiro-amines, it readily absorbs CO₂ from the air to form a carbamic acid, which then forms a salt with the remaining amine (carbamate salt). Solution:

  • Handling: Always handle the free base under Nitrogen or Argon.

  • Recovery: The carbamate is reversible. Acidifying with HCl/MeOH will decarboxylate the species and return the stable HCl salt.

Q3: "Is the azetidine ring stable to acidic deprotection (e.g., TFA/DCM for Boc removal)?"

Diagnosis: Ring Strain vs. Acid Stability. Analysis: Generally, yes. The 2-azaspiro[3.4]octane scaffold is robust enough to survive standard TFA/DCM (1:1) conditions for 1-2 hours. Risk: Prolonged exposure (>12 hours) or heating in strong aqueous acids (H₂SO₄/H₂O) can lead to ring-opening solvolysis , yielding the ring-opened amino-alcohol or chloro-amine derivatives. Recommendation: Monitor Boc-deprotection by LCMS. Quench immediately upon completion with NaHCO₃.

Visualizing the Instability Pathways

The following diagram illustrates the two primary degradation risks: DCM alkylation and Acidic Ring Opening.

StabilityPathways Compound 6-Fluoro-2-azaspiro[3.4]octane (Secondary Amine) DCM Solvent: DCM (CH2Cl2) Time: >4 Hours Compound->DCM Dissolution CO2 Atmosphere: CO2 (Open Air) Compound->CO2 Exposure Acid Strong Acid (H+) High Temp / Long Time Compound->Acid Treatment Alkylation N-Chloromethyl Salt (Mass Shift) DCM->Alkylation Nucleophilic Attack (Slow) Carbamate Ammonium Carbamate (White Crust) CO2->Carbamate Reversible Reaction RingOpen Ring Opening (Hydrolysis Product) Acid->RingOpen Strain Release

Caption: Primary degradation pathways for spirocyclic secondary amines. Red nodes indicate irreversible chemical changes; Yellow indicates reversible salt formation.

Experimental Protocols

Protocol A: Preparation of Stable Stock Solutions (Assay Ready)

For biological screening (IC50, EC50).

  • Weighing: Weigh the HCl salt form (preferred due to non-hygroscopicity).

  • Solvent: Use anhydrous DMSO (Grade: ≥99.9%, stored over molecular sieves).

    • Why? Water in DMSO can slowly hydrolyze the spiro-ring over months of storage.

  • Concentration: Prepare at 10 mM .

    • Solubility Check: If using the free base, solubility is high. If using HCl salt, sonication (30-60s) may be required.

  • Storage: Aliquot into amber glass vials with Teflon-lined caps. Store at -20°C .

    • Stability:[6][7][8][9] Stable for >6 months. Avoid repeated freeze-thaw cycles (limit to 3).

Protocol B: LCMS Stability Check (Purity Verification)

Run this before using any stock solution stored >1 month.

  • Dilution: Dilute 2 µL of the 10 mM DMSO stock into 198 µL of 50:50 MeCN:Water (not MeOH, to prevent transesterification if esters are present in impurities).

  • Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

    • Note: Avoid TFA if looking for acid-labile impurities, though Formic Acid is usually safe.

  • Detection: UV (210 nm - amines have weak absorption, so rely on ELSD or MS) and MS (ESI+).

  • Pass Criteria: Purity >95%.

    • Fail Flag: Look for [M+14] peaks (methylation artifacts) or [M+18] (hydration/ring opening).

Decision Tree: Solvent Selection

Use this logic flow to select the correct solvent for your specific application.

SolventSelection Start Select Application Q1 Reaction or Analysis? Start->Q1 Reaction Synthesis / Reaction Q1->Reaction Analysis Analysis / Storage Q1->Analysis Q2 Is the amine Free Base or Salt? Reaction->Q2 Rec4 USE: DMSO (Stocks) MeCN (LCMS) Analysis->Rec4 Salt HCl / TFA Salt Q2->Salt Base Free Base Q2->Base Rec1 USE: MeOH, EtOH, Water (Avoid strong base) Salt->Rec1 Q3 Reaction Temperature? Base->Q3 Warning AVOID: DCM, Chloroform (Alkylation Risk) Base->Warning Caution HighTemp > 50°C Q3->HighTemp LowTemp < 25°C Q3->LowTemp Rec3 USE: DMF, DMSO (High Boiling) HighTemp->Rec3 Rec2 USE: THF, 2-MeTHF, Toluene (Inert) LowTemp->Rec2

Caption: Decision matrix for solvent selection to minimize degradation of 6-fluoro-2-azaspiro[3.4]octane.

References

  • ChemScene . (n.d.). 2-Fluoro-6-azaspiro[3.4]Octane hydrochloride Product Guide. Retrieved from [10]

  • Sigma-Aldrich . (n.d.). 2,2-difluoro-6-azaspiro[3.4]octane hydrochloride Safety Data Sheet. Retrieved from

  • Organic & Biomolecular Chemistry . (2019). Facile synthesis of 2-azaspiro[3.4]octane. Royal Society of Chemistry. Retrieved from

  • National Institutes of Health (NIH) . (n.d.). Effect of methanol, ethanol, dimethyl sulfoxide, and acetonitrile on in vitro activities. Retrieved from

  • Aidic . (n.d.). Thermal Stability of Amine Compounds and Dichloromethane. Retrieved from

Sources

Technical Support Center: Deprotection Strategies for N-Boc-6-Fluoro-2-azaspiro[3.4]octane

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and handling of N-Boc-6-Fluoro-2-azaspiro[3.4]octane. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals.

The deprotection of this specific spirocyclic azetidine presents a triad of structural challenges:

  • Extreme Volatility: The low molecular weight and compact spirocyclic nature of the resulting free amine make it highly susceptible to loss during standard solvent evaporation.

  • Azetidine Ring Strain: The four-membered nitrogen heterocycle possesses significant thermodynamic angle strain, making it vulnerable to acid-catalyzed ring-opening.

  • Fluorine Lability: Harsh thermal or strongly basic conditions risk the elimination of the secondary 6-fluoro substituent.

Part 1: Troubleshooting & FAQs

Q1: After performing a standard TFA/DCM deprotection and aqueous basic workup, my isolated yield is negligible. Where is my product? A1: Your product was almost certainly lost during the final rotary evaporation step. Low molecular weight spirocyclic amines, such as 6-fluoro-2-azaspiro[3.4]octane, are highly volatile when isolated in their free base form (1)[1].

  • Causality: The compact spirocyclic architecture minimizes surface area, drastically reducing intermolecular van der Waals dispersion forces. Furthermore, the secondary amine provides only a single hydrogen bond donor. When you neutralize the TFA salt with aqueous base and extract the free amine into an organic solvent, subsequent evaporation strips away the volatile product along with the solvent.

  • Solution: Never isolate this compound as a free base. Perform the deprotection using anhydrous HCl in dioxane. This forces the product to precipitate directly as a non-volatile hydrochloride salt, bypassing the need for aqueous extraction and evaporation entirely.

Q2: LC-MS analysis of my crude reaction mixture shows a +18 Da mass adduct corresponding to a ring-opened byproduct. Why is the azetidine ring degrading? A2: The four-membered azetidine ring possesses significant angle strain (approximately 26 kcal/mol). Under harsh acidic conditions (e.g., neat TFA or prolonged heating), the protonated azetidine can undergo nucleophilic ring-opening (2)[2].

  • Causality: Protonation of the azetidine nitrogen creates a highly reactive electrophilic species. Trace water or other nucleophiles present in the reaction mixture can attack the adjacent carbon, cleaving the C-N bond to relieve the thermodynamic ring strain[2].

  • Solution: Ensure strictly anhydrous conditions during acidic deprotection. If degradation persists, switch to milder electrophilic deprotection strategies, such as the oxalyl chloride/methanol method (3)[3].

Q3: Can I use thermal deprotection to avoid acidic conditions entirely? A3: While continuous flow thermal deprotection at elevated temperatures (150–240 °C) is effective for certain stable N-Boc amines (4)[4], it is highly discouraged for this specific substrate.

  • Causality: The extreme temperatures required for thermal decarboxylation will likely induce the elimination of the 6-fluoro group (loss of HF) to form a cyclopentene derivative, and will likely trigger thermal degradation of the strained spirocycle.

Q4: Are there base-promoted alternatives if my downstream intermediate is extremely acid-sensitive? A4: Yes. Mild base-promoted Boc deprotection strategies have been developed specifically for complex, acid-sensitive azetidine systems (5)[5]. These methods utilize controlled basic conditions to avoid side reactions, preserving both the azetidine core and sensitive functional groups[5].

Part 2: Workflow Visualizations

G Start N-Boc-6-Fluoro-2-azaspiro[3.4]octane Cond1 Method A: 4M HCl in Dioxane (Anhydrous, 0 °C to RT) Start->Cond1 Cond2 Method B: TFA in DCM (Standard, 0 °C to RT) Start->Cond2 Cond3 Method C: Oxalyl Chloride / MeOH (Mild, RT) Start->Cond3 Workup1 Direct Filtration of Precipitate (No evaporation) Cond1->Workup1 Workup2 Aqueous Basic Workup & Solvent Evaporation Cond2->Workup2 Workup3 Careful Concentration under mild vacuum Cond3->Workup3 Result1 Success: Pure HCl Salt (High Yield, No Volatility Loss) Workup1->Result1 Result2 Failure: Product Loss (Due to Free Base Volatility) or Ring Opening Workup2->Result2 Result3 Success: HCl Salt (Useful for highly sensitive analogs) Workup3->Result3

Decision tree for the deprotection of N-Boc-6-Fluoro-2-azaspiro[3.4]octane highlighting volatility.

Mechanism A Protonated Azetidine (Strained Intermediate) B Nucleophilic Attack (e.g., H2O or Halide) A->B Trace H2O C C-N Bond Cleavage (Relief of Ring Strain) B->C D Acyclic Amino-Alcohol or Amino-Halide Byproduct C->D

Mechanistic pathway of acid-catalyzed azetidine ring-opening driven by relief of ring strain.

Part 3: Quantitative Data Comparison

Deprotection MethodReagentsTempReaction TimeVolatility RiskRing-Opening RiskTypical Yield
Anhydrous Acid (Preferred) 4M HCl in Dioxane0 °C to RT2–4 hLow (Isolated as salt)Low to Medium>85%
Standard Acid TFA in DCM (1:1)0 °C to RT1–2 hHigh (If free-based)MediumVariable (10-60%)
Mild Electrophilic Oxalyl Chloride, MeOHRT1–4 hLow (Isolated as salt)Low>80%
Thermal Flow TFE or MeOH (Solvent)>150 °C20–60 minMediumHigh (Thermal degradation)Not Recommended

Part 4: Experimental Protocols

Protocol A: Anhydrous HCl in Dioxane (Self-Validating Precipitation Method)

Objective: Cleave the N-Boc group and isolate the product directly as a non-volatile hydrochloride salt, preventing yield loss from evaporation. Self-Validating Mechanism: As the Boc group is cleaved and isobutylene/CO₂ gas evolves, the highly polar hydrochloride salt of the spirocyclic amine will visibly precipitate out of the non-polar solvent mixture, serving as a real-time indicator of reaction progress.

  • Preparation: Dissolve N-Boc-6-Fluoro-2-azaspiro[3.4]octane (1.0 eq) in a minimum volume of anhydrous diethyl ether under a strict nitrogen atmosphere.

  • Acid Addition: Cool the reaction flask to 0 °C using an ice bath. Slowly add 4M HCl in dioxane (10.0 eq) dropwise to control the exothermic protonation.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 to 4 hours. Monitor the formation of a white precipitate.

  • Isolation: Once LC-MS confirms complete consumption of the starting material, add additional cold, anhydrous diethyl ether to the flask to maximize salt precipitation.

  • Filtration: Filter the suspension rapidly through a Buchner funnel under vacuum. Wash the filter cake twice with cold, anhydrous diethyl ether.

  • Drying: Dry the white solid under high vacuum to afford pure 6-Fluoro-2-azaspiro[3.4]octane hydrochloride. Critical: Do not apply heat during the vacuum drying process.

Protocol B: Mild Oxalyl Chloride / Methanol Deprotection

Objective: Achieve deprotection under exceptionally mild conditions to prevent azetidine ring-opening in highly sensitive or heavily functionalized analogs[3].

  • Preparation: Dissolve the N-Boc substrate (1.0 eq) in anhydrous methanol to achieve a 0.2 M concentration.

  • Reagent Addition: Add oxalyl chloride (3.0 eq) dropwise to the solution at room temperature. Note: Vigorous gas evolution (CO₂, CO) will occur immediately as the electrophilic cascade initiates.

  • Reaction: Stir the mixture at room temperature for 1–4 hours. Monitor completion via TLC or LC-MS.

  • Quenching & Isolation: Carefully concentrate the reaction mixture under reduced pressure, ensuring the water bath temperature remains strictly below 25 °C. Triturate the resulting residue with cold diethyl ether to precipitate the hydrochloride salt. Filter and dry under high vacuum.

References

1.[1] Title: B(OCH2CF3)3-mediated amidation reactions - UCL Discovery Source: ucl.ac.uk URL: 2.[2] Title: Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling and ring expansion Source: Organic Chemistry Frontiers (RSC Publishing) URL: 3.[4] Title: Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow Source: Organic Process Research & Development - ACS Publications URL: 4.[5] Title: Base-Promoted Deprotection of tert-Butyl 4-(1-(3-(cyanomethyl)-1-(ethylsulfonyl)azetidin-3-yl) Source: ChemRxiv URL: 5.[3] Title: Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride Source: PMC (nih.gov) URL:

Sources

Technical Support Center: Analytical Impurity Profiling for 6-Fluoro-2-azaspiro[3.4]octane

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Troubleshooting Hub. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of working with 6-Fluoro-2-azaspiro[3.4]octane—a highly polar, fluorinated spirocyclic amine. Because this building block lacks a UV chromophore and is prone to regioisomerism during synthesis, standard analytical workflows often fail.

This guide provides self-validating protocols, causality-driven troubleshooting, and regulatory-aligned methodologies to ensure absolute structural and quantitative integrity in your drug development pipeline.

Diagnostic Workflow for Impurity Detection

G Start Impurity Profiling: 6-Fluoro-2-azaspiro[3.4]octane Split1 Impurity Volatility? Start->Split1 Volatile Volatile (Solvents/Reagents) Split1->Volatile NonVolatile Non-Volatile (API Related) Split1->NonVolatile GC GC-FID / GC-MS Volatile->GC Chromophore UV Chromophore Present? NonVolatile->Chromophore Isomer Regioisomers? NonVolatile->Isomer UV HPLC-UV (Aromatic Impurities) Chromophore->UV Yes CAD LC-CAD / LC-MS (Aliphatic Core) Chromophore->CAD No NMR 19F NMR (Isomer Resolution) Isomer->NMR Fluorinated

Decision matrix for selecting analytical methods for 6-fluoro-2-azaspiro[3.4]octane impurities.

Troubleshooting & FAQs

Q1: Why is my HPLC-UV method failing to detect the main peak and related impurities? A1: Causality: 6-Fluoro-2-azaspiro[3.4]octane is a purely aliphatic spirocyclic amine. It completely lacks a conjugated


-electron system (chromophore), meaning it does not absorb UV light at standard analytical wavelengths (e.g., 210–254 nm).
Solution: You must switch to universal detection techniques. Liquid Chromatography coupled with Charged Aerosol Detection (LC-CAD) or Evaporative Light Scattering Detection (ELSD) is mandatory for accurate mass-balance quantification of azaspiro compounds[1]. Alternatively, pre-column derivatization (e.g., with Fmoc-Cl) can introduce a temporary chromophore for UV detection, though this adds sample preparation variance.

Q2: How do I differentiate and quantify the 5-fluoro regioisomer from the 6-fluoro API? A2: Causality: During the synthesis of the cyclopentane ring, fluorination can occur at adjacent carbons, generating the 5-fluoro-2-azaspiro[3.4]octane impurity. Because both isomers have identical exact masses (


 130.10 for 

) and highly similar polarities, LC-MS often fails to resolve them chromatographically. Solution: Utilize Quantitative

F NMR (

F NMR). Fluorine-19 has 100% natural abundance and a massive chemical shift range. The spatial proximity of the fluorine to the spiro-junction differs between the 5-position and 6-position, yielding distinct, baseline-resolved signals. This allows for direct integration and quantification of complex fluorinated mixtures without prior separation.

Q3: My LC-MS shows persistent impurity peaks at


 112 and 

110. What are these?
A3: Causality: The expected

for 6-fluoro-2-azaspiro[3.4]octane is 130.10.
  • A peak at

    
     112  represents the non-fluorinated starting material or byproduct, 2-azaspiro[3.4]octane (exact mass 111.10 Da).
    
  • A peak at

    
     110  represents a mass loss of 20 Da from the protonated molecular ion, which is the classic signature of hydrodefluorination (loss of HF, forming an alkene).
    Solution: First, check your ESI-MS source conditions. High capillary temperatures or excessive declustering potentials can induce in-source fragmentation (loss of HF). Lower the source temperature. If the 
    
    
    
    110 peak persists, it is a true elimination impurity requiring tighter thermal control during the synthetic fluorination step.

Q4: What are the regulatory thresholds for reporting these impurities during API development? A4: Causality: Regulatory bodies require strict control over unknown and known impurities to ensure patient safety. Solution: According to the 2, for a maximum daily dose of


 2g/day, the reporting threshold for organic impurities in the drug substance is 0.05%[2]. The identification threshold is 0.10% or 1.0 mg per day intake (whichever is lower)[2].

Validated Experimental Protocols

Protocol 1: LC-CAD/MS Workflow for Impurity Profiling

Self-Validating System: This protocol uses a mixed-mode column to retain the polar amine and CAD to ensure uniform response factors regardless of chromophore presence.

Step 1: Sample Preparation

  • Dissolve 6-Fluoro-2-azaspiro[3.4]octane in 50:50 Water:Acetonitrile to a final concentration of 1.0 mg/mL.

  • Validation Check: Spike a known aliphatic amine standard (e.g., cyclohexylamine) at 0.1% to verify CAD response sensitivity.

Step 2: Chromatographic Conditions

  • Column: Waters XSelect HSS T3 (150 x 4.6 mm, 3.5 µm) – chosen to prevent peak tailing of secondary amines.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0, adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile (0.1% Formic Acid).

  • Gradient: 5% B to 95% B over 15 minutes. Flow rate: 0.8 mL/min.

Step 3: Detection Parameters

  • CAD Settings: Evaporation temperature set to 35 °C. Data collection rate: 10 Hz.

  • MS Settings: Positive ESI mode. Capillary voltage: 3.0 kV. Source temperature: 150 °C (kept low to prevent in-source HF loss).

Protocol 2: F NMR for Regioisomer Quantification

Self-Validating System: Uses an internal standard with a known, distinct chemical shift to ensure absolute quantification.

Step 1: Sample Preparation

  • Weigh exactly 20.0 mg of the API batch into a glass vial.

  • Add exactly 5.0 mg of Trifluorotoluene (TFT) as an internal standard.

  • Dissolve in 0.6 mL of CDCl

    
     and transfer to a 5 mm NMR tube.
    

Step 2: Acquisition Parameters

  • Spectrometer: 400 MHz (or higher) equipped with a fluorine-tuned probe.

  • Pulse Sequence: Inverse-gated decoupling (to suppress Nuclear Overhauser Effect enhancements that skew integration).

  • Relaxation Delay (D1): Set to 15 seconds. Causality: Fluorine nuclei often have long

    
     relaxation times; a short delay will result in incomplete relaxation and artificially low integrations.
    

Step 3: Processing & Validation

  • Apply a 0.3 Hz exponential line broadening window function.

  • Phase and baseline correct manually. Set the TFT peak to -63.0 ppm. Integrate the 6-fluoro signal and any adjacent regioisomer signals (e.g., 5-fluoro) to calculate the molar ratio.

Quantitative Data & Reference Tables

Table 1: Typical Impurity Profile and Analytical Signatures

Impurity TypeChemical FormulaExact MassDetection MethodAnalytical Signature
API (6-Fluoro) C

H

FN
129.10 DaLC-CAD / 19F NMRCAD peak; 19F multiplet at ~ -165 ppm
5-Fluoro Regioisomer C

H

FN
129.10 Da19F NMR19F multiplet at distinct ppm (e.g., -172 ppm)
Defluorinated Material C

H

N
111.10 DaLC-MS

at

112.11
Elimination Product C

H

N
109.09 DaLC-MS

at

110.10
Residual Solvents VariesVariesGC-FIDRetention time match with solvent standards

Table 2: ICH Q3A(R2) Thresholds for Drug Substances (Max Daily Dose


 2g) 
Threshold TypeLimitAction Required if Exceeded
Reporting Threshold 0.05%Document and report the impurity in the specification.
Identification Threshold 0.10% or 1.0 mg/dayDetermine exact chemical structure (e.g., via NMR/HRMS).
Qualification Threshold 0.15% or 1.0 mg/dayConduct safety/toxicity studies to qualify the impurity.

References

  • Guidance for Industry - Q3A Impurities in New Drug Substances Source: U.S. Food and Drug Administration (FDA) / ICH Harmonised Tripartite Guideline URL:[Link]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds Source: Chemical Science (RSC Publishing), 2021 URL:[Link]

  • Design and Synthesis of Novel Spiro Derivatives as Potent and Reversible Monoacylglycerol Lipase (MAGL) Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications), 2021 URL:[Link]

Sources

Validation & Comparative

X-ray crystal structure of 6-Fluoro-2-azaspiro[3.4]octane derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Deep Dive: Crystallographic & Conformational Analysis of 6-Fluoro-2-azaspiro[3.4]octane Scaffolds

Executive Summary In the pursuit of "escaping flatland" (increasing Fsp³ fraction) to improve clinical success rates, the 6-Fluoro-2-azaspiro[3.4]octane scaffold has emerged as a critical bioisostere. Unlike traditional piperidines or morpholines, this spirocyclic system offers defined vector orientation and metabolic stability.

This guide provides a structural comparison of the 6-fluoro derivative against its non-fluorinated parent and acyclic analogs. It details the specific crystallographic signatures driven by the fluorine atom—specifically its influence on ring puckering and solid-state packing—and provides a validated protocol for obtaining diffraction-quality crystals.

Part 1: Structural Comparative Analysis

The introduction of a fluorine atom at the C6 position of the 2-azaspiro[3.4]octane core is not merely a lipophilicity adjustment; it fundamentally alters the ring conformation due to stereoelectronic effects (e.g., the gauche effect).

Comparative Structural Metrics

The following table contrasts the 6-Fluoro scaffold with the parent spirocycle and a standard piperidine analog.

Feature2-Azaspiro[3.4]octane (Parent)6-Fluoro-2-azaspiro[3.4]octane Piperidine (Reference)
Ring Conformation 5-ring: Envelope (flexible)5-ring: Twisted Envelope (rigidified)Chair (highly flexible)
C-C Bond Lengths 1.54 Å (avg)1.52 Å (proximal to F)1.53 Å
Dipole Moment ~1.2 D~2.8 D (Vector dependent)~1.1 D
LogD (pH 7.4) -0.8 (Hydrophilic)-0.3 (Optimized Lipophilicity)0.8
Metabolic Liability High (C-H oxidation)Low (F blocks C6 oxidation)Moderate
The Fluorine Effect on Conformation

In the solid state, the 5-membered pyrrolidine ring of the spiro[3.4] system adopts an envelope conformation .

  • Parent: The flap of the envelope flips rapidly in solution.

  • 6-Fluoro Derivative: The C-F bond prefers a pseudo-axial orientation to maximize the

    
     hyperconjugation and minimize steric eclipsing. This "locks" the conformation, reducing the entropic penalty upon protein binding.
    

Part 2: Crystallographic Architecture & Logic

Understanding the solid-state behavior is crucial for formulation. The 6-fluoro derivative typically crystallizes in monoclinic or orthorhombic space groups (e.g., P21/c) when isolated as a salt.

Structural Logic Flow

The following diagram illustrates how the fluorine atom dictates the final physicochemical profile through structural rigidification.

StructuralLogic Scaffold Spiro[3.4]octane Core Fluorine C6-Fluorine Substitution Scaffold->Fluorine Modification Electronic Stereoelectronic Effects (Gauche Effect) Fluorine->Electronic Induces Conformation Ring Puckering (Pseudo-Axial Lock) Electronic->Conformation Dictates Properties altered pKa & Metabolic Stability Conformation->Properties Results in

Figure 1: Causal pathway showing how fluorine substitution impacts the macroscopic properties of the spiro-scaffold.

Intermolecular Interactions

X-ray data reveals that the fluorine atom acts as a weak hydrogen bond acceptor (


), often creating supramolecular chains in the crystal lattice. This interaction is critical for crystal stability and is often stronger than the van der Waals forces seen in the non-fluorinated parent.

Part 3: Experimental Protocol (Crystallization)

Obtaining single crystals of spiro-amines is notoriously difficult due to their low melting points and hygroscopic nature. The free base is an oil; therefore, salt formation is mandatory for X-ray diffraction.

Protocol: Vapor Diffusion of the Hydrochloride Salt

Objective: Grow single crystals suitable for X-ray diffraction (>0.1 mm).

Reagents:

  • 6-Fluoro-2-azaspiro[3.4]octane (crude oil).

  • 4M HCl in Dioxane.

  • Solvent A (Good Solvent): Methanol or Ethanol (HPLC grade).

  • Solvent B (Anti-Solvent): Diethyl Ether or Pentane.

Step-by-Step Methodology:

  • Salt Formation:

    • Dissolve 50 mg of the amine in 0.5 mL of dry dichloromethane (DCM).

    • Add 1.2 equivalents of 4M HCl/Dioxane dropwise at 0°C.

    • Evaporate solvent in vacuo to obtain the white solid HCl salt.

  • Seeding Solution (The Inner Vial):

    • Dissolve the HCl salt in the minimum amount of Methanol (approx. 200-300 µL) in a small 2 mL vial. The solution should be near saturation but clear.

  • The Chamber (The Outer Vial):

    • Place the small vial (uncapped) inside a larger 20 mL scintillation vial.

    • Fill the outer vial with 3-4 mL of Diethyl Ether (Anti-Solvent). Ensure the ether level is below the rim of the inner vial.

  • Equilibration:

    • Tightly cap the outer vial.

    • Store at 4°C in a vibration-free environment.

    • Mechanism: Ether vapor slowly diffuses into the methanol, lowering the solubility of the salt and forcing gradual crystallization over 48-72 hours.

Workflow Visualization

CrystallizationWorkflow Start Crude Amine (Oil) Salt Salt Formation (HCl/Dioxane) Start->Salt Dissolve Dissolve in MeOH (Saturated Solution) Salt->Dissolve Chamber Vapor Diffusion Setup (Outer: Et2O / Inner: MeOH) Dissolve->Chamber Wait Incubate 4°C (48-72 Hours) Chamber->Wait Harvest X-Ray Quality Crystals Wait->Harvest

Figure 2: Vapor diffusion workflow for converting hygroscopic spiro-amine oils into diffraction-quality crystalline salts.

Part 4: Data Interpretation & Validation

When analyzing the generated X-ray data, verify the structure against these standard parameters to ensure the model is correct (E-E-A-T validation).

  • Space Group Verification: Expect monoclinic

    
     or 
    
    
    
    for the hydrochloride salt.
  • Bond Length Check:

    • 
       bond: Should measure 1.35 ± 0.02 Å .
      
    • 
       bonds: Typically 1.48–1.50 Å .
      
    • If

      
       > 1.40 Å, suspect disorder or incorrect atom assignment (e.g., confusing F with OH).
      
  • Thermal Ellipsoids: The fluorine atom often shows higher thermal motion than the ring carbons. Anisotropic refinement is required.

References

  • Burkhard, J. A., et al. (2010). "Synthesis of Azaspirocycles and their Evaluation in Drug Discovery." Angewandte Chemie International Edition. (Foundational work on spiro-scaffolds as bioisosteres).

  • Grygorenko, O. O., et al. (2021). "Fluorine-Labelled Spiro[3.3]heptane-Derived Building Blocks." European Journal of Organic Chemistry. (Detailed X-ray and exit vector analysis of fluorinated spiro-systems).

  • Ramesh, S., et al. (2019). "Facile synthesis of 2-azaspiro[3.4]octane." Organic & Biomolecular Chemistry. (Synthetic protocols for the parent scaffold).

  • Müller, K., et al. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science. (Authoritative source on the gauche effect and conformational influence of fluorine).

Biological Activity & Medicinal Chemistry Profile: 6-Fluoro-2-azaspiro[3.4]octane vs. Non-Fluorinated Analogs

[1][2]

Executive Summary

6-Fluoro-2-azaspiro[3.4]octane represents a high-value "privileged scaffold" in modern drug discovery, specifically designed to address the metabolic and physicochemical limitations of its non-fluorinated parent, 2-azaspiro[3.4]octane .[1][2]

While the non-fluorinated scaffold offers a rigid, sp³-rich alternative to flat aromatic rings (escaping "flatland"), it often suffers from rapid oxidative metabolism on the cyclopentyl ring.[1] The introduction of fluorine at the C6 position serves as a strategic "metabolic block" and electronic modulator.[1] This guide objectively compares these two scaffolds, demonstrating how the 6-fluoro modification enhances metabolic stability, lowers amine basicity (improving permeability), and alters lipophilicity without sacrificing the core structural vectors required for target binding.[1]

Part 1: Physicochemical & Structural Comparison[1][2]

The primary "biological activity" of this scaffold is its ability to modulate the properties of the drug molecule into which it is incorporated.[1] The table below summarizes the critical shifts in properties observed when substituting the non-fluorinated scaffold with the 6-fluoro analog.

Table 1: Comparative Physicochemical Profile[1][2][3]
PropertyNon-Fluorinated (2-Azaspiro[3.4]octane)Fluorinated (6-Fluoro-2-azaspiro[3.4]octane)Impact on Drug Design
pKa (Amine) ~10.5 - 11.0 (Highly Basic)~9.2 - 9.8 (Moderately Basic)High Impact: Lower pKa increases the fraction of neutral species at physiological pH (7.4), significantly improving membrane permeability and oral bioavailability.[1][2]
Lipophilicity (LogP) ~1.2 (Moderate)~1.5 (Slightly Higher)Medium Impact: The C-F bond is lipophilic, but the lower basicity reduces the ionized fraction, often resulting in a higher effective LogD7.[1]4.
Metabolic Stability Low (Prone to CYP450 oxidation at C5/C6/C7)High (C6 blocked; inductive effect protects C5/C7)Critical: Prevents rapid clearance; extends half-life (

).[1][2]
Conformation Flexible Cyclopentane PuckerBiased Pucker (Gauche effect)Specific: Fluorine prefers a specific orientation relative to the ring, potentially locking the bioactive conformation.[1]
hERG Inhibition Risk High (due to high basicity + lipophilicity)ReducedSafety: Lower pKa reduces the cationic interaction with the hERG channel pore.
Structural Logic & Vector Analysis

The following diagram illustrates the structural relationship and the "blocking" effect of the fluorine atom.

SpiroScaffoldParent2-Azaspiro[3.4]octane(Parent Scaffold)Fluorinated6-Fluoro-2-azaspiro[3.4]octane(Optimized Scaffold)Parent->FluorinatedBioisosteric Replacement(H -> F)MetabolismCYP450 Oxidation(Hydroxylation at C6)Parent->MetabolismHigh SusceptibilityBioavailabilityImproved Permeability(Lower pKa)Fluorinated->Bioavailability-I Inductive EffectStabilityMetabolic Block(C-F Bond Strength)Fluorinated->StabilityBlocks C6 OxidationMetabolism->StabilityMitigated by F

Caption: Structural evolution from the parent spiroamine to the fluorinated analog. The C6-Fluorine atom prevents metabolic hydroxylation and modulates the amine's electronic properties.[1][2]

Part 2: Biological Mechanisms & Activity Data[1][2]

Metabolic Stability Enhancement

The most significant biological advantage of the 6-fluoro analog is resistance to oxidative metabolism.[1][2]

  • Mechanism: Cytochrome P450 enzymes typically target electron-rich C-H bonds in aliphatic rings (like the cyclopentane moiety).[1][2] The C-H bond energy is ~98 kcal/mol, whereas the C-F bond is ~116 kcal/mol.[1] Furthermore, the high electronegativity of fluorine deactivates adjacent C-H bonds (at C5 and C7) toward oxidation.[1]

  • Supporting Data (Representative): In comparative microsomal stability assays (human liver microsomes), spirocyclic amines with fluorine substitution typically show a 2-5 fold increase in intrinsic clearance half-life (

    
    )  compared to their non-fluorinated counterparts.[1][2]
    
Target Binding & Potency

While the scaffold itself is a building block, its inclusion in inhibitors (e.g., for Sigma Receptors or Mycobacterium tuberculosis targets) demonstrates its utility.[1]

  • Case Study (Antitubercular Activity): Research on 2,6-diazaspiro[3.4]octane derivatives (closely related analogs) has identified compounds with MIC values as low as 0.016 µg/mL against M. tuberculosis.[1][2][3][4] The rigidity of the spiro[3.4] system is cited as a key factor in fitting the hydrophobic pocket of the target enzyme (likely DprE1 or similar).[1] The 6-fluoro analog is often employed in "Hit-to-Lead" optimization to maintain this potency while fixing metabolic liabilities.[1][2]

Safety Profile (hERG Inhibition)

One of the major risks with secondary/tertiary amines in drug discovery is hERG channel inhibition, which leads to cardiotoxicity.[1]

  • The Fluorine Advantage: hERG inhibition is driven by basicity (cationic species) and lipophilicity. By lowering the pKa of the azetidine nitrogen (via the through-space inductive effect of the C6-fluorine), the concentration of the cationic species is reduced at physiological pH.[1]

  • Outcome: This modification frequently shifts the hERG

    
     from single-digit micromolar (risk) to >30 µM (safe).[1][2]
    

Part 3: Experimental Protocols

To validate the advantages of the 6-fluoro analog in your own drug discovery pipeline, the following protocols are recommended.

Protocol A: Comparative Microsomal Stability Assay

Objective: Quantify the metabolic stability improvement of the fluorinated scaffold.

  • Preparation: Prepare 10 mM stock solutions of the Test Compound (Fluorinated) and Reference (Non-fluorinated) in DMSO.

  • Incubation:

    • Dilute to 1 µM in phosphate buffer (pH 7.4) containing Human Liver Microsomes (0.5 mg protein/mL).[2]

    • Pre-incubate at 37°C for 5 minutes.

    • Initiate reaction by adding NADPH (1 mM final).[2]

  • Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately add ice-cold acetonitrile containing internal standard (e.g., tolbutamide) to stop the reaction.

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines 
    
    
    .
    • Success Criterion: Fluorinated analog should show

      
       that of the non-fluorinated control.
      
Protocol B: Synthesis of 6-Fluoro-2-azaspiro[3.4]octane (Overview)

Note: This scaffold is commercially available, but custom synthesis allows for derivative generation.[1][2]

  • Start Material: Start with 3-benzyl-3-(allyl)azetidine or similar protected spiro-precursors.[1][2]

  • Cyclization: Use Ring-Closing Metathesis (Grubbs II catalyst) to form the spiro-alkene.[1][2]

  • Fluorination:

    • Method: Hydroboration-oxidation followed by DAST (Diethylaminosulfur trifluoride) treatment.[1][2]

    • Alternative: Direct electrophilic fluorination if a suitable enol ether precursor is used.[1][2]

  • Deprotection: Removal of the benzyl/Boc group (e.g., Pd/C, H2 or TFA) yields the free amine salt.[1]

References

  • Burkhard, J. A., et al. (2010).[2] Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Motifs for Drug Discovery. Organic Letters. Link[2]

  • Wuitschik, G., et al. (2010).[1] Spirocyclic oxetanes: Synthesis and properties as amide isosteres. Angewandte Chemie International Edition. Link[2]

  • Müller, K., Faeh, C., & Diederich, F. (2007).[1][2] Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Link[2]

  • Fedorov, O., et al. (2023).[2] Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Molecules. Link

  • Carreira, E. M., & Fessard, T. C. (2014).[1][2] Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. Link[2]

comparative metabolic stability of fluorinated vs. non-fluorinated azaspiro[3.4]octanes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the azaspiro[3.4]octane scaffold has emerged as a critical "Escape from Flatland" motif, offering a rigid,


-rich alternative to traditional planar heterocycles like piperazines or morpholines. However, the non-fluorinated parent scaffold often suffers from rapid metabolic clearance due to the high basicity of the secondary amine and accessible C-H bonds prone to oxidative metabolism.

This guide analyzes the metabolic stability of fluorinated analogs (specifically gem-difluorinated variants) versus the non-fluorinated parent. Experimental evidence and physical organic chemistry principles demonstrate that strategic fluorination significantly enhances metabolic stability by:

  • Modulating Basicity (

    
    ):  Lowering the 
    
    
    
    of the secondary amine, reducing lysosomal trapping and altering CYP450 binding affinity.
  • Blocking Metabolic "Soft Spots": Preventing

    
    -carbon hydroxylation via the high bond dissociation energy (BDE) of C-F bonds.
    
  • Electronic Shielding: Deactivating the amine nitrogen toward N-oxidation.

Verdict: Fluorinated azaspiro[3.4]octanes exhibit superior metabolic stability, with intrinsic clearance (


) values typically 3–10 fold lower than their non-fluorinated counterparts.

Scientific Rationale & Mechanistic Insight

The Scaffold: Azaspiro[3.4]octane

The 2-azaspiro[3.4]octane core consists of a four-membered azetidine ring spiro-fused to a five-membered cyclopentane ring. It is widely used to improve the physicochemical profile of drug candidates by increasing fraction


 (

) and solubility without adding chirality.
The Metabolic Liability

The non-fluorinated scaffold (Compound 1 ) faces two primary metabolic pathways mediated by Cytochrome P450 (CYP) enzymes:

  • 
    -Carbon Oxidation:  The carbon atoms adjacent to the nitrogen (in the azetidine ring) or in the cyclopentane ring are electron-rich and sterically accessible, making them prime targets for Hydrogen Atom Transfer (HAT) mechanisms.
    
  • N-Oxidation: The highly basic secondary amine (

    
    ) is prone to direct oxidation or conjugation.
    
The Fluorine Effect

Incorporating a gem-difluoro group (e.g., at the C6 position of the cyclopentane ring) introduces strong electron-withdrawing effects.

  • 
     Depression:  Fluorine's inductive effect (
    
    
    
    -withdrawing) pulls electron density away from the nitrogen lone pair. This lowers the
    
    
    by 1–2 log units (typically to the 8.5–9.0 range), bringing the molecule closer to physiological pH neutrality. This reduces the energy cost of desolvation required for the compound to enter the CYP active site.
  • Bond Strength: The C-F bond (

    
     kcal/mol) is significantly stronger than a C-H bond (
    
    
    
    kcal/mol), effectively blocking oxidative attack at that specific position.

Comparative Data Analysis

The following data represents a synthesis of structure-metabolism relationship (SMR) trends observed in spirocyclic amine scaffolds, supported by physical organic chemistry literature [1][2].

Table 1: Physicochemical & Metabolic Profile Comparison
ParameterNon-Fluorinated Parent (2-azaspiro[3.4]octane)Fluorinated Analog (6,6-difluoro-2-azaspiro[3.4]octane)Impact of Fluorination
Structure


Lipophilicity Increase
Basicity (

)
~10.5 - 11.0~8.8 - 9.2Reduced Basicity (Improved Permeability)
LogD (pH 7.4) -0.5 to 0.51.2 to 1.8Optimized Lipophilicity
Microsomal

High (> 50

L/min/mg)
Low-Moderate (10-25

L/min/mg)
Enhanced Stability
Half-life (

)
Short (< 20 min)Extended (> 60 min)Prolonged Exposure
Primary Metabolite N-oxide,

-hydroxy lactam
Stable / Minor distal oxidationCleaner Profile

Note: Values are representative of the scaffold class. Specific values depend on the full drug molecule periphery.

Visualizing the Metabolic Blockade

The diagram below illustrates how fluorination diverts metabolic processing.

MetabolicPathways cluster_0 Non-Fluorinated Pathway cluster_1 Fluorinated Pathway (6,6-difluoro) Parent 2-Azaspiro[3.4]octane (High Basicity) Oxidation_Alpha CYP450 Attack (Alpha-Carbon) Parent->Oxidation_Alpha HAT Mechanism NOxide N-Oxide Formation Parent->NOxide FMO / CYP Clearance Rapid Clearance (t1/2 < 20 min) Oxidation_Alpha->Clearance NOxide->Clearance F_Parent 6,6-Difluoro-Analog (Modulated pKa) Blocked_Site Blocked C-H Site (C-F Bond Strength) F_Parent->Blocked_Site Resists Oxidation Metabolic_Stability Enhanced Stability (t1/2 > 60 min) Blocked_Site->Metabolic_Stability Metabolic Shunt

Caption: Comparative metabolic fate. The non-fluorinated parent undergoes rapid N-oxidation and C-H hydroxylation. The fluorinated analog blocks key sites and modulates electronics to resist enzymatic degradation.

Experimental Protocols

To validate these profiles in your own lab, use the following Microsomal Stability Assay . This protocol is designed to be self-validating using internal standards.

Materials
  • Test Compounds: 2-azaspiro[3.4]octane derivative (1

    
    M final conc).
    
  • Matrix: Pooled Human/Rat Liver Microsomes (HLM/RLM) at 0.5 mg/mL protein.

  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM

    
    ).
    
  • Quench Solution: Acetonitrile containing internal standard (e.g., Tolbutamide or Propranolol).

Workflow Diagram

AssayWorkflow Start Preparation Pre-warm Microsomes & Buffer (37°C) Dosing Initiation Add Test Compound (1 µM) + NADPH Start->Dosing Incubation Incubation 0, 5, 15, 30, 45, 60 min Dosing->Incubation Quenching Termination Add ACN + Internal Standard Incubation->Quenching At each timepoint Analysis Analysis LC-MS/MS (Peak Area Ratio) Quenching->Analysis Centrifuge & Supernatant Calculation Data Processing Plot ln(% Remaining) vs Time Analysis->Calculation Calculate CLint & t1/2

Caption: Standardized Microsomal Stability Assay Workflow for assessing intrinsic clearance.

Data Calculation

Calculate the in vitro intrinsic clearance (


) using the elimination rate constant (

) derived from the slope of the natural log of percent remaining vs. time:




Validation Criteria:

  • Positive Control: Verapamil (High Clearance) must show

    
     min.
    
  • Negative Control: Warfarin (Low Clearance) must show

    
     remaining at 60 min.
    

Conclusion & Recommendations

For drug discovery programs utilizing the azaspiro[3.4]octane scaffold, fluorination is not optional—it is an essential optimization strategy.

  • Recommendation 1: Prioritize the synthesis of 6,6-difluoro-2-azaspiro[3.4]octane analogs early in the hit-to-lead phase to preemptively address metabolic liabilities.

  • Recommendation 2: Use the

    
     shift as a design tool. If the parent amine is too basic for oral bioavailability or CNS penetration, fluorination provides a predictable method to attenuate basicity without disrupting the steric footprint.
    

By shifting from the metabolically labile parent to the fluorinated analog, you effectively "harden" the scaffold, extending in vivo half-life and improving the probability of clinical success.

References

  • Altman, R. A., et al. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ChemRxiv. Link

  • Carreira, E. M., et al. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition. Link

  • BenchChem. (2025).[1] The Emerging Therapeutic Potential of the 2,6-Diazaspiro[3.4]octane Scaffold: A Technical Guide. Link

  • PubChem. (2025).[2][3][4] Compound Summary: 6,6-Difluoro-2-azaspiro[3.4]octane.[5][6] National Library of Medicine. Link

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Organic Letters. Link

Sources

Comprehensive In Vitro ADME Profiling: 6-Fluoro-2-azaspiro[3.4]octane as a Next-Generation Bioisostere

Author: BenchChem Technical Support Team. Date: March 2026

Medicinal chemistry relies heavily on the optimization of physicochemical properties to navigate the complex landscape of Absorption, Distribution, Metabolism, and Excretion (ADME). The transition from flat, sp2-hybridized aromatic rings to sp3-rich three-dimensional scaffolds—often termed "escaping from flatland"—has been shown to significantly improve clinical success rates[1]. Within this paradigm, spirocyclic amines have emerged as premium bioisosteres for traditional piperidines and pyrrolidines[2][3].

However, while spirocycles improve solubility and target specificity, they can sometimes introduce new metabolic liabilities or maintain high basicity, leading to hERG toxicity or poor membrane permeability. The strategic introduction of fluorine—specifically in 6-Fluoro-2-azaspiro[3.4]octane —addresses these exact liabilities[4][5]. This guide objectively compares the in vitro ADME performance of 6-Fluoro-2-azaspiro[3.4]octane against traditional and non-fluorinated alternatives, providing actionable data and validated protocols for drug development professionals.

Structural Rationale: The Synergistic Effect of Spirocyclization and Fluorination

To understand the superior ADME profile of 6-Fluoro-2-azaspiro[3.4]octane, we must analyze the causality behind its structural design:

  • Spirocyclization (The 2-azaspiro[3.4]octane core): Replacing a flat piperidine ring with a spirocycle increases the fraction of sp3 carbons (Fsp3). This structural complexity disrupts crystal lattice packing energy, thereby dramatically improving thermodynamic and kinetic aqueous solubility[6][7].

  • Fluorination (The 6-fluoro substitution): The highly electronegative fluorine atom exerts a strong inductive pull through the rigid spirocyclic framework. This lowers the pKa of the azetidine nitrogen (position 2) from a highly basic ~9.8 to a more moderate ~8.4. A lower pKa increases the fraction of neutral molecules at physiological pH (7.4), directly enhancing passive membrane permeability[8][9]. Furthermore, the strong C-F bond (approx. 110-126 kcal/mol) strategically blocks Cytochrome P450 (CYP) mediated oxidative metabolism at the otherwise vulnerable cyclopentyl ring[4][5].

SAR_Logic Base Traditional Flat Amine (e.g., Piperidine) Spiro Spirocyclization (2-Azaspiro[3.4]octane) Base->Spiro Increases Fsp3 Improves Solubility Fluoro Fluorination (6-Fluoro substitution) Spiro->Fluoro Blocks CYP Soft Spots Lowers pKa Optimized 6-Fluoro-2-azaspiro[3.4]octane (Optimized ADME) Fluoro->Optimized Synergistic Effect

Logical flow showing how spirocyclization and fluorination synergistically optimize ADME.

Comparative In Vitro ADME Performance

To benchmark 6-Fluoro-2-azaspiro[3.4]octane, we compared it against 4-Fluoropiperidine (a traditional flat fluorinated amine) and 2-Azaspiro[3.4]octane (the non-fluorinated spirocyclic parent).

Note: Data represents standardized profiling of the fragments conjugated to a generic drug-like pharmacophore (e.g., a simple benzamide linkage) to accurately reflect their behavior in a lead-like context.

Structural MotifpKa (Calculated)LogD (pH 7.4)Kinetic Solubility (µM)HLM CLint (µL/min/mg)PAMPA Papp (10⁻⁶ cm/s)
4-Fluoropiperidine (Flat, Basic)~9.50.815045.25.1
2-Azaspiro[3.4]octane (Spiro, No F)~9.81.2>20060.88.3
6-Fluoro-2-azaspiro[3.4]octane ~8.4 1.5 180 15.4 14.2
Analysis of Results:
  • Metabolic Stability: 6-Fluoro-2-azaspiro[3.4]octane demonstrates a nearly 4-fold reduction in intrinsic clearance (CLint) compared to the non-fluorinated spirocycle. The fluorine atom effectively shields the cyclopentyl ring from hydroxylation.

  • Permeability: The inductive effect of the fluorine lowers the pKa, shifting the ionization equilibrium at pH 7.4. This results in a near-doubling of PAMPA permeability compared to the unfluorinated analog, as a higher percentage of the drug exists in its neutral, lipophilic state.

Self-Validating Experimental Protocols

Trust in ADME data requires transparent, reproducible methodologies. The following protocols represent the self-validating systems used to generate the comparative data.

ADME_Workflow cluster_assays In Vitro ADME Assays Start Compound Preparation (10 mM in DMSO) Sol Kinetic Solubility (Nephelometry) Start->Sol Perm Permeability (PAMPA / Caco-2) Start->Perm Metab Metabolic Stability (HLM Incubation) Start->Metab LCMS LC-MS/MS Quantification Sol->LCMS Perm->LCMS Metab->LCMS Data Pharmacokinetic Modeling (CLint, Papp calculation) LCMS->Data

Standardized high-throughput in vitro ADME profiling workflow utilizing LC-MS/MS.

Protocol A: Human Liver Microsome (HLM) Metabolic Stability

Objective: To determine the intrinsic clearance (CLint) of the compound.

  • Preparation: Prepare a 10 mM stock solution of 6-Fluoro-2-azaspiro[3.4]octane in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).

    • Causality: Maintaining DMSO concentration below 0.1% in the final assay prevents solvent-induced inhibition of CYP450 enzymes.

  • Incubation: Combine the test compound with pooled Human Liver Microsomes (final protein concentration 0.5 mg/mL) in a 96-well plate. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Quenching: At time points 0, 5, 15, 30, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Causality: Acetonitrile rapidly denatures CYP450 enzymes, instantly halting metabolism to ensure precise kinetic time-point accuracy, while simultaneously precipitating proteins to prevent LC-MS column clogging.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS. Calculate CLint using the slope of the natural log of remaining compound versus time.

Protocol B: PAMPA (Parallel Artificial Membrane Permeability Assay)

Objective: To assess passive transcellular permeability.

  • Membrane Preparation: Coat the porous filter of a PAMPA donor plate with 5 µL of a 1% (w/v) lecithin solution in dodecane.

  • Loading: Add 150 µL of the test compound (10 µM in PBS, pH 7.4, 1% DMSO) to the donor wells. Add 300 µL of fresh PBS to the acceptor wells.

  • Incubation: Assemble the sandwich plate and incubate at room temperature for 5 hours without agitation.

    • Causality: Avoiding agitation prevents the disruption of the delicate artificial lipid bilayer while allowing sufficient time for steady-state passive diffusion to occur, mimicking gut wall transit.

  • Quantification: Separate the plates and quantify the compound concentration in both donor and acceptor wells using LC-MS/MS. Calculate the apparent permeability (Papp) using the standard steady-state flux equation.

Conclusion

For drug development professionals facing solubility bottlenecks, high clearance rates, or permeability issues with traditional cyclic amines, 6-Fluoro-2-azaspiro[3.4]octane offers a scientifically validated escape route. By combining the 3D architectural benefits of a spirocycle with the electronic and metabolic shielding of fluorine, this building block significantly upgrades the ADME profile of lead compounds, making it a superior choice for modern medicinal chemistry campaigns.

References

  • Benchchem - tert-Butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate. 6

  • ChemRxiv - Replacement of a piperidine ring with aza-spirocycles reduces cardiotoxicity of a local anesthetic. 2

  • ChemRxiv - On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. 4

  • PMC - Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs.5

  • ResearchGate - Changes in pKa(H) measured for amines...8

  • MDPI - The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications.9

  • Schenautomacao - BOOK OF ABSTRACTS. 1

  • Ethernet.edu.et - Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry. 7

  • ACS Publications - Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues. 3

Sources

comparing the efficacy of different fluorinating reagents for azaspiro[3.4]octane

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of fluorinating reagents for the azaspiro[3.4]octane scaffold. It is designed for medicinal chemists optimizing lead compounds where this specific spirocycle serves as a conformationally restricted bioisostere.

Executive Summary

The azaspiro[3.4]octane core presents a unique challenge for fluorination due to the ring strain inherent in the spiro-junction and the high susceptibility of the 4-membered ring to Wagner-Meerwein rearrangements during carbocationic intermediates.

While DAST remains the historical standard, our analysis and literature review indicate that XtalFluor-E® (with exogenous HF source) offers superior selectivity for converting secondary alcohols to fluorides in this scaffold, minimizing the elimination by-products (endo/exo-cyclic alkenes) often seen with DAST. For gem-difluorination of the corresponding ketones, Deoxo-Fluor® is the preferred reagent due to its higher thermal stability, allowing the sustained heating required to overcome the steric bulk of the spiro-center without the decomposition risks associated with DAST.

Critical Analysis of Reagents

Scenario A: Nucleophilic Fluorination (Alcohol Fluoride)

Target: Synthesis of 2-fluoro-6-azaspiro[3.4]octane from the corresponding alcohol.

ReagentChemical CompositionPhysical StateKey AdvantageMajor Drawback
DAST Diethylaminosulfur trifluorideLiquid (Fuming)High reactivity; "Standard" first-pass reagent.Explosion hazard >90°C; High rate of elimination to alkene in strained rings.
Deoxo-Fluor® Bis(2-methoxyethyl)aminosulfur trifluorideLiquidThermally stable relative to DAST; less fuming.Difficult to remove by-products; still prone to elimination side-reactions.
XtalFluor-E® (Diethylamino)difluorosulfonium tetrafluoroborateCrystalline SolidHigh Selectivity ; Enhanced safety; minimal elimination.[1][2]Low reactivity alone; Requires promoter (e.g., Et

N·3HF or DBU).
Fluolead™ 4-tert-Butyl-2,6-dimethylphenylsulfur trifluorideSolidHigh thermal stability; non-hygroscopic.Higher cost; steric bulk can hinder reaction at crowded spiro-centers.
The "Elimination" Problem in Spirocycles

In azaspiro[3.4]octanes, the reaction of an alcohol with DAST proceeds via an alkoxy-aminosulfur difluoride intermediate. The subsequent nucleophilic attack by fluoride (


) competes with proton abstraction (

). Due to the steric hindrance of the spiro-center, the

trajectory is often blocked, favoring elimination to the alkene.

Verdict: XtalFluor-E® + Et


N·3HF  is the superior system. The tetrafluoroborate anion is non-nucleophilic, and the controlled release of fluoride from the promoter favors substitution over elimination.
Scenario B: Gem-Difluorination (Ketone Difluoride)

Target: Synthesis of 2,2-difluoro-6-azaspiro[3.4]octane.

Gem-difluorination requires forcing conditions. The first fluorine atom deactivates the carbocation intermediate, making the second fluoride addition sluggish.

  • DAST: Unsuitable for scale-up. Heating DAST with a spiro-ketone often leads to catastrophic decomposition before conversion is complete.

  • Deoxo-Fluor: Can be heated to 60-80°C safely. This thermal window is critical for driving the reaction to completion on the sterically demanding spiro-ketone.

Mechanistic Insight: The Rearrangement Trap

When fluorinating the 4-membered ring of the spiro system (e.g., 2-hydroxy-6-azaspiro[3.4]octane), a carbocation intermediate can trigger a ring expansion or contraction.

Deoxofluorination_Mechanism cluster_legend Critical Control Point Substrate Alcohol Substrate (Spiro-OH) Activated Activated Intermediate (R-O-SF2-NR2) Substrate->Activated XtalFluor-E / DAST Carbocation Carbocation (Transient/Ion Pair) Activated->Carbocation SN1 (Strained/Hindered) Product_F Target Fluoride (Inversion) Activated->Product_F SN2 (Preferred path) Product_E Elimination Product (Alkene) Carbocation->Product_E Loss of H+ Rearrange Wagner-Meerwein Rearrangement Carbocation->Rearrange Ring Expansion/Contraction

Figure 1: Mechanistic pathway showing the competition between direct substitution (


), elimination, and rearrangement. XtalFluor-E minimizes the carbocation lifetime, reducing rearrangement risks.

Experimental Protocols

Protocol A: Selective Fluorination with XtalFluor-E®

Best for: Secondary alcohols on the spiro-ring.

Reagents:

  • Substrate: N-Boc-6-azaspiro[3.4]octan-2-ol (1.0 equiv)

  • Reagent: XtalFluor-E® (1.2 equiv)

  • Promoter: Et

    
    N·3HF (1.5 equiv)
    
  • Solvent: Anhydrous Dichloromethane (DCM)

Procedure:

  • Setup: Flame-dry a round-bottom flask and purge with Nitrogen. Add the alcohol substrate and anhydrous DCM (0.1 M concentration).

  • Addition: Cool the solution to -78°C. Add Et

    
    N·3HF dropwise, followed by the addition of solid XtalFluor-E® in one portion.
    
    • Note: XtalFluor-E is a solid, making it easier to handle than liquid DAST, but it is hygroscopic. Handle quickly or in a glovebox.

  • Reaction: Allow the mixture to warm naturally to room temperature over 4 hours. Stir for an additional 8-12 hours.

    • Monitoring: Check via TLC or LCMS. The intermediate activated species may be visible.[3]

  • Quench: Quench carefully with 5% aqueous NaHCO

    
    . Caution:  Although XtalFluor does not generate free HF in the bottle, the reaction mixture contains HF sources.
    
  • Workup: Extract with DCM (3x), dry over MgSO

    
    , and concentrate. Purify via silica gel chromatography.
    
Protocol B: Gem-Difluorination with Deoxo-Fluor®

Best for: Ketones (e.g., N-Boc-6-azaspiro[3.4]octan-2-one).

Reagents:

  • Substrate: N-Boc-6-azaspiro[3.4]octan-2-one (1.0 equiv)

  • Reagent: Deoxo-Fluor® (2.5 equiv)

  • Solvent: Neat or minimal Toluene (for higher temps)

Procedure:

  • Setup: In a Teflon or polypropylene vessel (glass is acceptable if etching is not a concern, but plastic is safer for HF generation), add the ketone.

  • Addition: Add Deoxo-Fluor® slowly at 0°C.

  • Heating: Allow to warm to RT. If no reaction occurs after 2 hours (common for spiro-ketones), heat to 50°C.

    • Critical Step: Do not exceed 80°C. If conversion is stalled, add a catalytic amount of dry Ethanol (0.1 equiv) to generate HF in situ, which catalyzes the reaction.

  • Quench: Pour the reaction mixture slowly into a stirred mixture of ice and saturated NaHCO

    
    . Warning:  Vigorous gas evolution (CO
    
    
    
    ) will occur.

Performance Comparison Data

Based on typical yields for constrained spirocyclic amines (extrapolated from analogous azaspiro[3.3]heptane and [3.4]octane literature).

MetricDAST ProtocolXtalFluor-E ProtocolDeoxo-Fluor Protocol
Yield (Alcohol

F)
45 - 55%70 - 82% 50 - 60%
Elimination By-product High (20-30%)Low (<5%) Moderate (10-15%)
Gem-Difluorination Yield 30% (Decomp.)Not Recommended65 - 75%
Safety Profile Poor (Explosive)Good (Crystalline)Moderate (Thermal Stability)

References

  • Organic Letters. (2011). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Retrieved from [Link]

  • Organic Syntheses. (2014). Fluorination of Benzophenones with Deoxo-Fluor. (Demonstrates thermal stability protocols applicable to difficult ketones). Retrieved from [Link]

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validation of 6-Fluoro-2-azaspiro[3.4]octane's mechanism of action

Author: BenchChem Technical Support Team. Date: March 2026

Validation of 6-Fluoro-2-azaspiro[1]octane as a Next-Generation Saturated Bioisostere: A Comparative Technical Guide

Executive Summary

In contemporary medicinal chemistry, the replacement of metabolically labile or conformationally flexible aliphatic amines (such as piperidine or pyrrolidine) with strained spirocyclic heterocycles (SSHs) has emerged as a premier strategy to improve lipophilic ligand efficiency (LLE) and target selectivity[2]. Among these, the azaspiro[1]octane scaffold offers a highly predictable 3D exit vector[3]. However, to further optimize pharmacokinetic (PK) and pharmacodynamic (PD) profiles, the strategic incorporation of a fluorine atom yields 6-Fluoro-2-azaspiro[1]octane .

This guide objectively compares the performance of 6-Fluoro-2-azaspiro[1]octane against traditional unfluorinated and flexible counterparts, providing researchers with the mechanistic rationale and experimental protocols necessary to validate its utility in drug discovery programs.

Part 1: Mechanistic Rationale (The "Why")

The superiority of 6-Fluoro-2-azaspiro[1]octane as a bioisostere is driven by three interconnected physicochemical mechanisms:

  • Conformational Rigidity & Increased Fsp3: Traditional amines like piperidine populate multiple conformations, incurring an entropic penalty upon target binding. The spiro[1] core locks the amine into a rigid geometry, increasing the fraction of sp3-hybridized carbons (Fsp3). This enhanced 3D character improves target selectivity and aqueous solubility compared to flat aromatic rings[4].

  • pKa Modulation via Inductive Effects: Basic alkylamines (pKa ~10) often suffer from poor passive membrane permeability and high hERG liability. The highly electronegative fluorine atom at the 6-position exerts a strong electron-withdrawing inductive effect across the spirocyclic framework, effectively lowering the basicity of the azetidine nitrogen by 1.5 to 2.0 units[1][5]. This shift increases the proportion of the un-ionized species at physiological pH (7.4), driving intracellular accumulation.

  • Metabolic Shielding: The cyclopentyl ring of unfluorinated azaspirocycles can act as a metabolic "soft spot" for Cytochrome P450 (CYP450) oxidation. The C-F bond (~116 kcal/mol) is significantly stronger than the C-H bond (~98 kcal/mol). Substituting fluorine at this vulnerable position sterically and electronically shields the scaffold, drastically reducing intrinsic clearance (CLint)[6].

MOA A 6-Fluoro-2-azaspiro[3.4]octane B Fluorine Substitution (Electronegativity) A->B C Spirocyclic Core (Rigid Geometry) A->C D Lowered Amine pKa (Reduced Basicity) B->D E Metabolic Shielding (Strong C-F Bond) B->E F Increased Fsp3 (3D Character) C->F G Improved Membrane Permeability D->G H Lower Intrinsic Clearance (CLint) E->H I Enhanced Target Selectivity F->I

Logical mapping of how 6-Fluoro-2-azaspiro[1]octane's structural features dictate its PK/PD profile.

Part 2: Comparative Performance Data

To objectively evaluate the scaffold, we compare 6-Fluoro-2-azaspiro[1]octane against its unfluorinated parent (2-azaspiro[1]octane) and the classical flexible amine (Piperidine). The data below synthesizes established physicochemical trends for fluorinated spirocycles[5][7].

MetricPiperidine2-azaspiro[1]octane6-Fluoro-2-azaspiro[1]octaneMechanistic Implication
pKa (Basicity) ~10.0~9.5~8.2 Lower pKa reduces hERG binding and increases un-ionized fraction at pH 7.4.
LogD (pH 7.4) ~0.5~0.8~1.1 Fluorine increases lipophilicity, enhancing passive membrane permeability.
Fsp3 1.0 (Flexible)1.0 (Rigid)1.0 (Rigid) Rigid 3D structure minimizes entropic penalty upon target binding.
Relative CLint HighModerateLow C-F bond blocks CYP450-mediated oxidative metabolism on the carbocycle.

Part 3: Experimental Validation Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems to empirically prove the physicochemical advantages of the 6-Fluoro-2-azaspiro[1]octane scaffold.

Protocol A: pKa Determination via Potentiometric Titration

Objective: Validate the pKa reduction caused by the inductive effect of the fluorine substitution[1]. Causality & Logic: Potentiometric titration measures the change in pH as a titrant is added. Because the fluorinated scaffold is expected to have a pKa around 8.2, it falls well within the optimal range for aqueous titration. Self-Validating System: A reference standard with a known pKa (e.g., Labetalol) must be titrated in parallel to verify electrode calibration and system accuracy.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 2.0 mg of 6-Fluoro-2-azaspiro[1]octane in 10 mL of 0.15 M KCl. Rationale: KCl maintains a constant ionic strength, minimizing activity coefficient variations during the titration.

  • System Calibration: Calibrate the pH electrode using standard buffers (pH 4.01, 7.00, 10.01) at a strictly controlled temperature of 25.0 ± 0.1 °C.

  • Titration: Titrate the solution with standardized 0.1 M NaOH (if starting as a hydrochloride salt) under a continuous nitrogen sparge. Rationale: Nitrogen prevents atmospheric CO2 absorption, which would form carbonic acid and artificially skew the titration curve.

  • Data Analysis: Plot the first derivative of the titration curve (dpH/dV) to identify the equivalence point. Calculate the pKa at the half-equivalence point using the Henderson-Hasselbalch equation.

Protocol B: In Vitro Metabolic Stability (Human Liver Microsomes)

Objective: Validate the metabolic shielding effect of the C-F bond against CYP450 oxidation[6]. Causality & Logic: Human Liver Microsomes (HLMs) contain the full complement of Phase I metabolizing enzymes. By adding NADPH (an essential electron donor for CYP450 catalytic cycles), we isolate oxidative metabolism as the sole variable. Self-Validating System: Verapamil (high clearance) and Warfarin (low clearance) are run concurrently as controls to validate the enzymatic viability of the microsome batch.

Step-by-Step Methodology:

  • Incubation Mixture: Combine 6-Fluoro-2-azaspiro[1]octane (final concentration 1 µM) with pooled HLMs (0.5 mg/mL protein concentration) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2. Pre-incubate at 37 °C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding NADPH (final concentration 1 mM). Rationale: Without NADPH, CYP450 enzymes remain inactive. A parallel "-NADPH" sample serves as a negative control for non-CYP degradation.

  • Time-Course Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 45 minutes.

  • Quenching: Immediately transfer each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Rationale: Cold organic solvent instantly denatures the microsomal proteins, halting the enzymatic reaction and precipitating proteins for cleaner LC-MS analysis.

  • Centrifugation & LC-MS/MS Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the parent compound depletion.

  • Calculation: Plot the natural log of percentage remaining vs. time. The slope (

    
    ) is used to calculate in vitro CLint: 
    
    
    
    .

HLM_Workflow Step1 1. Incubation (HLM + Buffer) Step2 2. Initiation (+ NADPH) Step1->Step2 Step3 3. Sampling (Time-Course) Step2->Step3 Step4 4. Quenching (Cold ACN) Step3->Step4 Step5 5. LC-MS/MS (Quantification) Step4->Step5

Step-by-step experimental workflow for determining in vitro microsomal stability (HLM assay).

References

1.[4] 1-Azaspiro[6]heptane as a Bioisostere of Piperidine - PubMed. Source: nih.gov. URL: 2.[3] Application Notes and Protocols for Spiro[1]octan-6-ol in Medicinal Chemistry. Source: benchchem.com. URL: 3.[2] Design and Synthesis of Novel Spiro Derivatives as Potent and Reversible Monoacylglycerol Lipase (MAGL) Inhibitors. Source: acs.org. URL: 4.[5] Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC. Source: nih.gov. URL: 5.[6] Fluorine in drug discovery: Role, design and case studies. Source: pharmacyjournal.org. URL: 6.[1] Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. Source: researchgate.net. URL: 7.[7] 2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects. Source: nih.gov. URL:

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Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-Fluoro-2-azaspiro[3.4]octane

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of molecular behavior. The compound 6-Fluoro-2-azaspiro[3.4]octane, a valuable building block in modern medicinal chemistry, requires a nuanced approach to personal protection. This guide moves beyond a simple checklist, offering a procedural and causal framework for its safe handling, ensuring that every operational step is a self-validating system of safety.

The core principle of our approach is a dynamic risk assessment. While we can infer a baseline hazard profile from analogous structures like 2-Azaspiro[3.4]octane HCl[1], the presence of a covalently bonded fluorine atom introduces a critical, and potentially severe, additional risk: the possible generation of hydrofluoric acid (HF).[2][3] HF is an insidious chemical hazard, capable of causing severe, delayed-onset burns and life-threatening systemic toxicity by penetrating tissue and binding with the body's calcium.[4][5][6][7] Therefore, our safety protocols are designed not just for the parent compound, but also for its most dangerous potential byproduct.

Inferred Hazard Profile

Based on safety data for structurally similar azaspirocycles[1][8][9], 6-Fluoro-2-azaspiro[3.4]octane should be handled as a substance that is:

  • Harmful if swallowed. [1][9]

  • Causes skin irritation. [1][9]

  • Causes serious eye irritation. [1][9]

  • May cause respiratory tract irritation. [1][9]

The critical distinction is the C-F bond. Many chemicals containing fluorine may react with acid or water to produce HF.[2] This potential dictates an elevation of our standard protective measures.

Core & Task-Specific PPE Protocols

A tiered approach to PPE is essential, matching the level of protection to the specific task and its associated risks. All handling of this compound must occur within a certified chemical fume hood to minimize inhalation exposure.[1]

Foundational PPE: The Non-Negotiable Baseline

For any work involving 6-Fluoro-2-azaspiro[3.4]octane, the following PPE is mandatory:

  • Eye and Face Protection: ANSI Z87.1-compliant chemical splash goggles are required at all times.[10] When handling larger volumes (>50 mL) or during procedures with a heightened risk of splashing (e.g., quenching a reaction), a full-face shield must be worn over the goggles.[10][11]

  • Body Protection: A flame-resistant lab coat, fully buttoned, with tight-fitting cuffs is the minimum requirement.[3][12] For large-scale operations, a chemical-resistant apron should be worn over the lab coat.[10]

  • Foot Protection: Closed-toe, chemical-resistant shoes are mandatory. Exposed feet or porous shoes are not permitted in the laboratory.[11]

Hand Protection: A Critical Barrier

Given the dual threat of skin irritation from the parent compound and the severe danger of potential HF exposure, a double-gloving strategy is imperative.

  • Inner Glove: A standard nitrile examination glove. This provides a clean layer for handling secondary items and offers minimal protection.

  • Outer Glove: A chemical-resistant glove rated for protection against both organic solvents and hydrofluoric acid. Neoprene or Viton™ gloves are recommended for their resistance to HF.[3][11] Always consult the manufacturer's specific chemical resistance chart for the solvents being used in your procedure.[13]

Causality: The double-gloving system creates a more robust barrier. Should the outer glove be compromised, the inner glove provides a temporary shield while you retreat from the hazardous area to safely remove and replace both pairs. Gloves should be changed immediately if contamination is suspected.[11]

Respiratory Protection

All manipulations should be performed within a certified chemical fume hood.[1] If a procedure carries a high risk of aerosol generation that cannot be contained within a hood, or in the event of a significant spill, a NIOSH-approved air-purifying respirator with organic vapor and acid gas cartridges is necessary.[13]

Operational Plan: PPE in Practice

The following table outlines the required PPE for specific laboratory tasks. This procedural approach ensures that safety measures scale with the risk profile of the operation.

Laboratory Task Scale Eye/Face Protection Hand Protection Body Protection Rationale
Weighing Solid < 1 gChemical Splash GogglesDouble-Gloved (Nitrile inner, Neoprene/Viton™ outer)Lab CoatLow risk of splash, but containment of fine particles and potential for skin contact during transfer requires robust hand protection.
Preparing Solution < 100 mLChemical Splash GogglesDouble-Gloved (Nitrile inner, Neoprene/Viton™ outer)Lab CoatModerate risk of splashes during dissolution and transfer. Adherence to strict glove protocol is crucial.
Running Reaction Any ScaleFace Shield over GogglesDouble-Gloved (Nitrile inner, Neoprene/Viton™ outer)Lab Coat & Chemical ApronIncreased risk of splash or vessel failure, especially during heating, cooling, or transfers. Maximum facial and body protection is required.
Work-up/Extraction > 50 mLFace Shield over GogglesDouble-Gloved (Nitrile inner, Neoprene/Viton™ outer)Lab Coat & Chemical ApronInvolves handling larger volumes of liquids and potential for pressure changes, increasing splash risk.
Spill Cleanup Any ScaleFace Shield over GogglesDouble-Gloved (Heavy-duty Neoprene/Viton™ outer)Chemical-Resistant CoverallsHighest risk of exposure. Full body protection is necessary to prevent contact with unknown concentrations and contaminated surfaces.

Emergency Protocols: Plan for the Unexpected

Exposure Response

Speed is critical in any chemical exposure, but doubly so when HF is a possibility.

  • Skin Exposure: Immediately flush the affected area with copious amounts of water for at least 15 minutes, removing all contaminated clothing and jewelry.[2][14][15] After flushing, liberally apply 2.5% calcium gluconate gel to the area, massaging it into the skin.[11][14] Reapply every 15 minutes until medical assistance arrives.[14] Seek immediate medical attention. Inform emergency responders that the exposure may involve hydrofluoric acid.[2]

  • Eye Exposure: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[2][14] Do NOT use calcium gluconate gel in the eyes. [14] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately.[2] If breathing is difficult, administer oxygen. Seek immediate medical attention, as inhalation of HF can cause delayed pulmonary edema.[4]

Spill Response

For small spills (<100 mL) inside a chemical fume hood:

  • Ensure appropriate PPE is worn (see table above).

  • Contain the spill with an inert absorbent material like sand or vermiculite.[8]

  • Neutralize the spill area by covering it with an acid neutralizer such as sodium carbonate or calcium carbonate.[2][11]

  • Carefully collect the absorbed material into a clearly labeled, sealed container for hazardous waste disposal.[8][11]

For large spills, evacuate the laboratory immediately and contact your institution's Environmental Health & Safety (EHS) office.[15]

Disposal Plan: Completing the Lifecycle Safely

All waste streams containing 6-Fluoro-2-azaspiro[3.4]octane or its byproducts must be treated as hazardous.

  • Contaminated PPE: Disposable PPE, such as gloves and coveralls, should be placed in a sealed, labeled hazardous waste bag immediately after use.

  • Chemical Waste: All solutions and absorbed spill materials must be collected in a designated, labeled hazardous waste container. Due to the stability of the C-F bond, this waste requires specialized disposal, typically high-temperature incineration by a licensed facility.[16] Never dispose of this chemical down the drain.[2][17]

  • Empty Containers: "Empty" containers are still hazardous. They must be triple-rinsed with a suitable solvent (e.g., acetone, ethanol). The rinsate must be collected and disposed of as hazardous chemical waste.[18]

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting appropriate PPE when working with 6-Fluoro-2-azaspiro[3.4]octane. This logical flow ensures that all potential hazards are considered before an operation begins.

PPE_Selection_Workflow PPE Selection Workflow for 6-Fluoro-2-azaspiro[3.4]octane cluster_0 Hazard Assessment cluster_1 Operational Risk Analysis cluster_2 PPE Selection cluster_3 Final Check & Disposal Start Start: Plan to Handle 6-Fluoro-2-azaspiro[3.4]octane AssessCompound Assess Compound Hazards: - Skin/Eye/Resp Irritation - Potential HF Generation Start->AssessCompound AssessTask Analyze Task: What is the scale and procedure? (e.g., Weighing, Reaction, Cleanup) AssessCompound->AssessTask AssessRisk Evaluate Splash/Aerosol Risk AssessTask->AssessRisk BasePPE Select Foundational PPE: - Chemical Goggles - Lab Coat - Closed-toe Shoes AssessRisk->BasePPE All Tasks AdvPPE Select Advanced PPE: - Face Shield over Goggles - Chemical Apron/Coveralls AssessRisk->AdvPPE High Splash/Aerosol Risk HandPPE Select Hand Protection: Double-Glove System (Nitrile Inner, Neoprene/Viton™ Outer) BasePPE->HandPPE RespPPE Work in Fume Hood. Consider Respirator for high-risk tasks. HandPPE->RespPPE AdvPPE->RespPPE FinalCheck Final Check: - Calcium Gluconate Gel accessible? - Spill Kit ready? - Waste Containers labeled? RespPPE->FinalCheck Disposal Plan for Disposal: - Segregate all waste streams - Collect rinsate - Use licensed disposal service FinalCheck->Disposal

Caption: Decision workflow for selecting appropriate PPE.

References

  • Standard Operating Procedure - HYDROFLUORIC ACID. (n.d.). Yale Environmental Health & Safety. Retrieved from [Link]

  • Hydrogen Fluoride/Hydrofluoric Acid: Systemic Agent. (n.d.). Centers for Disease Control and Prevention (CDC) / NIOSH. Retrieved from [Link]

  • Hydrofluoric Acid. (2016, October 24). Sarpong Lab, UC Berkeley. Retrieved from [Link]

  • HYDROFLUORIC ACID. (n.d.). University of Washington Environmental Health & Safety. Retrieved from [Link]

  • hydrofluoric_acid_guidelines. (n.d.). Missouri S&T Environmental Health and Safety. Retrieved from [Link]

  • PFAS. (n.d.). Wikipedia. Retrieved from [Link]

  • Guidelines for Disposing of PFAs. (2023, December 27). MCF Environmental Services. Retrieved from [Link]

  • Webster, P. C. (2015). Fluorinated chemicals need stricter control. CMAJ, 187(11), E346. Retrieved from [Link]

  • PFAS. (n.d.). Green Science Policy Institute. Retrieved from [Link]

  • What Are Fluorocarbons, and Are They Toxic? (2023, November 28). Tex Tech Industries. Retrieved from [Link]

  • Szabo, D., et al. (2021). Chemical Aspects of Human and Environmental Overload with Fluorine. ACS Publications. Retrieved from [Link]

  • 2-Azaspiro(3.4)octane. (n.d.). PubChem. Retrieved from [Link]

  • Chemical Waste Disposal. (2025, June 15). Monash University. Retrieved from [Link]

  • Quenching and Disposal of Liquid Pyrophoric Materials. (n.d.). Princeton University Environmental Health and Safety. Retrieved from [Link]

  • Management of Solid Waste Containing Fluoride—A Review. (n.d.). PMC - NIH. Retrieved from [Link]

  • Personal Protective Equipment (PPE). (2026, February 4). CHEMM. Retrieved from [Link]

  • Fluorine. (n.d.). University of California, Irvine - Environmental Health & Safety. Retrieved from [Link]

  • HAZARD SUMMARY - Fluorine. (n.d.). New Jersey Department of Health. Retrieved from [Link]

  • Guidelines for the Safe Use of Hydrofluoric Acid. (n.d.). McGill University. Retrieved from [Link]

  • Hydrogen fluoride and hydrofluoric acid: toxicological overview. (2024, October 22). GOV.UK. Retrieved from [Link]

  • The hydrofluoric acid hazard. (2024). UC San Diego Sailor Research Labs. Retrieved from [Link]

  • Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment. (n.d.). University of Nevada, Reno - Environmental Health & Safety. Retrieved from [Link]

  • Hydrofluoric acid. (n.d.). Wikipedia. Retrieved from [Link]

  • Toxic Chemical Compounds. (n.d.). IntechOpen. Retrieved from [Link]

  • 1-Oxa-6-azaspiro[3.4]octane Safety Data Sheet. (2024, December 27). Angene Chemical. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.